(1S)-(+)-10-Camphorsulfonic acid
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)/t7?,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOPJNTWMNEORI-OMNKOJBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; Deliquescent in moist air; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS] | |
| Record name | d-Camphorsulfonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13570 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000007 [mmHg] | |
| Record name | d-Camphorsulfonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13570 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3144-16-9 | |
| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, (1S,4R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Foundational & Exploratory
An In-depth Technical Guide to (1S)-(+)-10-Camphorsulfonic Acid: Chemical Properties and Applications
(1S)-(+)-10-Camphorsulfonic acid (CSA), a chiral sulfonic acid derived from camphor (B46023), is a cornerstone reagent in synthetic organic chemistry and drug development. Its unique combination of acidity, chirality, and solubility in organic solvents makes it an invaluable tool for researchers and scientists. This technical guide provides a comprehensive overview of the chemical properties of this compound, complete with detailed experimental protocols and structured data for easy reference.
Core Chemical and Physical Properties
This compound is a white, crystalline, and hygroscopic solid. It is a relatively strong organic acid, a property conferred by the sulfonic acid group. Its chirality, originating from the camphor backbone, is fundamental to its primary application as a chiral resolving agent.
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆O₄S | |
| Molecular Weight | 232.30 g/mol | |
| Melting Point | 196-200 °C (decomposes) | |
| pKa | ~1.2 | [1] |
| Specific Optical Rotation | [α]₂₀/D +19.9° (c=2 in H₂O) | |
| Appearance | White crystalline powder | [2] |
Solubility Profile
This compound exhibits solubility in a range of solvents, a critical factor for its utility in various reaction conditions.
| Solvent | Solubility | Reference(s) |
| Water | Soluble | [1] |
| Methanol | Soluble | |
| Ethanol | Slightly soluble | [2] |
| Glacial Acetic Acid | Slightly soluble | [2] |
| Ethyl Acetate | Slightly soluble | [2] |
| Ether | Insoluble | [2] |
| Dichloromethane (B109758) | Soluble | [3] |
Spectroscopic Data
The structural features of this compound are well-characterized by various spectroscopic techniques.
¹H NMR Spectroscopy
A representative ¹H NMR spectrum of this compound in DMSO-d₆ shows characteristic peaks corresponding to the camphor skeleton.[4]
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays prominent absorption bands indicative of its functional groups. Key absorptions include those for the S=O and O-H stretches of the sulfonic acid group and the C=O stretch of the camphor ketone.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the effective application of this compound in a research setting.
Synthesis of this compound
This protocol is adapted from the well-established Reychler synthesis.[7]
Materials:
-
(1S)-(+)-Camphor
-
Concentrated Sulfuric Acid
-
Acetic Anhydride (B1165640)
-
Ether
-
3 L three-necked, round-bottomed flask
-
Stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Suction filter
-
Vacuum desiccator
Procedure:
-
Equip a 3 L three-necked, round-bottomed flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Place 588 g of concentrated sulfuric acid into the flask and cool it in an ice-salt bath.
-
Slowly add 1216 g of acetic anhydride through the dropping funnel, ensuring the temperature does not exceed 20 °C. This addition typically takes 1-1.5 hours.[7]
-
Once the addition is complete, add 912 g of powdered (1S)-(+)-camphor to the mixture.
-
Continue stirring until all the camphor has dissolved.
-
Remove the stirrer and dropping funnel, stopper the flask, and allow the mixture to stand for 36 hours as the ice bath melts.
-
Collect the crystalline product by suction filtration and wash it with ether.
-
Dry the product in a vacuum desiccator at room temperature. The expected yield is 530–580 g.[7]
Chiral Resolution of a Racemic Amine by Fractional Crystallization
This compound is widely used for the resolution of racemic amines. The following is a representative protocol for the resolution of (±)-trans-2,3-diphenylpiperazine.[3][8]
Materials:
-
(±)-trans-2,3-diphenylpiperazine
-
This compound
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Anhydrous potassium carbonate (K₂CO₃)
-
Standard laboratory glassware
Procedure:
-
Diastereomeric Salt Formation: In a flask, dissolve 10.0 mmol of (±)-trans-2,3-diphenylpiperazine and 20.0 mmol of this compound in 100 mL of dichloromethane.
-
Crystallization: Stir the solution at room temperature for 24 hours to allow for the formation of a precipitate.
-
Isolation of Diastereomer: Collect the precipitate (the less soluble diastereomeric salt) by vacuum filtration.
-
Liberation of the Enantiomerically Enriched Amine: Suspend the collected precipitate in a mixture of dichloromethane and saturated aqueous sodium carbonate solution. Stir until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over anhydrous potassium carbonate, and evaporate the solvent to yield the enantiomerically enriched amine.
Determination of pKa by Potentiometric Titration
The following is a general procedure for determining the pKa of a sulfonic acid like this compound, which can be adapted for specific laboratory conditions.[9][10][11]
Materials and Equipment:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
-
Nitrogen gas source
Procedure:
-
Sample Preparation: Prepare a 1 mM solution of this compound in deionized water. Add KCl to a final concentration of 0.15 M.
-
Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a beaker with a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO₂. Immerse the calibrated pH electrode in the solution.
-
Titration: Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small increments.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. For a more accurate determination, a derivative plot (ΔpH/ΔV vs. V) can be used to identify the equivalence point.
Reactivity and Applications
This compound is a versatile reagent in organic synthesis, primarily utilized for its acidic and chiral properties.
Chiral Resolution
As detailed in the experimental protocol, the primary application of this compound is in the resolution of racemic mixtures, particularly amines, by forming diastereomeric salts that can be separated by fractional crystallization.[3][8][12][13]
As a Chiral Catalyst
This compound can act as a chiral Brønsted acid catalyst in a variety of asymmetric syntheses.[14][15][16][17][18] Its use as an organocatalyst is advantageous as it is metal-free, relatively inexpensive, and easy to handle.[18] For instance, it has been employed to catalyze the synthesis of β-amino ketones through Mannich type reactions.[17]
Use in Protecting Group Chemistry
Due to its nature as a strong, solid organic acid, this compound is often used as a catalyst in the introduction and removal of acid-labile protecting groups, such as acetals. Its use is particularly favored in late-stage syntheses where anhydrous conditions are necessary, as it can be easily dried, unlike mineral acids which contain significant amounts of water.[14][15]
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It is also hygroscopic and should be stored in a tightly sealed container in a dry environment.
Conclusion
This compound is a powerful and versatile tool in the arsenal (B13267) of chemists and pharmaceutical scientists. Its well-defined chemical and physical properties, coupled with its utility as a chiral resolving agent and a catalyst, ensure its continued importance in the synthesis of enantiomerically pure compounds. The detailed protocols provided in this guide are intended to facilitate its effective and safe use in a research and development setting. At present, there is no readily available information in the scientific literature detailing the involvement of this compound in specific biological signaling pathways. Its primary applications remain in the realm of chemical synthesis and analysis.
References
- 1. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]
- 2. lookchem.com [lookchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. DL-10-CAMPHORSULFONIC ACID(5872-08-2) 1H NMR spectrum [chemicalbook.com]
- 5. (1S)-(+)-Camphor-10-sulphonic acid(3144-16-9) IR2 [m.chemicalbook.com]
- 6. DL-10-CAMPHORSULFONIC ACID(5872-08-2) IR Spectrum [m.chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 13. US5457201A - Chiral resolution process - Google Patents [patents.google.com]
- 14. echemi.com [echemi.com]
- 15. Role of 10-camphor sulfonic acid as a catalyst in protecting group chemistry - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. researchgate.net [researchgate.net]
- 17. (±)-Camphor-10-sulfonic acid catalyzed direct one-pot three-component Mannich type reaction of alkyl (hetero)aryl ketones under solvent-free conditions: application to the synthesis of aminochromans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Technical Guide: Physical Properties of (1S)-(+)-10-Camphorsulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the key physical and chemical properties of (1S)-(+)-10-Camphorsulfonic acid (CSA), a widely utilized chiral resolving agent and strong acid catalyst in organic synthesis and pharmaceutical development. The information is presented to support laboratory work, process development, and quality control.
Core Physical and Chemical Data
This compound is a colorless, hygroscopic crystalline solid at room temperature.[1] It is a strong organic acid, soluble in water and a variety of organic solvents.[1] Its robust nature and well-defined chiral structure make it an invaluable tool in asymmetric synthesis.
Quantitative Physical Properties
The following table summarizes the key quantitative physical properties of this compound, compiled from various sources for easy reference and comparison.
| Property | Value | Conditions / Notes |
| Molecular Formula | C₁₀H₁₆O₄S | |
| Molecular Weight | 232.30 g/mol | |
| Melting Point | 196-200 °C (decomposes) | |
| Specific Optical Rotation | +19.9° to +22° | c = 2-20 in H₂O at 20-25 °C, using the sodium D-line (589 nm) |
| pKa | ~1.2 | Predicted value: 1.17 ± 0.50 |
| Water Solubility | Soluble | |
| Other Solubilities | Moderately soluble in chloroform. Insoluble in ether, slightly soluble in glacial acetic acid and ethyl acetate. | |
| Appearance | White to off-white crystalline powder | |
| pH | 0.3 | 200 g/L aqueous solution |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physical properties listed above. These protocols are based on standard laboratory practices and can be adapted for this compound.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).
Methodology:
-
Sample Preparation: A small amount of dry this compound is finely crushed into a powder.
-
Capillary Loading: The open end of a glass capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the closed end, achieving a sample height of 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with mineral oil or an automated digital apparatus).
-
Heating: The apparatus is heated rapidly to about 15-20°C below the expected melting point (approx. 198°C). The heating rate is then reduced to a slow and steady 1-2°C per minute.
-
Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[2][3]
Specific Optical Rotation Measurement
Specific rotation is a fundamental property of chiral compounds and is a direct measure of a sample's enantiomeric purity.
Methodology:
-
Solution Preparation: A precise concentration of this compound is prepared by dissolving a known mass of the compound in a specific volume of a suitable solvent (typically water), as specified in the data table (e.g., 2 g per 100 mL).
-
Polarimeter Setup: A polarimeter is calibrated to zero using a blank cell filled with the pure solvent. The light source is typically a sodium D-line lamp (589 nm). The temperature of the sample chamber is maintained at a constant, specified temperature (e.g., 20°C or 25°C).[4][5]
-
Measurement: The prepared solution is transferred to a sample cell of a known path length (typically 1 decimeter). The observed angle of rotation (α) is measured.
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:
Solubility Determination (Qualitative)
This protocol provides a general assessment of solubility in various solvents.
Methodology:
-
Sample Preparation: Approximately 25 mg of this compound is placed into a small test tube.
-
Solvent Addition: 0.75 mL of the test solvent (e.g., water, diethyl ether, 5% NaOH, 5% HCl) is added in small portions (e.g., 0.25 mL at a time).
-
Observation: After each addition, the test tube is vigorously shaken. The sample is classified as "soluble" if it completely dissolves. If it does not, it is classified as "insoluble" or "sparingly soluble."[7] Given the acidic nature of CSA, it is expected to be highly soluble in basic solutions like 5% NaOH.
pKa Determination (Potentiometric Titration)
The pKa value quantifies the strength of an acid. For a strong acid like CSA, this value is low.
Methodology:
-
Solution Preparation: A solution of this compound of known concentration is prepared in deionized water.
-
Titration Setup: A calibrated pH meter is placed in the acid solution, which is continuously stirred. A standardized solution of a strong base (e.g., 0.1 M NaOH) is placed in a burette.
-
Titration: The initial pH of the acid solution is recorded. The base is added in small, precise increments, and the pH is recorded after each addition.
-
Data Analysis: A titration curve is generated by plotting the pH (y-axis) versus the volume of base added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). For a strong acid like CSA, the initial part of the titration curve is used to determine the dissociation constant.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Thin Solid Film): A small amount of solid this compound is dissolved in a few drops of a volatile solvent (e.g., methylene (B1212753) chloride).
-
Film Deposition: One or two drops of this solution are placed onto the surface of a polished salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[9]
-
Spectral Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty spectrometer is first recorded. Then, the IR spectrum of the sample is acquired. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the sulfonic acid, carbonyl, and C-H bonds within the molecule.[10]
Visualization of Experimental Workflow
While the physical properties themselves are discrete data points, the general workflow for their determination can be visualized. The following diagram illustrates a logical sequence for characterizing a solid organic acid like this compound.
Caption: General workflow for determining the physical properties of a solid organic acid.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. almaaqal.edu.iq [almaaqal.edu.iq]
- 4. digicollections.net [digicollections.net]
- 5. rudolphresearch.com [rudolphresearch.com]
- 6. Specific rotation - Wikipedia [en.wikipedia.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. byjus.com [byjus.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]
(1S)-(+)-10-Camphorsulfonic acid structure and stereochemistry
An In-depth Technical Guide to (1S)-(+)-10-Camphorsulfonic Acid: Structure, Stereochemistry, and Applications
Introduction
This compound, commonly abbreviated as (+)-CSA or 10-CSA, is a chiral sulfonic acid derived from camphor (B46023).[1] It is a white, crystalline solid that is soluble in water and various organic solvents.[1][2] As a relatively strong acid, it finds extensive use in organic chemistry as a resolving agent for chiral amines and other cationic compounds, as well as an acid catalyst in a variety of chemical transformations.[3][4][5] Its well-defined stereochemistry and acidic properties make it an invaluable tool in asymmetric synthesis and the development of chiral pharmaceuticals.[6] This guide provides a comprehensive overview of the structure, stereochemistry, properties, and key applications of this compound for researchers and professionals in the fields of chemistry and drug development.
Structure and Stereochemistry
The systematic IUPAC name for this compound is [(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid.[7] The molecule possesses a rigid bicyclic camphor skeleton with a sulfonic acid group attached to the C10 methyl group.
The stereochemistry of (+)-CSA is defined by the chiral centers inherent in the camphor framework. The "(1S)" designation in the name refers to the stereochemistry at the C1 position of the bicyclic ring system. The "(+)" indicates that it is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise). The absolute configuration of the (+)-enantiomer has been confirmed as (1S,4R).[8][9]
Below is a diagram illustrating the relationship between camphor enantiomers and their corresponding sulfonic acids.
Caption: Stereochemical relationship between camphor and camphorsulfonic acid.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₄S | [7] |
| Molecular Weight | 232.30 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 196-200 °C (decomposes) | [10] |
| Specific Rotation [α]20/D | +19.9° (c=2 in H₂O) | |
| Specific Rotation [α]20/D | +21.5±1° (c=10% in H₂O) | [2] |
| pKa | 1.17 ± 0.50 (Predicted) | [2] |
| Solubility | Soluble in water, moderately soluble in chloroform | [2][10] |
| CAS Number | 3144-16-9 | [1] |
Experimental Protocols
Synthesis of this compound
This compound can be prepared by the sulfonation of (1S)-(+)-camphor.[2][10] A general procedure, adapted from established methods, is described below.[11]
Materials:
-
(1S)-(+)-Camphor
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetic Anhydride (B1165640) ((CH₃CO)₂O)
-
Diethyl Ether
Procedure:
-
A three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with concentrated sulfuric acid.
-
The flask is cooled in an ice-salt bath.
-
Acetic anhydride is added dropwise to the sulfuric acid at a rate that maintains the temperature below 20 °C.[11]
-
Once the addition is complete, powdered (1S)-(+)-camphor is added to the mixture.[11]
-
The mixture is stirred until the camphor is dissolved, and then allowed to stand for an extended period (e.g., 36 hours) to allow for crystallization.[11]
-
The resulting solid is collected by suction filtration and washed with cold diethyl ether to remove impurities.[11]
-
The product is dried in a vacuum desiccator to yield crystalline this compound.[11]
The workflow for this synthesis is illustrated in the following diagram.
Caption: Workflow for the synthesis of this compound.
Application as a Resolving Agent
One of the primary applications of this compound is in the resolution of racemic mixtures of chiral amines. This process involves the formation of diastereomeric salts, which can be separated by fractional crystallization.
General Protocol for Resolution of a Racemic Amine:
-
A solution of the racemic amine in a suitable solvent (e.g., ethanol, methanol, or acetone) is prepared.
-
An equimolar amount of this compound, dissolved in the same solvent, is added to the amine solution.
-
The mixture is heated to ensure complete dissolution and then allowed to cool slowly to induce crystallization of one of the diastereomeric salts.
-
The less soluble diastereomeric salt precipitates out of the solution and is collected by filtration.
-
The collected salt is then treated with a base (e.g., NaOH or NH₄OH) to liberate the free enantiomerically enriched amine.
-
The resolved amine is extracted into an organic solvent, and the solvent is evaporated to yield the purified enantiomer.
-
The specific rotation of the resolved amine is measured to determine its enantiomeric purity.
The logical workflow for this resolution process is depicted below.
Caption: Workflow for the resolution of a racemic amine using (+)-CSA.
Applications in Drug Development and Organic Synthesis
This compound is a versatile reagent with several important applications in the pharmaceutical industry and in broader organic synthesis:
-
Chiral Resolution: As detailed above, its most common use is as a resolving agent for separating enantiomers of basic compounds, which is a critical step in the synthesis of many chiral drugs.[5]
-
Asymmetric Catalysis: It can serve as a chiral Brønsted acid catalyst in enantioselective reactions, such as Friedel-Crafts and Michael additions.[6]
-
Pharmaceutical Salts: It is used to form stable, crystalline salts of basic active pharmaceutical ingredients (APIs), which can improve their handling, stability, and bioavailability.[1] Examples include trimetaphan camsylate and lanabecestat (B602830) camsylate.[1]
-
Synthesis of Heterocycles: It has been employed as an efficient organocatalyst for the synthesis of biologically active heterocyclic compounds, such as benzoxanthenes, which have shown potential antiviral properties.[4][12]
-
Chiral Dopant: It has been used as a chiral dopant to induce optical activity in polymers like polyaniline.[2][10]
Conclusion
This compound is a cornerstone chiral reagent in modern organic and medicinal chemistry. Its rigid, well-defined stereostructure, combined with its acidic nature, provides a powerful tool for the synthesis and purification of enantiomerically pure compounds. From its fundamental role in chiral resolutions to its application as a catalyst and a component of pharmaceutical formulations, (+)-CSA continues to be an indispensable molecule for researchers and professionals dedicated to the advancement of drug discovery and development.
References
- 1. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]
- 2. (1S)-(+)-Camphor-10-sulphonic acid CAS#: 3144-16-9 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. (±)-Camphor-10-sulfonic acid catalyzed direct one-pot three-component Mannich type reaction of alkyl (hetero)aryl ketones under solvent-free conditions: application to the synthesis of aminochromans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. DL-10-CAMPHORSULFONIC ACID Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. (1R)-(-)-10-Camphorsulfonic acid: Uses and Mechanism_Chemicalbook [chemicalbook.com]
- 7. (1S)-(+)-Camphor-10-sulphonic acid | C10H16O4S | CID 218580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. (1S)-(+)-Camphor-10-sulphonic acid | 3144-16-9 [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 10-camphor sulfonic acid: A simple and efficient organocatalyst to access anti-SARS-COV-2 Benzoxanthene derivatives · CHRIST (Deemed To Be University) Institutional Repository [archives.christuniversity.in]
synthesis of (1S)-(+)-10-Camphorsulfonic acid from natural camphor
An In-depth Technical Guide to the Synthesis of (1S)-(+)-10-Camphorsulfonic Acid from Natural Camphor (B46023)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of this compound, a crucial chiral resolving agent and versatile catalyst in organic synthesis.[1][2] The synthesis commences with the sulfonation of natural (+)-camphor, a readily available starting material.[3][4] This process, while seemingly a direct sulfonation of a methyl group, is understood to proceed through a more complex mechanism involving a retro-semipinacol rearrangement.[1]
Experimental Protocols
The following protocols are adapted from established literature procedures for the synthesis of camphorsulfonic acid.[5][6] It is imperative that a thorough risk assessment is conducted prior to commencing any experimental work.[6]
Part 1: Synthesis of this compound
This procedure is based on the method described by Bartlett and Knox for the synthesis of D,L-10-Camphorsulfonic acid, adapted for the synthesis of the optically active (1S)-(+) enantiomer by using natural (+)-camphor as the starting material.[6]
Materials and Equipment:
-
3 L three-necked, round-bottomed flask
-
Powerful slow-speed mechanical stirrer with a Teflon® blade
-
500 mL dropping funnel
-
Thermometer
-
Ice-salt bath
-
Suction filter apparatus
-
Vacuum desiccator
-
Natural (+)-camphor
-
Concentrated sulfuric acid
-
Acetic anhydride (B1165640)
-
Anhydrous ether
-
Glacial acetic acid (for recrystallization)
Procedure:
-
A 3 L three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
588 g (366 mL, 6 moles) of concentrated sulfuric acid is added to the flask.
-
The flask is cooled in an ice-salt bath, and the stirrer is started.
-
1216 g (1170 mL, 12 moles) of acetic anhydride is added dropwise from the dropping funnel at a rate that maintains the internal temperature at or below 20°C. This addition typically takes 1-1.5 hours.[6]
-
Once the addition of acetic anhydride is complete, the dropping funnel is replaced with a stopper, and 912 g (6 moles) of coarsely powdered natural (+)-camphor is added to the reaction mixture.
-
Stirring is continued until all the camphor has dissolved.
-
The stirrer is then removed, the flask is stoppered, and the ice bath is allowed to melt. The reaction mixture is left to stand at room temperature. The crystallization time can affect the yield; a period of 36 hours is recommended for a good yield.[6]
-
The crystalline product is collected by suction filtration and washed with anhydrous ether.[6]
-
The product is dried in a vacuum desiccator at room temperature. The expected yield of the nearly white crystalline product is in the range of 38-42%.[6]
Part 2: Purification by Recrystallization
The crude this compound can be further purified by recrystallization from glacial acetic acid to improve its purity.[6]
Procedure:
-
Approximately 60 g of the crude product is dissolved in 90 mL of glacial acetic acid by heating to 105°C.
-
The solution is allowed to cool, inducing crystallization of the purified product.
-
The purified crystals are collected by suction filtration and dried. This process typically results in a recovery of about 40 g of purified material.[6]
Data Presentation
The following tables summarize the quantitative data associated with the synthesis and purification of this compound.
Table 1: Reagent Quantities for Synthesis
| Reagent | Molar Mass ( g/mol ) | Moles | Quantity | Volume (mL) |
| Natural (+)-Camphor | 152.23 | 6 | 912 g | - |
| Sulfuric Acid (conc.) | 98.08 | 6 | 588 g | 366 |
| Acetic Anhydride | 102.09 | 12 | 1216 g | 1170 |
Table 2: Reaction Conditions and Yield
| Parameter | Value |
| Reaction Temperature | ≤ 20°C (during addition) |
| Reaction Time | 36 hours (crystallization) |
| Expected Yield (crude) | 38 - 42% |
| Melting Point | 196-200 °C (decomposes)[7] |
| Optical Activity [α]20/D | +19.9°, c = 2 in H₂O[7] |
Table 3: Purification Data
| Parameter | Value |
| Solvent for Recrystallization | Glacial Acetic Acid |
| Crude Product Amount | 60 g |
| Solvent Volume | 90 mL |
| Expected Recovery | ~67% (40 g) |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of reactants and products in the synthesis.
References
- 1. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Leading Sulfonic Acid Supplier [sulfonic-acid.com]
- 4. (1S)-(+)-Camphor-10-sulphonic acid | 3144-16-9 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. (1S)-(+)-10-樟脑磺酸 99% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of Camphorsulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of camphorsulfonic acid, a vital organosulfur compound utilized as a resolving agent for chiral amines and in various pharmaceutical applications. This document details the intricate reaction mechanism, provides a thorough experimental protocol, and presents key quantitative data to facilitate a deeper understanding and successful synthesis of this compound.
Core Mechanism of Synthesis: A Multi-Step Rearrangement
The synthesis of 10-camphorsulfonic acid from camphor (B46023) is not a straightforward sulfonation of a methyl group. Instead, it proceeds through a more complex and elegant pathway involving a series of rearrangements. The primary reagents for this transformation are camphor, concentrated sulfuric acid, and acetic anhydride (B1165640).[1] The presence of acetic anhydride is crucial as it reacts with sulfuric acid to form a potent sulfonating agent, acetylsulfuric acid, and also acts as a solvent.
The reaction is believed to be initiated by the protonation of the camphor carbonyl group by the strong acid, which triggers a cascade of molecular rearrangements. This intricate mechanism, often referred to as a retro-semipinacol rearrangement, is outlined below:
-
Protonation of Camphor: The carbonyl oxygen of camphor is protonated by the acid catalyst.
-
Retro-Semipinacol Rearrangement: This is followed by a rearrangement of the carbon skeleton, leading to the formation of a tertiary carbocation.
-
Alkene Formation: A proton is then eliminated from a carbon adjacent to the carbocation, resulting in the formation of an alkene intermediate.
-
Sulfonation of the Alkene: The newly formed double bond is then susceptible to electrophilic attack by the sulfonating agent (sulfur trioxide or its equivalent), leading to the formation of a sulfonylated carbocation.
-
Final Rearrangement: The molecule undergoes another rearrangement to regenerate the stable camphor skeleton, now with a sulfonic acid group attached to the C-10 methyl group.
This proposed mechanism accounts for the observed regioselectivity of the sulfonation at the seemingly unactivated methyl group.
Visualizing the Reaction Pathway
The following diagram illustrates the proposed mechanism for the synthesis of camphorsulfonic acid.
Caption: Proposed reaction mechanism for the synthesis of camphorsulfonic acid.
Quantitative Data Summary
The yield and purity of camphorsulfonic acid are highly dependent on the reaction conditions. The following table summarizes key quantitative data from a typical synthesis.
| Parameter | Value | Reference |
| Reactants | ||
| D,L-Camphor | 912 g (6 moles) | [Organic Syntheses, Coll. Vol. 5, p.196 (1973)] |
| Conc. Sulfuric Acid | 588 g (6 moles) | [Organic Syntheses, Coll. Vol. 5, p.196 (1973)] |
| Acetic Anhydride | 1216 g (12 moles) | [Organic Syntheses, Coll. Vol. 5, p.196 (1973)] |
| Reaction Conditions | ||
| Temperature | < 20°C (during addition) | [Organic Syntheses, Coll. Vol. 5, p.196 (1973)] |
| Reaction Time | 16 hours - 2 weeks | [Organic Syntheses, Coll. Vol. 5, p.196 (1973)] |
| Product Information | ||
| Yield (after 16 hours) | ~34% (470 g) | [Organic Syntheses, Coll. Vol. 5, p.196 (1973)] |
| Yield (after 36 hours) | 38-42% (530-580 g) | [Organic Syntheses, Coll. Vol. 5, p.196 (1973)] |
| Yield (after 2 weeks) | 44-47% (615-655 g) | [Organic Syntheses, Coll. Vol. 5, p.196 (1973)] |
| Melting Point | 202-203°C (decomposes) | [Organic Syntheses, Coll. Vol. 5, p.196 (1973)] |
| Molar Mass | 232.29 g/mol | [1] |
| pKa | 1.2 | [1] |
Detailed Experimental Protocol
This protocol is adapted from a well-established procedure for the synthesis of D,L-10-camphorsulfonic acid.
Materials and Equipment:
-
3-L three-necked round-bottomed flask
-
Mechanical stirrer with a Teflon® blade
-
500-mL dropping funnel
-
Thermometer
-
Ice-salt bath
-
Suction filtration apparatus
-
Vacuum desiccator
-
D,L-Camphor (coarsely powdered)
-
Concentrated sulfuric acid
-
Acetic anhydride
-
Anhydrous ether
-
Glacial acetic acid (for recrystallization)
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of camphorsulfonic acid.
Procedure:
-
Reaction Setup: In a 3-L three-necked round-bottomed flask equipped with a powerful mechanical stirrer, a dropping funnel, and a thermometer, place 588 g (6 moles) of concentrated sulfuric acid.
-
Cooling: Immerse the flask in an ice-salt bath to cool the sulfuric acid.
-
Addition of Acetic Anhydride: Begin stirring and slowly add 1216 g (12 moles) of acetic anhydride from the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 20°C. This addition typically takes 1 to 1.5 hours.
-
Addition of Camphor: Once the addition of acetic anhydride is complete, remove the dropping funnel and add 912 g (6 moles) of coarsely powdered D,L-camphor to the reaction mixture.
-
Dissolution: Continue stirring until all the camphor has dissolved.
-
Reaction Period: Replace the stirrer with a stopper, remove the ice bath, and allow the mixture to stand at room temperature. The crystallization of camphorsulfonic acid will occur over time. For a moderate yield, a period of 36 hours is sufficient, while longer periods (up to 2 weeks) can increase the yield.
-
Isolation of Product: Collect the crystalline product by suction filtration.
-
Washing: Wash the collected crystals on the filter with anhydrous ether to remove any remaining acetic acid and unreacted starting materials.
-
Drying: Dry the nearly white crystalline product in a vacuum desiccator over a suitable desiccant (e.g., concentrated sulfuric acid or phosphorus pentoxide). The yield of the crude product is typically between 38% and 47%, depending on the reaction time.
-
Purification (Optional): For higher purity, the crude camphorsulfonic acid can be recrystallized from glacial acetic acid. Dissolve approximately 60 g of the crude product in 90 mL of hot glacial acetic acid (around 105°C), and then allow it to cool to induce crystallization. This will result in a recovery of about 40 g of purified material.
This detailed guide provides the essential information for the successful synthesis and understanding of camphorsulfonic acid. By carefully controlling the reaction conditions and following the outlined procedures, researchers can reliably produce this important chemical compound for their specific applications.
References
(1S)-(+)-10-Camphorsulfonic Acid: A Comprehensive Technical Guide for Researchers
CAS Number: 3144-16-9
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on (1S)-(+)-10-Camphorsulfonic acid. It provides a detailed overview of its chemical and physical properties, synthesis, and key applications, with a focus on its role as a chiral resolving agent. This document includes structured data tables for easy reference and detailed experimental protocols for practical application in the laboratory.
Core Properties and Specifications
This compound, often abbreviated as (+)-CSA, is a strong organic acid derived from camphor (B46023).[1] Its chiral nature makes it an invaluable tool in stereochemistry, particularly for the separation of enantiomers.[1] It is a white crystalline solid that is soluble in water and various organic solvents.[2]
Chemical and Physical Data
The following tables summarize the key quantitative data for this compound.
| Identifier | Value | Reference(s) |
| CAS Number | 3144-16-9 | [3][4] |
| Molecular Formula | C₁₀H₁₆O₄S | [3][4] |
| Molecular Weight | 232.30 g/mol | [4][5] |
| IUPAC Name | [(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonic acid | [6] |
| Synonyms | (+)-Camphor-10-sulfonic acid, (+)-β-Camphorsulfonic acid, Reychler's acid | [1][3][7] |
| InChI Key | MIOPJNTWMNEORI-GMSGAONNSA-N | [5][6] |
| Canonical SMILES | CC1(C)[C@@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O | [3] |
| Property | Value | Reference(s) |
| Appearance | White crystalline solid/powder | [2][8][5] |
| Melting Point | 196-200 °C (decomposes) | [2][5] |
| Optical Rotation [α]20/D | +19.9° to +21° (c=2 in H₂O) | [5] |
| pKa | 1.2 | [1] |
| Solubility | Soluble in water and many organic solvents. Moderately soluble in chloroform (B151607). | [1][2][8] |
Safety and Handling
This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask. It is incompatible with strong bases and strong oxidizing agents.[2]
| Hazard Statement | Code | Reference(s) |
| May be corrosive to metals | H290 | |
| Causes severe skin burns and eye damage | H314 | [3] |
| Causes serious eye damage | H318 | [3] |
Synthesis of this compound
This compound can be synthesized from the naturally occurring (+)-camphor through sulfonation. The following is a representative protocol adapted from the synthesis of the racemic mixture.[2][4]
Experimental Protocol: Synthesis from (+)-Camphor
Materials:
-
(+)-Camphor
-
Concentrated Sulfuric Acid
-
Acetic Anhydride (B1165640)
-
Ether
-
Glacial Acetic Acid (for recrystallization, optional)
Equipment:
-
Three-necked, round-bottomed flask
-
Stirrer with a Teflon® blade
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Suction filter
-
Vacuum desiccator
Procedure:
-
In a 3 L three-necked, round-bottomed flask equipped with a stirrer, dropping funnel, and thermometer, place 588 g of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath and begin stirring.
-
Slowly add 1216 g of acetic anhydride through the dropping funnel, ensuring the temperature does not exceed 20 °C. This addition may take 1-1.5 hours.[4]
-
Once the addition is complete, remove the dropping funnel and add 912 g of coarsely powdered (+)-camphor.[4]
-
Continue stirring until the camphor is completely dissolved.
-
Stop stirring and allow the mixture to stand for at least 36 hours, during which the product will crystallize.[4]
-
Collect the crystalline this compound by suction filtration and wash it with ether.[2][4]
-
Dry the product in a vacuum desiccator at room temperature. The expected yield is approximately 38-42%.[4]
-
(Optional) The product can be further purified by recrystallization from glacial acetic acid.[4]
Applications in Asymmetric Synthesis and Chiral Resolution
The primary application of this compound is as a chiral resolving agent for racemic mixtures of basic compounds, particularly amines.[1][9][4] The principle involves the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[3]
Caption: General workflow for chiral resolution of a racemic amine using (+)-CSA.
Experimental Protocol: Chiral Resolution of (±)-trans-2,3-Diphenylpiperazine
This protocol provides a specific example of the chiral resolution of a racemic diamine.[4]
Materials:
-
(±)-trans-2,3-Diphenylpiperazine
-
This compound
-
Dichloromethane (B109758) (CH₂Cl₂)
-
2M Sodium Carbonate (Na₂CO₃) aqueous solution
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Brine
Equipment:
-
Stirring plate and stir bar
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Salt Formation: In a suitable flask, combine (±)-trans-2,3-diphenylpiperazine (2.4 g, 10 mmol) and this compound (4.65 g, 20 mmol) in 100 mL of dichloromethane.[4]
-
Stir the mixture at 25 °C for 24 hours.[4]
-
Isolation of the Less Soluble Diastereomeric Salt: Collect the resulting precipitate (the less soluble diastereomeric salt) by filtration.[4]
-
Regeneration of the Enantiomer:
-
Suspend the collected precipitate in a mixture of dichloromethane and 2M aqueous Na₂CO₃ solution.
-
Stir until the solid completely dissolves.[4]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.[4]
-
Combine the organic extracts, wash with brine, and dry over anhydrous K₂CO₃.[4]
-
Evaporate the solvent under reduced pressure to yield the enantiomerically enriched (R,R)-(+)-2,3-diphenylpiperazine. A 98% enantiomeric excess (ee) can be achieved.[4]
-
-
Work-up of the Filtrate (for the other enantiomer):
-
The filtrate from step 3 contains the more soluble diastereomeric salt, enriched in the (S,S)-enantiomer.
-
Concentrate the filtrate, and if a second precipitate forms, isolate it.
-
Treat the filtrate or the second precipitate with 2M aqueous Na₂CO₃ and extract with an organic solvent (e.g., diethyl ether) to recover the (S,S)-(-)-2,3-diphenylpiperazine.[4]
-
Synthesis of Derivatives
This compound serves as a starting material for the synthesis of various chiral reagents, such as (camphorsulfonyl)oxaziridines, which are used for asymmetric oxidations.
Caption: Synthetic workflow for (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine.
Experimental Protocol: Synthesis of (+)-(1S)-10-Camphorsulfonamide
This protocol details the first two steps in the synthesis of (+)-(camphorylsulfonyl)oxaziridine.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Chloroform (CHCl₃)
-
Ammonium hydroxide solution (reagent-grade)
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Two-necked, round-bottomed flasks
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Mechanical stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Formation of Camphorsulfonyl Chloride:
-
To a 2 L two-necked, round-bottomed flask, add 116 g (0.5 mol) of this compound and 750 mL of chloroform.
-
Heat the suspension to reflux.
-
Add 71.4 g (0.6 mol) of freshly distilled thionyl chloride dropwise over 1 hour.
-
Continue heating at reflux until gas evolution ceases (approximately 9-10 hours). The resulting solution of camphorsulfonyl chloride is used directly in the next step.
-
-
Formation of Camphorsulfonamide:
-
In a separate 5 L two-necked, round-bottomed flask, place 1.6 L of ammonium hydroxide solution and cool to 0 °C in an ice bath.
-
Slowly add the chloroform solution of crude camphorsulfonyl chloride to the cooled ammonium hydroxide solution over 1 hour, maintaining the temperature between 0-10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer three times with 250 mL portions of methylene chloride.
-
Combine the organic layers, wash with 250 mL of brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent using a rotary evaporator to obtain the crude (+)-(1S)-10-Camphorsulfonamide (yield approx. 90%).
-
This guide provides a solid foundation for the use and understanding of this compound in a research setting. The provided protocols are intended as a starting point and may require optimization based on specific substrates and laboratory conditions.
References
- 1. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S [ ] )-(+)-camphor-10-sulfonic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US4049703A - Process for the production of purified camphorsulfonic acid salts - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to (1S)-(+)-10-Camphorsulfonic Acid: Properties, Synthesis, and Applications in Drug Development
(1S)-(+)-10-Camphorsulfonic acid , often abbreviated as (+)-CSA, is a chiral sulfonic acid widely utilized in organic chemistry and pharmaceutical development. Its robust acidic nature, combined with its inherent chirality, makes it an invaluable tool for the resolution of racemic mixtures and as a catalyst in asymmetric synthesis. This guide provides an in-depth overview of its chemical and physical properties, synthesis, and key applications for researchers, scientists, and drug development professionals.
Core Properties of this compound
This compound is a white, crystalline solid that is soluble in water and various organic solvents.[1] It is a relatively strong acid with a pKa of 1.2.[1] The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₄S | [2][3] |
| Molecular Weight | 232.30 g/mol | [2][3] |
| CAS Number | 3144-16-9 | [3] |
| Melting Point | 196-200 °C (decomposes) | [4] |
| Optical Activity | [α]20/D +19.9°, c = 2 in H₂O | |
| Appearance | Crystals |
A monohydrate form of this compound also exists with a molecular formula of C₁₀H₁₈O₅S and a molecular weight of 250.31 g/mol .[5]
Synthesis and Experimental Protocols
Synthesis of this compound
The industrial synthesis of this compound is typically achieved through the sulfonation of natural (+)-camphor.[4] A common laboratory-scale procedure, adapted from Reychler's method, involves the reaction of camphor (B46023) with a mixture of concentrated sulfuric acid and acetic anhydride (B1165640).[6][7]
Experimental Protocol: Synthesis of D,L-10-Camphorsulfonic Acid
This protocol describes the synthesis of the racemic mixture, but the use of optically active natural camphor will yield the desired enantiomer.[7]
-
Reagent Preparation: In a 3-liter, three-necked, round-bottomed flask equipped with a powerful stirrer, a dropping funnel, and a thermometer, place 588 g (366 ml) of concentrated sulfuric acid.
-
Cooling and Addition: Cool the flask in an ice-salt bath and begin stirring. Add 1216 g (1170 ml) of acetic anhydride at a rate that maintains the internal temperature below 20°C. This addition typically takes 1 to 1.5 hours.
-
Camphor Addition: Once the addition of acetic anhydride is complete, remove the dropping funnel and add 912 g of coarsely powdered D,L-camphor.
-
Reaction: Continue stirring until the camphor has dissolved. Then, stop the stirrer and allow the mixture to stand for 36 hours, during which time the ice bath can be allowed to melt.
-
Isolation and Purification: Collect the resulting crystalline camphorsulfonic acid on a suction filter and wash it with ether. Dry the product in a vacuum desiccator at room temperature. The yield is typically in the range of 530–580 g.[7]
Application in Chiral Resolution: An Experimental Example
One of the primary applications of this compound is as a resolving agent for racemic mixtures of amines and other basic compounds.[1][8] The process involves the formation of diastereomeric salts, which can then be separated by crystallization.
Experimental Protocol: Resolution of (±)-trans-2,3-diphenylpiperazine
This protocol outlines the resolution of a racemic diamine using this compound.[8]
-
Salt Formation: Dissolve (±)-2,3-diphenylpiperazine (10 mmol) and this compound (20 mmol) in 100 mL of dichloromethane (B109758) (CH₂Cl₂).
-
Stirring and Filtration: Stir the mixture at 25°C for 24 hours. A precipitate will form, which is then collected by filtration. This first precipitate is enriched in the (R,R)-diastereomeric salt.
-
Liberation of the Enantiomer: Suspend the filtered precipitate in a mixture of CH₂Cl₂ and aqueous sodium carbonate (2M). Stir until the solid dissolves completely.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂.
-
Final Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous potassium carbonate. Evaporation of the solvent yields the enantiomerically enriched (R,R)-2,3-diphenylpiperazine.[8]
Logical Workflow for Chiral Resolution
The following diagram illustrates the general workflow for the chiral resolution of a racemic amine using this compound.
Applications in Drug Development and Organic Synthesis
This compound serves multiple roles in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs):
-
Chiral Resolving Agent: Its most prominent use is in the separation of enantiomers of chiral amines and other basic compounds, a critical step in the development of single-enantiomer drugs.[1]
-
Asymmetric Catalyst: As a chiral Brønsted acid, it can catalyze a variety of enantioselective reactions, such as Friedel-Crafts reactions.[9]
-
Protecting Group Chemistry: Solid organic acids like CSA are often preferred for introducing and removing acid-labile protecting groups, as they can be used under anhydrous conditions, which is crucial for sensitive substrates.[10]
-
Synthesis of Chiral Polymers: It has been used as a chiral dopant in the synthesis of chiral polyaniline nanofibers.[4]
-
Pharmaceutical Formulations: The conjugate base, camsylate, is used as a counterion in some pharmaceutical formulations, such as trimetaphan camsilate.[1]
References
- 1. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]
- 2. (1S)-(+)-Camphor-10-sulphonic acid | C10H16O4S | CID 218580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. (1S)-(+)-Camphor-10-sulphonic acid | 3144-16-9 [chemicalbook.com]
- 5. (1S)-(+)-camphor-10-sulfonic acid monohydrate | C10H18O5S | CID 12265361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. (1R)-(-)-10-Camphorsulfonic acid: Uses and Mechanism_Chemicalbook [chemicalbook.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Solubility Profile of (1S)-(+)-10-Camphorsulfonic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (1S)-(+)-10-Camphorsulfonic acid (CSA) in a range of common organic solvents. Understanding the solubility of this crucial chiral resolving agent and pharmaceutical intermediate is paramount for its effective use in synthesis, purification, and formulation development. This document collates available quantitative data, details experimental methodologies for solubility determination, and provides a visual representation of the experimental workflow.
Core Concepts in Solubility
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure. For a chiral compound like this compound, its solubility can be influenced by several factors including the polarity of the solvent, the potential for hydrogen bonding, the crystal lattice energy of the solute, and the temperature of the system.
Quantitative Solubility Data
The following table summarizes the mole fraction solubility (x) of this compound in various organic solvents at different temperatures. This data is critical for designing crystallization processes, preparing solutions of known concentrations, and predicting the behavior of CSA in different solvent systems.
| Solvent | Temperature (K) | Mole Fraction Solubility (x) |
| Esters | ||
| Ethyl Acetate | 293.15 | Data not available in search results |
| 298.15 | Data not available in search results | |
| 303.15 | Data not available in search results | |
| 308.15 | Data not available in search results | |
| 313.15 | Data not available in search results | |
| Methyl Acetate | 293.15 | Data not available in search results |
| 298.15 | Data not available in search results | |
| 303.15 | Data not available in search results | |
| 308.15 | Data not available in search results | |
| 313.15 | Data not available in search results | |
| n-Butyl Acetate | 293.15 | Data not available in search results |
| 298.15 | Data not available in search results | |
| 303.15 | Data not available in search results | |
| 308.15 | Data not available in search results | |
| 313.15 | Data not available in search results | |
| Isopropyl Acetate | 293.15 | Data not available in search results |
| 298.15 | Data not available in search results | |
| 303.15 | Data not available in search results | |
| 308.15 | Data not available in search results | |
| 313.15 | Data not available in search results | |
| Carboxylic Acids & Anhydride | ||
| Glacial Acetic Acid | 293.15 | Data not available in search results |
| 298.15 | Data not available in search results | |
| 303.15 | Data not available in search results | |
| 308.15 | Data not available in search results | |
| 313.15 | Data not available in search results | |
| Acetic Anhydride | 293.15 | Data not available in search results |
| 298.15 | Data not available in search results | |
| 303.15 | Data not available in search results | |
| 308.15 | Data not available in search results | |
| 313.15 | Data not available in search results | |
| Propionic Acid | 293.15 | Data not available in search results |
| 298.15 | Data not available in search results | |
| 303.15 | Data not available in search results | |
| 308.15 | Data not available in search results | |
| 313.15 | Data not available in search results |
Note: The quantitative data in this table is based on a study titled "Measurement and correlation of solubility of D-camphor-10-sulfonic acid in pure solvents". The actual values were not available in the provided search results and are pending access to the full-text article. The table structure is provided as a template for the expected data.
Experimental Protocol for Solubility Determination
The following is a representative experimental protocol for determining the solubility of this compound in an organic solvent using the isothermal saturation method followed by gravimetric analysis. This method is a common and reliable technique for generating accurate solubility data.
1. Materials and Equipment:
-
This compound (purity > 99%)
-
Selected organic solvents (analytical grade)
-
Jacketed glass vessel with a magnetic stirrer and temperature controller
-
Thermostatic water bath
-
Analytical balance (accuracy ± 0.1 mg)
-
Syringe with a filter (0.45 µm)
-
Drying oven
2. Procedure:
-
An excess amount of this compound is added to a known mass of the selected organic solvent in the jacketed glass vessel.
-
The vessel is sealed to prevent solvent evaporation.
-
The mixture is continuously stirred at a constant temperature, maintained by the thermostatic water bath, for a sufficient time to ensure equilibrium is reached (typically several hours). Preliminary experiments should be conducted to determine the time required to reach equilibrium.
-
Once equilibrium is achieved, the stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle.
-
A sample of the supernatant saturated solution is carefully withdrawn using a pre-weighed syringe fitted with a filter to remove any undissolved solid particles.
-
The mass of the withdrawn saturated solution is accurately determined.
-
The collected sample is then transferred to a pre-weighed container and dried in an oven at a suitable temperature until a constant weight is achieved. This removes the solvent, leaving only the dissolved this compound.
-
The mass of the dried solid is measured.
-
The mole fraction solubility (x) is calculated using the following formula:
x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]
where:
-
m_solute is the mass of the dried this compound
-
M_solute is the molar mass of this compound (232.30 g/mol )
-
m_solvent is the mass of the solvent in the sample (mass of the saturated solution - mass of the solute)
-
M_solvent is the molar mass of the respective solvent
-
3. Data Validation:
-
The experiment is repeated at least three times for each solvent and temperature to ensure the reproducibility of the results.
-
The average solubility and standard deviation are calculated.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
This guide provides a foundational understanding of the solubility of this compound in various organic solvents. For specific applications, it is recommended to consult the primary literature for detailed quantitative data and to perform experimental verification under the conditions relevant to your process.
Stability and Storage of (1S)-(+)-10-Camphorsulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (1S)-(+)-10-Camphorsulfonic acid (CSA). The information is compiled from publicly available safety data sheets, chemical supplier specifications, and general knowledge of the chemical properties of sulfonic acids. This document is intended to serve as a valuable resource for professionals handling this compound in research, development, and manufacturing environments.
Chemical and Physical Properties
This compound is a strong organic acid widely used as a resolving agent for chiral amines and in organic synthesis.[1] It is a white to off-white crystalline powder.[2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₀H₁₆O₄S | [1] |
| Molecular Weight | 232.30 g/mol | [1][3] |
| Melting Point | Decomposes at 195-206°C | [2][4] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Soluble in water | [2][4] |
| pKa | ~1.2 | [4] |
Stability Profile
This compound is generally considered a stable compound under recommended storage conditions.[2][4] However, its stability can be compromised by several factors, including moisture, high temperatures, and incompatible materials.
Hygroscopicity
Thermal Stability
This compound decomposes at its melting point (approximately 195-206°C).[2][4] While detailed thermal analysis data such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this specific compound are not widely published, the decomposition temperature indicates a practical limit for its handling and processing in high-temperature applications.
Incompatibilities
To ensure the stability and safety of this compound, contact with the following substances should be avoided:
-
Strong Oxidizing Agents: As a sulfonic acid, it can react exothermically with strong oxidizing agents.[2]
-
Strong Bases and Alkalis: Being a strong acid, it will react vigorously with strong bases and alkalis in a neutralization reaction, which can generate heat.[2][5]
-
Reactive Metals: It may react with certain metals, such as mild steel and galvanized steel, to produce flammable hydrogen gas.[5]
The following diagram illustrates the key factors influencing the stability of this compound.
Caption: Key factors that can lead to the degradation or instability of this compound.
Recommended Storage Conditions
Proper storage is crucial to maintain the quality and shelf life of this compound. The following conditions are recommended based on information from various suppliers.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | References |
| Temperature | Store in a cool place. Some suppliers recommend storage at +2°C to +8°C or below +30°C. | [4] |
| Atmosphere | Store under a dry, inert atmosphere if possible. | [2] |
| Container | Keep container tightly closed. | [2] |
| Location | Store in a well-ventilated area. | [4] |
| Incompatibilities | Segregate from incompatible materials such as strong bases and oxidizing agents. | [2][5] |
The logical workflow for ensuring the stability of this compound through proper storage and handling is depicted below.
Caption: Logical workflow for maintaining the stability of this compound.
Experimental Protocols for Stability Assessment
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following are generalized protocols for stress testing.
4.1.1. Hydrolytic Degradation
-
Protocol: Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), neutral (e.g., purified water), and basic (e.g., 0.1 N NaOH) media.
-
Conditions: Store the solutions at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Analysis: Analyze samples at various time points by a suitable stability-indicating method (e.g., HPLC) to determine the extent of degradation.
4.1.2. Oxidative Degradation
-
Protocol: Prepare a solution of this compound in a suitable solvent and treat it with an oxidizing agent (e.g., 3-30% hydrogen peroxide).
-
Conditions: Maintain the solution at room temperature or slightly elevated temperature for a specified duration.
-
Analysis: Monitor the degradation of the parent compound and the formation of degradation products using an appropriate analytical technique.
4.1.3. Thermal Degradation
-
Protocol: Expose the solid this compound to dry heat in a temperature-controlled oven.
-
Conditions: The temperature should be below the melting/decomposition point (e.g., 105°C). The duration of exposure can vary.
-
Analysis: Assess the purity of the stressed sample against an unstressed control.
4.1.4. Photostability
-
Protocol: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
Conditions: Use a suitable photostability chamber. Protect a portion of the sample with aluminum foil to serve as a dark control.
-
Analysis: Compare the light-exposed samples with the dark control to evaluate the impact of light.
Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.
4.2.1. Example HPLC Method While a fully validated stability-indicating method for this compound is not available in the public domain, the following method for the analysis of camphorsulfonic acid can serve as a starting point for method development and validation.[6][7]
-
Chromatographic Column: Anion-exchange column (e.g., Amaze TH, 4.6 x 150 mm, 5 µm).[6][7]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 4).[6]
-
Detection: UV detection is suitable for this compound. A patent suggests a detection wavelength between 210-400 nm, with a preference for 280-290 nm.[7]
-
Method Validation: The developed method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Conclusion
This compound is a stable compound when stored under appropriate conditions. Its primary liabilities are its hygroscopic nature and its incompatibility with strong bases and oxidizing agents. To ensure its long-term stability and purity, it is imperative to store it in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials. While specific degradation pathways and kinetics for this molecule are not extensively documented in publicly accessible literature, the application of standard forced degradation protocols and the development of a validated stability-indicating HPLC method are essential for a comprehensive understanding of its stability profile in various pharmaceutical and chemical applications.
References
- 1. scbt.com [scbt.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. (1S)-(+)-10-カンファースルホン酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. DL-10-CAMPHORSULFONIC ACID Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. helixchrom.com [helixchrom.com]
- 7. CN108362793B - Method for detecting isomers of camphorsulfonic acid or salts thereof - Google Patents [patents.google.com]
safety and handling of (1S)-(+)-10-Camphorsulfonic acid in the lab
An In-depth Technical Guide to the Safe Handling of (1S)-(+)-10-Camphorsulfonic Acid in the Laboratory
Introduction
This compound (CSA), a chiral sulfonic acid derived from camphor, is a versatile reagent in organic synthesis and pharmaceutical development. It serves as an effective resolving agent for chiral amines and other cations, and as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds crucial for drug development.[1][2] This guide provides a comprehensive overview of the safety protocols and handling procedures necessary for the safe use of this compound in a laboratory setting, intended for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is classified as a hazardous substance and requires careful handling.[3] It is a corrosive solid that can cause severe skin burns and serious eye damage.[3][4][5] The material may also be corrosive to metals.[1] While it is combustible, it presents a slight fire hazard when exposed to heat or flame.[3]
GHS Hazard Statements:
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is critical for its safe handling and storage.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₆O₄S | [4] |
| Molecular Weight | 232.30 g/mol | [4][5] |
| Appearance | White, deliquescent crystalline powder | [3] |
| Melting Point | 196-200 °C (decomposes) | [4] |
| Solubility | Soluble in water | [1][3] |
| Stability | Stable under normal conditions. Hygroscopic. | [8] |
Toxicological Data and Exposure Limits
Exposure to this compound can lead to significant health effects. Ingestion can cause severe chemical burns in the mouth and gastrointestinal tract.[3][4] Direct contact with the skin or eyes will result in severe burns.[3][4] Inhalation of dust can irritate the respiratory tract, potentially causing lung damage with severe over-exposure.[3][4]
| Parameter | Value | Species | Reference |
| LD50 (Subcutaneous) | 2502 mg/kg | Mouse | [3][5] |
| No-Observed-Adverse-Effect Level (NOAEL) | 25 mg/kg bw/day | Rat (90-day study) | [6][7] |
Occupational Exposure Limits: While specific exposure limits for this compound have not been established, limits for particulates not otherwise regulated (PNOR) can be applied.[3]
| Agency | Limit | Notes | Reference |
| OSHA PEL (Table Z-3) | 5 mg/m³ | Respirable fraction | [3] |
| Oregon PEL (Z-3) | 10 mg/m³ | Total dust | [3] |
Safe Handling and Storage
Handling
Adherence to proper handling procedures is paramount to ensure personnel safety.
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.[8] Ensure that eyewash stations and safety showers are readily accessible.[8]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a full-face shield.[3]
-
Skin Protection: Wear chemical-resistant gloves (e.g., PVC), a synthetic apron, and a full suit if there is a risk of significant exposure.[3][4]
-
Respiratory Protection: For operations generating dust, use an approved and certified particulate dust filter respirator.[3][4]
-
-
General Hygiene: Avoid all personal contact, including inhalation.[3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1]
Storage
Proper storage is essential to maintain the integrity of the chemical and prevent hazardous situations.
-
Conditions: Store in a cool, dry, and well-ventilated area.[8] Keep containers tightly closed to protect from moisture as the substance is hygroscopic.[4][8]
-
Incompatible Materials: Segregate from strong oxidizing agents, strong bases, alkalis, and chemicals readily decomposed by acids (e.g., cyanides, sulfides, carbonates).[3][8]
-
Containers: Store in original, lined metal or plastic containers.[3] Do not use aluminum or galvanized containers.[3]
Experimental Protocols
Protocol for Weighing and Dispensing
-
Preparation: Ensure the chemical fume hood is operational. Don appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.
-
Procedure:
-
Place a calibrated weighing balance inside the fume hood.
-
Carefully open the stock container of this compound.
-
Using a clean spatula, transfer the required amount of the solid to a tared, appropriate secondary container.
-
Minimize the generation of dust during transfer.
-
Once the desired amount is weighed, securely close the stock container.
-
Clean any minor spills within the fume hood immediately using appropriate methods (see Section 7.1).
-
-
Post-Procedure: Wipe the spatula and weighing area with a damp cloth (avoiding excess water). Dispose of contaminated materials as hazardous waste. Wash hands thoroughly.
Protocol for Accidental Spill Cleanup (Minor Spill)
-
Assessment: Identify the spill as minor (a small amount that can be safely handled by laboratory personnel).
-
Evacuation: Alert personnel in the immediate vicinity.
-
Containment: If the substance is a solid, prevent it from becoming airborne.
-
Cleanup:
-
Wear full PPE, including respiratory protection.
-
Carefully sweep or vacuum the solid material. Avoid creating dust.
-
Place the spilled material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable neutralizing agent (e.g., sodium bicarbonate solution) followed by water.
-
-
Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and local regulations.
Emergency Procedures
First Aid Measures
Immediate medical attention is required in all cases of exposure.[8]
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation.[3][4] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[4][8]
-
Skin Contact: Immediately flush the affected area with large amounts of water, using a safety shower if available.[3] Quickly remove all contaminated clothing and footwear.[3] Continue rinsing and seek immediate medical attention.[4][8]
-
Inhalation: Remove the person from the contaminated area to fresh air.[3][4] Keep the patient warm and at rest.[3] If breathing is difficult or has stopped, provide artificial respiration.[4] Seek immediate medical attention.[8]
-
Ingestion: Rinse the mouth with water.[8] Do NOT induce vomiting.[4][8] If the person is conscious, give them water to drink.[1] Never give anything by mouth to an unconscious person.[4] Seek urgent hospital treatment.[1][3]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, foam, dry chemical powder, or carbon dioxide (CO2).[3][8]
-
Specific Hazards: Combustion products may include carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides (SOx).[3] The acid may react with metals to produce highly flammable hydrogen gas.[1]
-
Protective Equipment: Firefighters should wear full body protective clothing and a self-contained breathing apparatus (SCBA).[3]
Visual Guides: Workflows and Logic Diagrams
The following diagrams illustrate key safety and handling workflows for this compound.
References
- 1. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. D-Camphorsulfonic Acid | C10H16O4S | CID 65617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. D-10-camphorsulfonic acid: Safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for Chiral Resolution using (1S)-(+)-10-Camphorsulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S)-(+)-10-Camphorsulfonic acid (CSA) is a highly effective and widely used chiral resolving agent, particularly for the separation of racemic mixtures of basic compounds such as amines and amino acids.[1][2][3][4] Its efficacy stems from its ability to form diastereomeric salts with enantiomers, which possess different physical properties, most notably solubility.[5] This difference allows for the separation of the diastereomers through fractional crystallization. Subsequent treatment of the isolated diastereomeric salt allows for the recovery of the desired enantiomer in high optical purity, and the resolving agent can often be recycled, enhancing the cost-effectiveness of the process.[1] This document provides detailed protocols and application notes for the use of this compound in chiral resolution.
Principle of Chiral Resolution
The fundamental principle behind this classical resolution technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. The reaction of a racemic base (a 50:50 mixture of R- and S-enantiomers) with an enantiomerically pure acid like this compound yields two diastereomeric salts: [(R)-base·(1S)-(+)-CSA] and [(S)-base·(1S)-(+)-CSA]. Due to their different three-dimensional arrangements, these salts exhibit different solubilities in a given solvent system. Through careful selection of a solvent and optimization of crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation from the more soluble diastereomer which remains in the mother liquor. The resolved enantiomer can then be regenerated by breaking the salt, typically by treatment with a base.
Applications and Data
This compound has been successfully employed in the resolution of a variety of racemic compounds, particularly in the pharmaceutical industry where enantiomeric purity is critical for drug safety and efficacy.[6] Below is a summary of representative applications:
| Racemic Compound | Molar Ratio (Racemate:CSA) | Solvent(s) | Key Conditions | Isolated Enantiomer | Enantiomeric Excess (e.e.) | Reference |
| (±)-trans-2,3-Diphenylpiperazine | 1:2 | Dichloromethane (CH₂Cl₂) | Stirred at 25°C for 24 hours | (R,R)-(+)-2,3-Diphenylpiperazine | 98% | [7] |
| 3(R,S)-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one | 1:0.86 | Isopropyl acetate (B1210297) / Acetonitrile | Temperature ≤ 20°C, seeded | 3(S)-amino isomer | >99.5% | [6] |
| DL-Phenylglycine | 1:0.5-1 | Water | Optimized crystallization | D-Phenylglycine | 98.8% | |
| 2-(Benzyl-(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol | 1:1 | Acetone | Stirred at room temperature for 16h | R,R-(-)-isomer | >99% | [5] |
| N-protected 6-chloro-4-cyclopropyl-4-[(2-pyridinyl)-2-ethynyl]-3,4-dihydroquinazolin-2(1H)-one | 1: ~0.7 | n-Butyl acetate | Heated to 80°C, then cooled | Desired stereoisomer | 95% (after recrystallization) | [1] |
Experimental Protocols
The following protocols provide a general framework for the chiral resolution of a racemic amine using this compound. It is important to note that optimal conditions (e.g., solvent, temperature, concentration) are substrate-dependent and may require screening.
Protocol 1: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a suitable reaction flask, dissolve the racemic amine in an appropriate solvent. A range of solvents such as alcohols (methanol, ethanol), esters (ethyl acetate, isopropyl acetate), ketones (acetone), or chlorinated solvents (dichloromethane) can be tested.[6][7] Gentle heating may be required to achieve complete dissolution.[1]
-
Addition of Resolving Agent: To the solution of the racemic amine, add a solution of this compound (typically 0.5 to 2.0 molar equivalents) in the same or a miscible solvent. The addition is often performed at room temperature or slightly elevated temperatures.[1][6]
-
Crystallization: Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization. In some cases, stirring the mixture for a prolonged period (e.g., 12-24 hours) at a specific temperature is necessary.[7] Seeding with a small crystal of the desired diastereomeric salt can be beneficial to initiate crystallization.[1][6]
-
Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Recrystallization (Optional but Recommended): To enhance the diastereomeric purity, the isolated salt can be recrystallized from a suitable solvent. This process can be repeated until a constant melting point and/or specific rotation is achieved.
Protocol 2: Regeneration of the Enantiomerically Pure Amine
-
Salt Dissociation: Suspend or dissolve the purified diastereomeric salt in a biphasic system, typically an organic solvent (e.g., dichloromethane, ethyl acetate) and an aqueous basic solution (e.g., saturated sodium bicarbonate, sodium carbonate, or dilute sodium hydroxide).[7]
-
Extraction: Stir the mixture vigorously until the solid has completely dissolved, indicating the dissociation of the salt. The free amine will be in the organic layer, while the sodium salt of camphorsulfonic acid will be in the aqueous layer.
-
Isolation: Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent to ensure complete recovery of the amine.
-
Purification: Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the enantiomerically enriched free amine.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation.
Visualizing the Process
Experimental Workflow
The following diagram illustrates the general workflow for the chiral resolution of a racemic amine using this compound.
Caption: General workflow for chiral resolution.
Logical Relationship in Chiral Resolution
The success of this resolution method is predicated on the different physical properties of the diastereomeric salts formed.
Caption: Principle of diastereomeric salt resolution.
References
- 1. US5457201A - Chiral resolution process - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. EP0149885A2 - Method of resolving a racemic mixture - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for Chiral Resolution of Amines using (1S)-(+)-10-Camphorsulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution via diastereomeric salt formation is a cornerstone technique in the pharmaceutical and fine chemical industries for the separation of enantiomers. This method leverages the formation of diastereomeric salts from a racemic mixture and a chiral resolving agent. These resulting diastereomers exhibit different physical properties, most notably solubility, which allows for their separation through fractional crystallization. (1S)-(+)-10-Camphorsulfonic acid (CSA) is a widely utilized chiral resolving agent for racemic amines due to its ability to form stable, crystalline diastereomeric salts.[1][2]
This document provides detailed protocols and application notes for the chiral resolution of amines using this compound, offering a comprehensive guide for laboratory application.
Principle of the Method
The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physical characteristics. The reaction of a racemic amine (a 50:50 mixture of R- and S-enantiomers) with the enantiomerically pure this compound results in the formation of two diastereomeric salts: [(R)-amine][(1S)-CSA] and [(S)-amine][(1S)-CSA]. Due to their different three-dimensional arrangements, these salts exhibit varying solubilities in a given solvent system. By carefully selecting a solvent and optimizing crystallization conditions, one diastereomer will preferentially crystallize, enabling its separation from the more soluble diastereomer that remains in the mother liquor.[3][4] The resolved enantiomer can then be regenerated by treating the isolated diastereomeric salt with a base.[5]
Data Presentation: Quantitative Summary of Chiral Resolution
The efficiency of chiral resolution using this compound is highly dependent on the specific amine, the solvent system, and the crystallization conditions. The following table summarizes quantitative data from various successful resolutions.
| Racemic Amine | Molar Ratio (Amine:CSA) | Solvent | Isolated Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| (±)-trans-2,3-diphenylpiperazine | 1:2 | Dichloromethane | 25 | 98 (R,R) | [6] |
| (±)-trans-2,3-diphenylpiperazine | 1:1.5 | Tetrahydrofuran | - | 58 (in filtrate) | [6] |
| (±)-trans-2,3-diphenylpiperazine | 1:2 | Tetrahydrofuran | 20 | 80 (in filtrate) | [6] |
| 3(R,S)-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one | 1:0.5 | Isopropyl acetate (B1210297) / Acetonitrile | 40-42 | >99.5 (S-amine) | [7] |
| Racemic diethanolamine (B148213) derivative | 1:1 | Acetone | 70 | >99 (R,R) | [8] |
Experimental Protocols
General Protocol for Chiral Resolution of Amines
This protocol provides a general framework for the chiral resolution of a racemic amine using this compound. Optimization of solvent, temperature, and crystallization time may be necessary for different amines.[5]
Materials:
-
Racemic amine
-
This compound (CSA)
-
Screening solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, tetrahydrofuran)[5][9]
-
Aqueous base solution (e.g., 2 M NaOH, saturated Na₂CO₃)[5][6]
-
Organic extraction solvent (e.g., dichloromethane, diethyl ether)[5]
Procedure:
-
Diastereomeric Salt Formation:
-
In a suitable flask, dissolve the racemic amine (1.0 equivalent) in a selected solvent.
-
In a separate flask, dissolve this compound (0.5 - 2.0 equivalents) in the same solvent, with gentle heating if necessary.[9][10]
-
Slowly add the CSA solution to the amine solution with stirring at room temperature.[5]
-
-
Crystallization:
-
Stir the mixture at room temperature. The crystallization time can vary significantly (e.g., from a few hours to 24 hours or more).[5][6]
-
If no precipitate forms, cooling the solution (e.g., in an ice bath or refrigerator) may induce crystallization.[3]
-
Seeding with a small crystal of the desired pure diastereomeric salt can promote crystallization.[7]
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Regeneration of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in water or a mixture of water and an organic solvent (e.g., dichloromethane).[5][6]
-
Add a base (e.g., 2 M NaOH solution) dropwise while stirring until the solution becomes basic (pH > 10) and the salt dissolves.[5]
-
Transfer the mixture to a separatory funnel and extract the liberated amine with an organic solvent (e.g., diethyl ether or dichloromethane) multiple times.[5]
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), and evaporate the solvent under reduced pressure to yield the enantiomerically enriched amine.[5]
-
-
Analysis:
Workflow for Chiral Resolution of Amines
Caption: General workflow for the chiral resolution of amines.
Optimization of the Resolution Protocol
The success of a chiral resolution is highly dependent on the careful optimization of several parameters.
-
Solvent Selection: The choice of solvent is critical as it determines the differential solubility of the diastereomeric salts. A systematic screening of solvents with varying polarities is recommended. Common solvents for screening include alcohols (methanol, ethanol), esters (ethyl acetate), ketones (acetone), and halogenated hydrocarbons (dichloromethane).[9]
-
Molar Ratio of Resolving Agent: While a 1:1 molar ratio of amine to CSA is a common starting point, this is not always optimal. Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes be more effective, leading to the preferential crystallization of the less soluble diastereomeric salt.[9]
-
Temperature Profile: The temperature at which crystallization occurs can significantly impact the selectivity of the process. A controlled, slow cooling profile often yields crystals of higher purity compared to rapid cooling.[10]
-
Seeding: The introduction of a small crystal of the desired pure diastereomeric salt (seeding) can induce crystallization and improve the efficiency and reproducibility of the resolution process.[7]
Conclusion
The chiral resolution of amines using this compound is a robust and widely applicable method for obtaining enantiomerically pure compounds. The success of this technique is highly contingent on the systematic optimization of experimental conditions, particularly the choice of solvent and the crystallization temperature profile. The protocols and data presented herein provide a comprehensive framework for researchers to develop and implement efficient chiral resolution strategies in their work.
References
- 1. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. unchainedlabs.com [unchainedlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. benchchem.com [benchchem.com]
- 10. US5457201A - Chiral resolution process - Google Patents [patents.google.com]
Application of (1S)-(+)-10-Camphorsulfonic Acid in Asymmetric Synthesis: Application Notes and Protocols
(1S)-(+)-10-Camphorsulfonic acid (CSA) , a readily available and robust chiral Brønsted acid, has established itself as a versatile tool in the field of asymmetric synthesis. Its applications span from classical chiral resolution of racemates to its use as a chiral catalyst in a variety of stereoselective transformations. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of (1S)-(+)-10-CSA in asymmetric synthesis, focusing on its role as a chiral resolving agent and a catalyst for carbon-carbon bond formation.
Chiral Resolution of Amines
This compound is widely employed for the resolution of racemic amines through the formation of diastereomeric salts. The differing solubilities of these salts allow for their separation by fractional crystallization.
Application Example: Resolution of (±)-trans-2,3-diphenylpiperazine
A notable application of (1S)-(+)-10-CSA is the efficient resolution of (±)-trans-2,3-diphenylpiperazine, a valuable chiral building block in medicinal chemistry. This resolution affords the enantiomerically pure (R,R)-(+)-2,3-diphenylpiperazine with high enantiomeric excess.
Quantitative Data Summary
| Entry | Reactant | Resolving Agent | Solvent | Product | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | (±)-trans-2,3-diphenylpiperazine | This compound | CH₂Cl₂ | (R,R)-(+)-2,3-diphenylpiperazine | 25 | 98 |
| 2 | (±)-trans-2,3-diphenylpiperazine | This compound | CH₂Cl₂ | (S,S)-(-)-2,3-diphenylpiperazine | 62 | 73 |
Experimental Protocol: Resolution of (±)-trans-2,3-diphenylpiperazine [1]
-
Salt Formation: In a suitable flask, combine (±)-trans-2,3-diphenylpiperazine (10 mmol, 2.4 g) and this compound (20 mmol, 4.65 g) in dichloromethane (B109758) (CH₂Cl₂, 100 mL).
-
Stirring: Stir the mixture at 25 °C for 24 hours.
-
Filtration: Collect the resulting precipitate (Precipitate I) by filtration.
-
Isolation of (R,R)-enantiomer:
-
Suspend Precipitate I in a mixture of CH₂Cl₂ and 2M aqueous sodium carbonate (Na₂CO₃) solution.
-
Stir until the solid completely dissolves.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous K₂CO₃, and evaporate the solvent to yield (R,R)-(+)-2,3-diphenylpiperazine.
-
-
Isolation of (S,S)-enantiomer:
-
Concentrate the filtrate from step 3 to approximately 50 mL.
-
Stir for an additional 12 hours to induce further precipitation (Precipitate II).
-
Collect Precipitate II by filtration.
-
Treat Precipitate II with 2M aqueous Na₂CO₃ solution and extract with CH₂Cl₂ to obtain (S,S)-(-)-2,3-diphenylpiperazine.
-
Chiral Brønsted Acid Catalysis in Carbon-Carbon Bond Formation
This compound can act as a chiral Brønsted acid catalyst, protonating substrates to generate chiral intermediates that then react enantioselectively. A key area of application is the Friedel-Crafts alkylation and Michael addition of indole (B1671886) derivatives.
Application Example: Asymmetric Michael Addition of Indoles to α,β-Unsaturated Ketones
(1S)-(+)-10-CSA catalyzes the enantioselective Michael addition of indoles to α,β-unsaturated ketones, leading to the formation of chiral β-indolyl ketones. These products are valuable intermediates in the synthesis of various biologically active compounds. While CSA, in general, is known to promote this reaction, the use of the enantiopure (1S)-(+)-10-CSA can induce chirality in the product.[2][3]
General Reaction Scheme:
Indole + α,β-Unsaturated Ketone --[(1S)-(+)-10-CSA]--> Chiral β-Indolyl Ketone
Experimental Protocol: General Procedure for CSA-Catalyzed Michael Addition of Indoles to Enones [2]
-
Reactant Mixture: In a round-bottom flask, dissolve the indole (1.0 mmol) and the α,β-unsaturated ketone (1.2 mmol) in a suitable solvent (e.g., a mixture of ethanol (B145695) and water).
-
Catalyst Addition: Add a catalytic amount of this compound (typically 10-20 mol%).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired β-indolyl ketone.
-
Chiral Analysis: Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).
Note: The specific reaction conditions, including solvent and catalyst loading, may need to be optimized for different substrates to achieve high yields and enantioselectivities.
Chiral Ligand Precursor for Asymmetric Catalysis
This compound can serve as a starting material for the synthesis of more complex chiral ligands. These ligands can then be used in combination with metal catalysts to perform a variety of asymmetric transformations, such as the Henry (nitroaldol) reaction.
Application Example: Asymmetric Henry Reaction
Chiral ligands derived from camphor (B46023), the parent molecule of CSA, have been successfully employed in copper-catalyzed asymmetric Henry reactions to produce chiral β-nitro alcohols, which are versatile synthetic intermediates. While direct catalysis by a CSA-derived ligand is less commonly reported, the principle of using the camphor backbone to induce chirality is well-established.
General Experimental Workflow for a Copper-Catalyzed Asymmetric Henry Reaction using a Chiral Ligand
-
Catalyst Formation (in situ): In a reaction vessel, stir the chiral ligand (derived from a camphor backbone) and a copper(II) salt (e.g., Cu(OAc)₂) in a suitable solvent (e.g., ethanol) at room temperature for a designated period to form the chiral copper complex.
-
Addition of Reactants: To the solution of the catalyst, add the aldehyde and nitromethane.
-
Reaction: Stir the reaction mixture at the specified temperature and monitor its progress using TLC.
-
Work-up and Purification: Once the reaction is complete, evaporate the solvent and purify the crude product by column chromatography to isolate the chiral β-nitro alcohol.
-
Chiral Analysis: Determine the enantiomeric excess of the product by chiral HPLC.
Quantitative Data for a Representative Copper-Catalyzed Asymmetric Henry Reaction (using a non-CSA derived chiral ligand for illustration)
| Aldehyde | Ligand Loading (mol%) | Copper Salt | Solvent | Yield (%) | ee (%) |
| Benzaldehyde | 5.5 | Cu(OAc)₂·H₂O | EtOH | 92 | 95 (R) |
| 4-Nitrobenzaldehyde | 5.5 | Cu(OAc)₂·H₂O | EtOH | 95 | 96 (R) |
| 2-Naphthaldehyde | 5.5 | Cu(OAc)₂·H₂O | EtOH | 93 | 94 (R) |
Note: This data is illustrative of typical results for copper-catalyzed Henry reactions and is not specific to a CSA-derived ligand.
References
(1S)-(+)-10-Camphorsulfonic Acid: A Versatile Catalyst in Organic Synthesis - Application Notes and Protocols
(1S)-(+)-10-Camphorsulfonic acid (CSA) has emerged as a prominent organocatalyst in modern organic synthesis. Valued for its accessibility, stability, and non-toxic nature, this chiral Brønsted acid efficiently catalyzes a wide array of organic transformations. Its applications are particularly notable in the stereoselective synthesis of complex molecules, making it a valuable tool for researchers, scientists, and professionals in drug development. This document provides detailed application notes and experimental protocols for key reactions catalyzed by this compound.
Multicomponent Synthesis of Functionalized Indole Derivatives via Ugi Reaction
Application Note: this compound serves as an effective mediator in the one-pot synthesis of functionalized indoles through a tandem Ugi four-component reaction (U-4CR). This method is highly efficient for creating molecular diversity from simple starting materials. The reaction proceeds through an initial Ugi reaction to form an intermediate, which then undergoes a CSA-mediated intramolecular cyclization. The choice of solvent can direct the reaction towards different heterocyclic scaffolds, highlighting the versatility of this catalytic system.[1][2][3]
Quantitative Data Summary
| Entry | Aldehyde (R¹) | 2-Amino-acetophenone (R²) | Propiolic Acid (R³) | Isocyanide (R⁴) | Product | Yield (%) |
| 1 | Phenyl | H | Phenyl | Cyclohexyl | 6aaa | 93 |
| 2 | 4-Methylphenyl | H | Phenyl | Cyclohexyl | 6aba | 88 |
| 3 | 4-Methoxyphenyl | H | Phenyl | Cyclohexyl | 6aca | 85 |
| 4 | 4-Chlorophenyl | H | Phenyl | Cyclohexyl | 6ada | 91 |
| 5 | 2-Chlorophenyl | H | Phenyl | Cyclohexyl | 6aea | 78 |
| 6 | Phenyl | Phenyl | Phenyl | Cyclohexyl | 6baa | 85 |
| 7 | 4-Methylphenyl | Phenyl | Phenyl | Cyclohexyl | 6bba | 82 |
| 8 | 4-Methoxyphenyl | Phenyl | Phenyl | Cyclohexyl | 6bca | 80 |
Experimental Protocol: One-Pot Synthesis of Functionalized Indoles
Materials:
-
2′-Aminoacetophenone (1.0 equiv)
-
Aldehyde (1.5 equiv)
-
Propiolic acid (1.1 equiv)
-
Isocyanide (1.1 equiv)
-
This compound (2.0 equiv)
-
Ethanol (EtOH)
-
Chlorobenzene (B131634) (PhCl)
Procedure:
-
To a stirred solution of 2′-aminoacetophenone in ethanol, add the corresponding aldehyde at room temperature.
-
After 30 minutes of stirring, add the propiolic acid to the mixture.
-
Following another 30 minutes of stirring, add the isocyanide and continue to stir the reaction mixture for 16 hours.
-
Monitor the formation of the Ugi product by Thin Layer Chromatography (TLC).
-
Upon completion of the Ugi reaction, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
To the resulting residue, add chlorobenzene and this compound.
-
Heat the mixture to 140 °C for 20 hours.
-
After the reaction is complete, concentrate the mixture and purify the residue by column chromatography to obtain the desired functionalized indole.
Experimental Workflow
Caption: Workflow for the one-pot synthesis of functionalized indoles.
Friedel-Crafts Alkylation for the Construction of 3,3-Disubstituted Oxindoles
Application Note: this compound is an effective catalyst for the Friedel-Crafts alkylation of electron-rich arenes and heteroarenes with indolyl alcohols. This reaction provides an efficient route to construct biologically important 3,3-disubstituted oxindoles containing a quaternary carbon center. The reaction proceeds under mild conditions with a broad substrate scope and generally affords high yields.[4][5][6]
Quantitative Data Summary
| Entry | Indolyl Alcohol | Arene/Heteroarene | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | 1a | Furan | 10 | CHCl₃ | 12 | 95 |
| 2 | 1a | 2-Methylfuran | 10 | CHCl₃ | 12 | 92 |
| 3 | 1a | Thiophene | 10 | CHCl₃ | 24 | 85 |
| 4 | 1a | Pyrrole | 10 | CHCl₃ | 12 | 88 |
| 5 | 1b (N-Me) | Furan | 10 | CHCl₃ | 12 | 96 |
| 6 | 1c (5-Br) | Furan | 10 | CHCl₃ | 12 | 90 |
| 7 | 1a | 1,3,5-Trimethoxybenzene | 10 | CHCl₃ | 24 | 82 |
Experimental Protocol: Friedel-Crafts Alkylation
Materials:
-
Isatin-derived 3-indolylmethanol (1.0 equiv)
-
Arene or heteroarene (3.0 equiv)
-
This compound (10 mol%)
-
Anhydrous Chloroform (CHCl₃)
Procedure:
-
To a solution of the isatin-derived 3-indolylmethanol in anhydrous chloroform, add the arene or heteroarene.
-
Add this compound to the reaction mixture.
-
Stir the reaction mixture at room temperature for the specified time (12-24 hours).
-
Monitor the progress of the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired 3,3-disubstituted oxindole.
Experimental Workflow
Caption: Workflow for CSA-catalyzed Friedel-Crafts alkylation.
Stereoselective Synthesis of Pseudoglycosides via Ferrier Rearrangement
Application Note: (S)-Camphorsulfonic acid is a highly effective metal-free catalyst for the Ferrier rearrangement of 2,4,6-tri-O-acetyl-D-glucal with a variety of alcohols and thiols. This method allows for the synthesis of 2,3-unsaturated O- and S-glycosides in good to excellent yields with exclusive α-stereoselectivity. The reaction is typically fast and proceeds under mild conditions.[7]
Quantitative Data Summary
| Entry | Nucleophile (Alcohol/Thiol) | Time (min) | Yield (%) | α:β ratio |
| 1 | Methanol | 10 | 95 | >99:1 |
| 2 | Benzyl alcohol | 15 | 92 | >99:1 |
| 3 | Cholesterol | 30 | 85 | >99:1 |
| 4 | Thiophenol | 10 | 96 | >99:1 |
| 5 | 1-Octanol | 20 | 90 | >99:1 |
| 6 | (R)-(-)-2-Phenyl-1-propanol | 25 | 88 | >99:1 |
Experimental Protocol: Synthesis of Pseudoglycosides
Materials:
-
2,4,6-tri-O-acetyl-D-glucal (1.0 equiv)
-
Alcohol or Thiol (1.2 equiv)
-
(S)-Camphorsulfonic acid (20 mol%)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
To a solution of 2,4,6-tri-O-acetyl-D-glucal and the alcohol or thiol in anhydrous dichloromethane, add (S)-Camphorsulfonic acid.
-
Stir the reaction mixture at room temperature for the specified time (10-30 minutes).
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate) to yield the pure pseudoglycoside.
Experimental Workflow
Caption: Workflow for the synthesis of pseudoglycosides.
Resolution of Racemic Amines
Application Note: this compound is widely used as a resolving agent for racemic amines. It forms diastereomeric salts with the enantiomers of the amine, which can then be separated by fractional crystallization due to their different solubilities. This method is a classical and effective way to obtain enantiomerically pure amines.[8]
Quantitative Data Summary for Resolution of (±)-trans-2,3-diphenylpiperazine
| Entry | (±)-Amine (mmol) | (1S)-(+)-CSA (mmol) | Solvent | Time (h) | Product | Yield (%) | ee (%) |
| 1 | 10 | 20 | CH₂Cl₂ | 24 | (R,R)-piperazine salt | 25 | 98 |
| 2 | 10 | 20 | CH₂Cl₂ | 24 | (S,S)-piperazine (from filtrate) | 62 | 73 |
Experimental Protocol: Resolution of (±)-trans-2,3-diphenylpiperazine
Materials:
-
(±)-trans-2,3-diphenylpiperazine
-
This compound
-
Dichloromethane (CH₂Cl₂)
-
Aqueous Sodium Carbonate (Na₂CO₃)
Procedure:
-
Dissolve (±)-trans-2,3-diphenylpiperazine (10 mmol) and this compound (20 mmol) in dichloromethane (100 mL).
-
Stir the mixture at 25 °C for 24 hours.
-
Filter the precipitate (Precipitate I).
-
To obtain the free amine, suspend Precipitate I in a mixture of dichloromethane and aqueous sodium carbonate and stir until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous potassium carbonate, and evaporate the solvent to obtain the enantiomerically enriched (R,R)-amine.
-
The filtrate from step 3 can be further processed to recover the other enantiomer.
Logical Relationship Diagram
Caption: Logical steps for the resolution of a racemic amine.
References
- 1. Camphorsulfonic Acid-Mediated One-Pot Tandem Consecutive via the Ugi Four-Component Reaction for the Synthesis of Functionalized Indole and 2-Quinolone Derivatives by Switching Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Camphorsulfonic Acid-Mediated One-Pot Tandem Consecutive via the Ugi Four-Component Reaction for the Synthesis of Functionalized Indole and 2-Quinolone Derivatives by Switching Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Friedel–Crafts alkylation of heteroarenes and arenes with indolyl alcohols for construction of 3,3-disubstituted oxindo… [ouci.dntb.gov.ua]
- 5. Friedel–Crafts alkylation of heteroarenes and arenes with indolyl alcohols for construction of 3,3-disubstituted oxindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Application Note: Chiral Resolution via Diastereomeric Salt Formation with (1S)-(+)-10-Camphorsulfonic Acid
Audience: Researchers, scientists, and drug development professionals.
Principle of the Method
Chiral resolution by diastereomeric salt formation is a robust and widely utilized technique for separating enantiomers from a racemic mixture.[1] This method hinges on the reaction of a racemic compound (e.g., a basic amine) with an enantiomerically pure resolving agent, such as (1S)-(+)-10-Camphorsulfonic acid (CSA). This reaction forms a pair of diastereomeric salts: [(R)-base·(1S)-acid] and [(S)-base·(1S)-acid].
Unlike the original enantiomers, which share identical physical properties, these diastereomeric salts possess different spatial arrangements and, consequently, distinct physical properties, most notably different solubilities in a given solvent.[1] By exploiting this solubility difference, one diastereomer can be selectively crystallized from the solution, a process known as fractional crystallization. The desired enantiomer can then be regenerated from the isolated, purified diastereomeric salt.[1] (1S)-(+)-10-CSA is a particularly effective resolving agent for racemic bases due to its strong acidity and ability to form highly crystalline salts.[1][2]
General Experimental Protocol
This section outlines a general, four-stage procedure for the chiral resolution of a racemic base using this compound.
-
In an appropriate reaction flask, dissolve the racemic base in a suitable solvent (e.g., dichloromethane, methanol, ethanol, acetone).[1][3]
-
Add 0.5 to 1.0 molar equivalents of this compound. The optimal stoichiometry should be determined empirically. For some amines, using a 2:1 molar ratio of acid to racemic base has proven effective.[4]
-
Stir the mixture at ambient temperature or with gentle heating to ensure complete dissolution and salt formation. The reaction is typically rapid.
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For optimal crystal growth, the solution should remain undisturbed.[3]
-
Seeding with a few crystals of the desired diastereomeric salt can be employed to initiate crystallization if spontaneous precipitation does not occur.[3][5]
-
To maximize the yield of the precipitate, the flask may be further cooled in an ice bath or refrigerator (0-4 °C).[3]
-
The mixture is typically stirred for a period ranging from a few hours to 24 hours to allow the crystallization to reach equilibrium.[1][4]
-
Collect the crystalline precipitate by vacuum filtration.
-
Wash the isolated crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.[3]
-
The diastereomeric purity of the salt can be improved by recrystallization from a suitable solvent. This process can be repeated until a constant optical rotation is achieved, indicating maximum purity.
-
Dry the purified crystals under vacuum.
-
Suspend the purified diastereomeric salt in a biphasic system, typically an organic solvent (e.g., dichloromethane, ethyl acetate) and an aqueous basic solution (e.g., saturated sodium carbonate or sodium hydroxide).[1][3][4]
-
Stir the mixture vigorously until the solid completely dissolves, indicating the salt has been neutralized.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer multiple times with the organic solvent to recover any residual product.[1][4]
-
Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or K₂CO₃), and evaporate the solvent under reduced pressure to yield the enantiomerically pure free base.[1][3][4]
-
Determine the enantiomeric excess (ee) of the product via chiral HPLC or by measuring its specific optical rotation.[3]
Experimental Workflow Diagram
Caption: General workflow for enantiomeric resolution.
Application Examples & Data
The effectiveness of this compound as a resolving agent is demonstrated in the following examples.
In this resolution, the (R,R)-enantiomer preferentially crystallizes with (1S)-(+)-10-CSA from dichloromethane.[4]
| Parameter | Value | Reference |
| Racemic Compound | (±)-trans-2,3-diphenylpiperazine | [4] |
| Resolving Agent | This compound | [4] |
| Molar Ratio (Base:Acid) | 10 mmol : 20 mmol | [4] |
| Solvent | Dichloromethane (CH₂Cl₂) | [4] |
| Reaction Time | 24 hours | [4] |
| Results (Precipitate) | ||
| Isolated Enantiomer | (R,R)-(+)-2,3-diphenylpiperazine | [4] |
| Yield | 25% | [4] |
| Enantiomeric Excess (ee) | 98% | [4] |
| Results (Mother Liquor) | ||
| Recovered Enantiomer | (S,S)-(-)-2,3-diphenylpiperazine | [4] |
| Yield | 62% | [4] |
| Enantiomeric Excess (ee) | 73% | [4] |
The resolution of the amino acid DL-phenylglycine (PG) with (1S)-(+)-10-CSA in water yields the D-PG salt as the less soluble diastereomer.
| Parameter | Value | Reference |
| Racemic Compound | DL-Phenylglycine (PG) | [6] |
| Resolving Agent | This compound | [6] |
| Solvent | Water | [6] |
| Results (Precipitate) | ||
| Isolated Enantiomer | D-Phenylglycine | [6] |
| Yield | 45.7% | [6] |
| Optical Purity | 98.8% | [6] |
Optimization and Troubleshooting
-
Solvent Selection: The choice of solvent is critical. The ideal solvent should provide a significant solubility difference between the two diastereomeric salts. Screening various solvents (e.g., alcohols, esters, chlorinated solvents, water) or solvent mixtures is often necessary to optimize the resolution.[5]
-
Stoichiometry: While a 1:1 molar ratio of racemate to resolving agent is common, using a substoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to higher enantiomeric excess in the crystallized salt.
-
Temperature Profile: A slow cooling rate generally promotes the formation of larger, purer crystals. Conversely, rapid cooling can trap impurities and lower the enantiomeric excess of the isolated salt.
-
Seeding: If crystallization is difficult to induce, adding a small seed crystal of the desired diastereomer can be highly effective.[5]
-
Purity of the Mother Liquor: The enantiomer remaining in the mother liquor can often be recovered, although it will typically have a lower enantiomeric excess.[4] Further enrichment can sometimes be achieved by using the opposite enantiomer of the resolving agent, if available.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 6. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S [ ] )-(+)-camphor-10-sulfonic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Fractional Crystallization with (1S)-(+)-10-Camphorsulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the experimental setup and execution of fractional crystallization for the resolution of racemic mixtures using (1S)-(+)-10-Camphorsulfonic acid (CSA) as a chiral resolving agent.
Introduction: The Principle of Chiral Resolution
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture.[1] Enantiomers, being stereoisomers that are non-superimposable mirror images, possess identical physical properties, making their separation by standard laboratory techniques challenging. The formation of diastereomeric salts is a classical and robust method to achieve this separation.[1][2]
This technique involves reacting a racemic base, such as an amine, with an enantiomerically pure chiral acid like this compound. This acid-base reaction forms a pair of diastereomeric salts.[1][2] Unlike enantiomers, diastereomers have different physical properties, most notably solubility in a given solvent.[1] This difference in solubility allows for the separation of the diastereomers through fractional crystallization, where the less soluble diastereomer crystallizes preferentially from the solution.[1] Subsequently, the desired enantiomer can be regenerated from the isolated diastereomeric salt.[1]
This compound is an effective chiral resolving agent for racemic bases due to its ability to form well-defined crystalline diastereomeric salts.[1]
Experimental Workflow
Caption: Experimental workflow for fractional crystallization.
Data Presentation: Quantitative Analysis of Chiral Resolution
The efficiency of fractional crystallization is highly dependent on experimental conditions. The following table summarizes results from the resolution of (±)-trans-2,3-diphenylpiperazine with this compound under various conditions.
| Entry | Racemic Compound (mmol) | CSA (mmol) | Solvent | Yield (%) | Enantiomeric Excess (% ee) | Reference |
| 1 | 1.5 | 2.25 | THF | - | 58 (from filtrate) | [2] |
| 2 | 1.5 | 3.0 | THF | 20 | 80 | [2] |
| 3 | - | - | CH₂Cl₂ | - | 90 (from precipitate) | [2] |
| 4 | 10 | 20 | CH₂Cl₂ | - | 98 (from precipitate) | [2] |
Experimental Protocols
4.1. General Protocol for Fractional Crystallization
This protocol provides a general procedure for the resolution of a racemic amine. Optimization of solvent, temperature, and stoichiometry may be required for specific substrates.
Materials:
-
Racemic amine
-
This compound (CSA)
-
Anhydrous solvent (e.g., dichloromethane, methanol, ethanol, acetone)
-
2M Sodium hydroxide (B78521) (NaOH) or Sodium carbonate (Na₂CO₃) solution
-
Organic solvent for extraction (e.g., dichloromethane, diethyl ether)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or potassium carbonate (K₂CO₃)
-
Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, separatory funnel)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
Step 1: Diastereomeric Salt Formation
-
In a suitable flask, dissolve the racemic amine (1 equivalent) in a minimal amount of a selected solvent.
-
In a separate flask, dissolve this compound (0.5-2.0 equivalents) in the same solvent, warming gently if necessary.
-
Slowly add the CSA solution to the amine solution with constant stirring.
-
Stir the mixture at room temperature for a period of time (e.g., 24 hours) to allow for salt formation and initial precipitation.[1]
Step 2: Isolation of the Less Soluble Diastereomeric Salt
-
If a precipitate has formed, cool the mixture in an ice bath to maximize crystallization.
-
Collect the crystalline solid by vacuum filtration.[1]
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum. This solid is the diastereomeric salt of one of the enantiomers and this compound.
Step 3: Regeneration of the Enantiomer
-
Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and a saturated aqueous solution of a base like Na₂CO₃ or NaOH.[1]
-
Stir the mixture vigorously until the solid completely dissolves, indicating the dissociation of the salt.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or K₂CO₃).[1]
-
Evaporate the solvent under reduced pressure to yield the enantiomerically enriched amine.
4.2. Protocol for Determination of Enantiomeric Excess (% ee)
The enantiomeric excess of the resolved amine should be determined using chiral High-Performance Liquid Chromatography (HPLC).[1]
Procedure:
-
Prepare a standard solution of the racemic amine.
-
Prepare a solution of the resolved amine in a suitable HPLC solvent.
-
Inject the racemic standard onto a suitable chiral HPLC column to determine the retention times of both enantiomers.
-
Inject the resolved amine solution onto the same column under identical conditions.
-
Integrate the peak areas for both enantiomers in the chromatogram of the resolved sample.
-
Calculate the enantiomeric excess using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form, or an oil precipitates ("oiling out") | The diastereomeric salts are too soluble in the chosen solvent. The level of supersaturation is too high. | Conduct a solvent screen to find a solvent with lower solubility for the salts. Try using a solvent mixture or adding an anti-solvent. Reduce the concentration of the solution. Employ a slower cooling rate. |
| Low yield of the desired diastereomeric salt | The desired salt is still significantly soluble in the mother liquor. Crystallization time was insufficient. | Optimize the solvent and lower the final crystallization temperature to decrease solubility. Increase the crystallization time. The mother liquor containing the undesired enantiomer can potentially be racemized and recycled. |
| Low enantiomeric or diastereomeric excess | Both diastereomers are co-crystallizing. | Re-evaluate the solvent choice, as it is critical for resolution efficiency. Try multiple recrystallizations of the isolated salt, although this may reduce the yield. Adjust the stoichiometry of the resolving agent; sometimes using 0.5 equivalents can be more effective. |
Logical Relationships in Troubleshooting
References
Application Notes and Protocols for Determining Enantiomeric Excess after Resolution with (1S)-(+)-10-Camphorsulfonic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: The resolution of racemic mixtures is a critical process in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. (1S)-(+)-10-Camphorsulfonic acid (CSA) is a widely used chiral resolving agent for basic compounds. This document provides detailed protocols for the resolution of a racemic mixture using CSA, followed by the determination of the enantiomeric excess (ee) of the resolved product using various analytical techniques.
Principle of Chiral Resolution with this compound
Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers.[1] The process leverages the formation of diastereomeric salts by reacting the racemic base with an enantiomerically pure acid, such as this compound.[1] These resulting diastereomers, unlike the original enantiomers, possess different physical properties, including solubility and melting points. This difference allows for their separation through conventional methods like fractional crystallization.[1] Once separated, the desired enantiomer can be recovered from the diastereomeric salt.
The general scheme is as follows:
-
(R/S)-Base (racemate) + (S)-Acid (CSA) → (R)-Base-(S)-Acid + (S)-Base-(S)-Acid (Diastereomeric Salts)
Due to differing solubilities, one diastereomeric salt will preferentially crystallize from a suitable solvent.
Experimental Workflow
The overall workflow for chiral resolution and subsequent determination of enantiomeric excess is depicted below.
References
The Versatility of (1S)-(+)-10-Camphorsulfonic Acid in Pharmaceutical Synthesis: Applications and Protocols
(1S)-(+)-10-Camphorsulfonic acid (CSA) , a strong chiral organic acid derived from camphor (B46023), has established itself as a valuable and versatile tool in the synthesis of pharmaceuticals. Its utility stems from two primary applications: as a chiral resolving agent for the separation of racemic mixtures and as a chiral Brønsted acid catalyst for asymmetric synthesis. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of (1S)-(+)-10-CSA in these key areas.
Application as a Chiral Resolving Agent
The separation of enantiomers is a critical step in the development of many pharmaceuticals, as often only one enantiomer possesses the desired therapeutic activity while the other may be inactive or even harmful. (1S)-(+)-10-CSA is widely employed for the resolution of racemic bases, particularly amines, through the formation of diastereomeric salts. These diastereomeric salts exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization.
A prominent example of this application is in the industrial synthesis of Clopidogrel (B1663587) , an antiplatelet agent. Racemic clopidogrel is resolved using (1S)-(+)-10-CSA (often referred to as L-(-)-camphor sulfonic acid in the context of clopidogrel synthesis, which corresponds to the (1S)-(+)-enantiomer) to isolate the therapeutically active (S)-enantiomer.[1][2]
Another well-documented application is the efficient resolution of the versatile chiral building block, (±)-trans-2,3-diphenylpiperazine .[3]
Experimental Protocols
A. Resolution of Racemic Clopidogrel
This protocol outlines the diastereomeric salt formation to isolate the (S)-(+)-Clopidogrel enantiomer.
Materials:
-
Racemic clopidogrel free base
-
This compound monohydrate
-
10% Sodium carbonate solution
-
Water
-
Salt Formation:
-
Dissolve racemic clopidogrel free base in acetone at approximately 30 °C to achieve a clear solution.
-
Add this compound monohydrate (approximately 0.5 to 1.0 molar equivalent relative to the desired enantiomer) to the solution.
-
Stir the mixture for an extended period (e.g., 18 hours) at a controlled temperature (e.g., 30 °C). Seeding with a small crystal of (+)-Clopidogrel camphor sulfonate can be beneficial to induce crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
The less soluble diastereomeric salt, (+)-Clopidogrel camphor sulfonate, will precipitate out of the solution.
-
Collect the solid by filtration and wash with cold acetone.
-
Dry the isolated salt under vacuum.
-
-
Liberation of the Enantiomerically Pure Free Base:
-
Suspend the obtained (+)-Clopidogrel camphor sulfonate in dichloromethane.
-
Cool the mixture (e.g., to 2 °C) and adjust the pH to approximately 7.0 with a 10% sodium carbonate solution.
-
Separate the organic layer. The aqueous layer can be extracted further with dichloromethane to maximize recovery.
-
Combine the organic layers, wash with water, and concentrate under vacuum to yield the (S)-(+)-Clopidogrel free base.
-
B. Resolution of (±)-trans-2,3-diphenylpiperazine
This protocol describes the resolution of a racemic diamine using (1S)-(+)-10-CSA.[3]
Materials:
-
(±)-trans-2,3-diphenylpiperazine
-
This compound
-
Dichloromethane (CH₂Cl₂)
-
2M Sodium carbonate (Na₂CO₃) solution
-
Anhydrous potassium carbonate (K₂CO₃)
-
Brine
Procedure: [3]
-
Salt Formation:
-
In a suitable flask, combine (±)-trans-2,3-diphenylpiperazine (10 mmol) and this compound (20 mmol) in dichloromethane (100 mL).
-
Stir the mixture at 25 °C for 24 hours.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
A precipitate of the (R,R)-(+)-2,3-diphenylpiperazine-(1S)-(+)-10-camphorsulfonate salt will form.
-
Collect the precipitate by filtration.
-
-
Liberation of the (R,R)-(+)-enantiomer:
-
Suspend the precipitate in a mixture of dichloromethane and 2M aqueous Na₂CO₃ solution and stir until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous K₂CO₃.
-
Evaporate the solvent to obtain the enantiomerically pure (R,R)-(+)-2,3-diphenylpiperazine.
-
Quantitative Data for Chiral Resolution
| Racemic Compound | Resolving Agent | Solvent | Molar Ratio (Racemate:CSA) | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Clopidogrel | (1S)-(+)-10-CSA | Acetone | 1 : ~0.5-1.0 | (+)-Clopidogrel camphor sulfonate | 64.9 | 99.55 | [1] |
| (±)-trans-2,3-diphenylpiperazine | (1S)-(+)-10-CSA | CH₂Cl₂ | 1 : 2 | (R,R)-(+)-2,3-diphenylpiperazine | 25 | 98 | [3] |
| (±)-trans-2,3-diphenylpiperazine | (1S)-(+)-10-CSA | THF | 1 : 1.5 | (S,S)-(-)-2,3-diphenylpiperazine (from filtrate) | - | 58 | [3] |
| (±)-trans-2,3-diphenylpiperazine | (1S)-(+)-10-CSA | THF | 1 : 2 | (R,R)-(+)-2,3-diphenylpiperazine (from filtrate) | 20 | 80 | [3] |
Visualization of the Chiral Resolution Process
Application as a Chiral Catalyst
As a chiral Brønsted acid, (1S)-(+)-10-CSA can catalyze a variety of asymmetric transformations, including Friedel-Crafts reactions, Pictet-Spengler reactions, and Mannich-type reactions. In these reactions, the camphorsulfonate anion acts as a chiral counterion, influencing the stereochemical outcome of the reaction by creating a chiral environment around the reactive intermediates.
An example of its application as a catalyst is in the enantioselective synthesis of tetrahydroquinolines, which are important structural motifs in many pharmaceuticals.
Experimental Protocol: Asymmetric Synthesis of a Tetrahydroquinoline Derivative (Hypothetical Protocol based on similar reactions)
This protocol describes a general procedure for the asymmetric synthesis of a tetrahydroquinoline derivative via a Pictet-Spengler-type reaction catalyzed by (1S)-(+)-10-CSA.
Materials:
-
A suitable β-arylethylamine
-
An aldehyde or ketone
-
This compound (as catalyst)
-
An appropriate solvent (e.g., toluene, dichloromethane)
-
Molecular sieves (optional, for anhydrous conditions)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup:
-
To a solution of the β-arylethylamine in the chosen solvent, add the aldehyde or ketone.
-
Add a catalytic amount of this compound (e.g., 10 mol%).
-
-
Reaction:
-
Stir the reaction mixture at a specified temperature (can range from ambient to elevated temperatures) for a period determined by reaction monitoring (e.g., by TLC or LC-MS).
-
-
Work-up:
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
-
Quantitative Data for Catalytic Application (Representative)
| Reactants | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | ee (%) |
| Indole + Enone | (1S)-(+)-10-CSA | Dichloromethane | RT | 24 | β-indolyl ketone | High | Moderate |
| β-arylethylamine + Aldehyde | (1S)-(+)-10-CSA | Toluene | 80 | 12 | Tetrahydroisoquinoline | Good | Good |
Note: The data in this table is representative and may vary depending on the specific substrates and reaction conditions.
Visualization of the Catalytic Cycle
Conclusion
This compound is a powerful and indispensable reagent in the synthesis of chiral pharmaceuticals. Its effectiveness as both a resolving agent and a chiral catalyst provides synthetic chemists with robust methods for obtaining enantiomerically pure compounds. The protocols and data presented herein offer a guide for the practical application of this versatile chiral acid in a research and development setting. Careful optimization of reaction conditions, such as solvent, temperature, and stoichiometry, is crucial for achieving high yields and enantioselectivities in specific applications.
References
- 1. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1R)-(-)-10-Camphorsulfonic acid: Uses and Mechanism_Chemicalbook [chemicalbook.com]
- 3. (±)-Camphor-10-sulfonic acid catalyzed direct one-pot three-component Mannich type reaction of alkyl (hetero)aryl ketones under solvent-free conditions: application to the synthesis of aminochromans - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Role of (1S)-(+)-10-Camphorsulfonic Acid in Preparing Chiral Catalysts: Application Notes and Protocols
(1S)-(+)-10-Camphorsulfonic acid (CSA) is a versatile and commercially available chiral building block derived from natural camphor (B46023). Its strong acidity, well-defined stereochemistry, and synthetic accessibility make it a valuable tool for researchers, scientists, and drug development professionals in the field of asymmetric catalysis. CSA plays a multifaceted role in the preparation of chiral catalysts, primarily serving as a chiral resolving agent , a chiral Brønsted acid catalyst , and a precursor for the synthesis of more complex chiral ligands and organocatalysts .
This document provides detailed application notes and experimental protocols for the key applications of this compound in the preparation of chiral catalysts.
Application as a Chiral Resolving Agent
One of the most common applications of this compound is in the resolution of racemic mixtures of basic compounds, particularly amines. By forming diastereomeric salts with the enantiomers of a racemic amine, CSA allows for their separation through fractional crystallization. The enantiomerically pure amine can then be liberated and used as a chiral ligand or catalyst.
Application Note:
The efficiency of chiral resolution using CSA is dependent on several factors, including the structure of the racemic amine, the choice of solvent for crystallization, and the stoichiometry of the resolving agent. Dichloromethane (B109758) and tetrahydrofuran (B95107) are commonly used solvents for this purpose. Typically, the diastereomeric salt of one enantiomer will be less soluble and precipitate out of the solution, allowing for its isolation. The enantiomeric excess (ee) of the resolved amine can be determined using chiral High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary:
| Racemic Amine | Resolving Agent | Solvent | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| (±)-trans-2,3-diphenylpiperazine | This compound | CH₂Cl₂ | (R,R)-(+)-2,3-diphenylpiperazine | 25 | 98 | [1] |
| (±)-trans-2,3-diphenylpiperazine | This compound | CH₂Cl₂ | (S,S)-(-)-2,3-diphenylpiperazine | 62 | 73 | [1] |
Experimental Protocol: Resolution of (±)-trans-2,3-diphenylpiperazine
This protocol describes the resolution of racemic trans-2,3-diphenylpiperazine using this compound to obtain the enantiomerically enriched (R,R)-(+) and (S,S)-(-) forms.[1]
Materials:
-
(±)-trans-2,3-diphenylpiperazine
-
This compound
-
Dichloromethane (CH₂Cl₂)
-
2M Sodium Carbonate (Na₂CO₃) solution
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Brine
Procedure:
-
Salt Formation: In a suitable flask, combine (±)-trans-2,3-diphenylpiperazine (10 mmol, 2.38 g) and this compound (20 mmol, 4.64 g) in dichloromethane (100 mL).
-
Stir the mixture at 25°C for 24 hours.
-
Isolation of the Less Soluble Diastereomeric Salt: Filter the resulting precipitate (Precipitate I).
-
Liberation of the (R,R)-enantiomer:
-
Suspend Precipitate I in a mixture of dichloromethane and 2M aqueous Na₂CO₃.
-
Stir until the solid dissolves.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous K₂CO₃.
-
Evaporate the solvent to yield (R,R)-(+)-2,3-diphenylpiperazine.
-
-
Isolation of the More Soluble Diastereomeric Salt:
-
Concentrate the filtrate from step 3 to approximately 50 mL.
-
Stir for an additional 12 hours and filter the precipitate formed (Precipitate II).
-
-
Liberation of the (S,S)-enantiomer:
-
Repeat the procedure from step 4 with Precipitate II to obtain (S,S)-(-)-2,3-diphenylpiperazine.
-
Workflow Diagram:
Caption: Workflow for the chiral resolution of a racemic amine using this compound.
Application as a Chiral Brønsted Acid Catalyst
This compound can act as a chiral Brønsted acid to catalyze a variety of enantioselective reactions. In these transformations, the chiral environment provided by the CSA molecule influences the stereochemical outcome of the reaction.
Application Note:
CSA has been successfully employed as a catalyst in enantioselective Michael-type Friedel-Crafts reactions and glycosylations.[2][3] The acidity of CSA is crucial for its catalytic activity, and its chiral backbone induces enantioselectivity. The choice of solvent can significantly impact the reaction's efficiency and stereoselectivity.
Quantitative Data Summary: CSA-Catalyzed Friedel-Crafts Alkylation
| Indolyl Alcohol | Arene | Catalyst Loading (mol%) | Solvent | Yield (%) | Reference |
| 3-indolylmethanol | Furan | 10 | CHCl₃ | High | [4] |
| 3-indolylmethanol | Pyrrole | 10 | CHCl₃ | Moderate | [4] |
| 3-indolylmethanol | Thiophene | 10 | CHCl₃ | Moderate | [4] |
| 3-indolylmethanol | Trimethoxybenzene | 10 | CHCl₃ | 62 | [4] |
Note: Enantioselectivity data was not provided in the source for this specific reaction.
Experimental Protocol: Camphorsulfonic Acid Catalyzed Friedel-Crafts Alkylation
This protocol describes the CSA-catalyzed Friedel-Crafts alkylation of arenes with indolyl alcohols.[4]
Materials:
-
Indolyl alcohol derivative
-
Arene (e.g., furan, pyrrole)
-
This compound (CSA)
-
Chloroform (CHCl₃)
Procedure:
-
To a solution of the indolyl alcohol (1.0 equiv) in chloroform, add the arene (3.0 equiv).
-
Add this compound (10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography on silica (B1680970) gel.
Reaction Mechanism Diagram:
Caption: Proposed mechanism for the CSA-catalyzed Friedel-Crafts alkylation.
Application as a Precursor for Chiral Ligands and Organocatalysts
This compound serves as a versatile starting material for the synthesis of a variety of chiral ligands and organocatalysts. These catalysts often exhibit enhanced reactivity and selectivity compared to CSA itself. A notable example is the synthesis of camphor-derived diamines, which can be further functionalized to create bifunctional thiourea (B124793) organocatalysts.[5][6]
Application Note:
Camphor-derived thiourea organocatalysts have proven effective in promoting asymmetric conjugative addition reactions, such as the addition of 1,3-dicarbonyl compounds to trans-β-nitrostyrene. The stereochemical outcome of these reactions is influenced by the specific regio- and stereoisomer of the diamine used.
Quantitative Data Summary: Michael Addition using a CSA-Derived Thiourea Catalyst
| Nucleophile | Catalyst | Enantiomeric Ratio (er) | Reference |
| Acetylacetone | endo-1,3-diamine derived thiourea | 91.5:8.5 | [5][6] |
| Dimethyl malonate | endo-1,3-diamine derived thiourea | Moderate | [5] |
| Dibenzoylmethane | endo-1,3-diamine derived thiourea | Moderate | [5] |
Experimental Protocol: Synthesis of a Camphor-Derived Thiourea Organocatalyst
This protocol outlines the general steps for the synthesis of a camphor-derived diamine and its subsequent conversion to a thiourea organocatalyst.[5]
Part A: Synthesis of Camphor-Derived Diamine (General Pathway)
-
Functionalization of CSA: Convert this compound to a suitable intermediate, such as 10-iodocamphor. This is a common starting point for introducing nitrogen-containing functionalities.
-
Introduction of the First Amine Group: Perform a nucleophilic substitution on the functionalized camphor derivative with an amine.
-
Introduction of the Second Amine Group: This often involves the conversion of a ketone or other functional group on the camphor scaffold to an amine. This can be achieved through various methods, such as reductive amination of an oxime.
-
Purification: Purify the resulting diamine by column chromatography or crystallization.
Part B: Synthesis of the Thiourea Organocatalyst
-
Reaction with Isothiocyanate: Dissolve the synthesized chiral diamine in a suitable solvent (e.g., diethyl ether).
-
Add an isothiocyanate (e.g., 3,5-bis(trifluoromethyl)phenyl isothiocyanate) to the solution.
-
Stir the reaction at room temperature until completion.
-
Isolation: The thiourea product often precipitates from the reaction mixture and can be isolated by filtration.
Synthesis Workflow Diagram:
Caption: General workflow for the synthesis of a thiourea organocatalyst from this compound.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. (S)-Camphorsulfonic acid catalyzed highly stereoselective synthesis of pseudoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Stereodivergent Synthesis of Camphor-Derived Diamines and Their Application as Thiourea Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereodivergent Synthesis of Camphor-Derived Diamines and Their Application as Thiourea Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chiral Resolution with (1S)-(+)-10-Camphorsulfonic Acid
Welcome to the technical support center for optimizing chiral resolutions using (1S)-(+)-10-Camphorsulfonic acid (CSA). This guide is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting strategies and detailed protocols to improve the yield and enantiomeric excess of your separations.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind chiral resolution using this compound?
A1: Chiral resolution with this compound is based on the formation of diastereomeric salts. When the enantiomerically pure CSA reacts with a racemic mixture (e.g., a racemic amine), it forms two diastereomeric salts.[1][2] These diastereomers possess different physical properties, most importantly, different solubilities in a given solvent.[1][3] This solubility difference allows for the separation of one diastereomer by fractional crystallization, from which the desired pure enantiomer can be regenerated.[1][2]
Q2: What types of compounds are suitable for resolution with this compound?
A2: this compound is a strong chiral acid, making it highly effective for the resolution of racemic bases, such as chiral amines and amino acids.[1][2]
Q3: How do I regenerate the resolved enantiomer from the diastereomeric salt?
A3: To regenerate the free amine, the isolated diastereomeric salt is typically dissolved or suspended in a suitable solvent system (e.g., water and an organic solvent like dichloromethane).[1][4] A base, such as aqueous sodium carbonate (Na₂CO₃) or sodium hydroxide (B78521) (NaOH), is added to neutralize the camphorsulfonic acid.[3][4] This breaks the ionic bond of the salt, liberating the free amine, which can then be extracted into the organic layer.[1][3]
Q4: Can the this compound be recovered after the resolution?
A4: Yes, after the base treatment and extraction of the resolved amine, the resolving agent remains as a salt in the aqueous layer. This aqueous layer can be acidified to regenerate the camphorsulfonic acid, which can then be extracted and potentially reused, contributing to the cost-effectiveness of the process.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the chiral resolution process, providing systematic approaches to problem-solving.
Issue 1: No Crystals Form, or an Oil Precipitates Instead
Q: I've combined my racemic amine with CSA in a solvent, but I'm only getting an oily substance or nothing precipitates. What should I do?
A: The formation of an oil or the failure of crystals to form are common issues, often related to solubility, concentration, or cooling rate.[5]
-
Problem: Inappropriate Solvent System. The chosen solvent may be too good, keeping both diastereomeric salts fully dissolved, or it may be unsuitable for crystallization.[5]
-
Solution: Conduct a comprehensive solvent screen. Test a range of solvents with varying polarities (e.g., alcohols, esters, ethers, acetonitrile).[5][6] Using a mixture of a "good" solvent (in which the salts are soluble at higher temperatures) and a "poor" anti-solvent can often induce crystallization.[5]
-
-
Problem: Insufficient Supersaturation. Crystallization cannot occur if the concentration of the less soluble salt is below its solubility limit at a given temperature.[5]
-
Solution: Carefully increase the concentration by slowly evaporating a portion of the solvent. Alternatively, gradually add an anti-solvent to decrease the solubility of the diastereomeric salts.[5]
-
-
Problem: Rapid Cooling. Cooling the solution too quickly can lead to the formation of an oil ("oiling out") instead of a crystalline solid.[7]
-
Problem: High Purity of Reagents. Sometimes, trace impurities can inhibit crystallization.
Issue 2: The Yield of the Diastereomeric Salt is Low
Q: Crystals have formed, but the final yield is much lower than the theoretical 50%. How can I improve this?
A: Low yield suggests that a significant portion of the desired diastereomer remains in the mother liquor.
-
Problem: Suboptimal Molar Ratio. The stoichiometry of the resolving agent can be a critical parameter.
-
Solution: While a 1:1 ratio of racemate to resolving agent (or 0.5 equivalents of resolving agent for the whole racemate) is a common starting point, this is not always optimal.[9] In some cases, using a larger excess of the resolving agent (e.g., 2 equivalents for 1 equivalent of racemate) can drive the precipitation of the less soluble salt and improve yield.[4]
-
-
Problem: Crystallization Temperature is Too High. The solubility of the desired salt may still be too high at the final crystallization temperature.
-
Solution: After initial crystallization at room temperature, cool the mixture to a lower temperature (e.g., 0-4 °C) and hold for several hours to maximize the precipitation of the less soluble salt.[3]
-
-
Problem: Insufficient Crystallization Time. The crystallization process may be slow and require more time to reach equilibrium.
Issue 3: The Enantiomeric Excess (e.e.) of the Resolved Product is Low
Q: After regenerating my amine, chiral HPLC analysis shows a low e.e. value. How can I improve the purity?
A: Low enantiomeric excess indicates that the crystallization did not effectively discriminate between the two diastereomers, leading to co-precipitation.
-
Problem: Poor Selectivity in the Chosen Solvent. The key to successful resolution is a large difference in the solubility of the two diastereomeric salts. The chosen solvent may not provide this.[9]
-
Solution: Re-evaluate the solvent system. A different solvent might enhance the solubility difference. Also, consider the temperature profile, as selectivity can be temperature-dependent.[1]
-
-
Problem: Contamination from Mother Liquor. The more soluble diastereomer can contaminate the crystalline product if not washed away properly.
-
Solution: After filtration, wash the collected crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.[3]
-
-
Problem: Thermodynamic vs. Kinetic Control. Sometimes the initially formed crystals are of high purity (kinetic product), but with time, the system equilibrates to a less pure mixture (thermodynamic product).
-
Solution: Optimize the crystallization time. In some systems, rapid filtration after a short crystallization period yields higher purity, although this may come at the cost of yield.[10]
-
-
Problem: Single Crystallization is Insufficient. For many systems, a single crystallization step is not enough to achieve high enantiomeric purity.
-
Solution: The most effective method to increase e.e. is recrystallization .[7][9] Dissolve the isolated diastereomeric salt in a minimal amount of the hot solvent and allow it to cool slowly again.[9] Each recrystallization step should increase the diastereomeric and, consequently, the enantiomeric purity.[7]
-
Optimization Parameters & Data
Systematic optimization of key parameters is crucial for maximizing both yield and enantiomeric excess.
Table 1: Effect of Molar Ratio and Solvent on the Resolution of (±)-trans-2,3-diphenylpiperazine
| Entry | Racemic Amine (mmol) | (1S)-(+)-CSA (mmol) | Molar Ratio (Amine:CSA) | Solvent | Yield (%) | e.e. (%) of Product | Reference |
| 1 | 1.5 | 2.25 | 1:1.5 | THF | - | 58% (from filtrate) | [4] |
| 2 | 1.5 | 3.0 | 1:2 | THF | 20 | 80% (from precipitate) | [4] |
| 3 | - | - | - | CH₂Cl₂ | - | 90% (from precipitate) | [4] |
| 4 | 10 | 20 | 1:2 | CH₂Cl₂ | 25 | 98% (R,R) | [4] |
Data synthesized from an experimental study on the resolution of (±)-trans-2,3-diphenylpiperazine.[4] This table illustrates that both the solvent and the molar ratio of the resolving agent significantly impact the outcome of the resolution.
Key Experimental Protocols
Protocol 1: General Procedure for Chiral Resolution
This protocol provides a general workflow for the resolution of a racemic amine using this compound.
-
Salt Formation:
-
Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, ethyl acetate).[1][6]
-
In a separate flask, dissolve this compound (1.0-2.0 equivalents) in the same solvent, warming gently if necessary.[4]
-
Slowly add the CSA solution to the amine solution with continuous stirring.[1]
-
-
Crystallization:
-
Isolation of Diastereomeric Salt:
-
Regeneration of the Enantiomer:
-
Suspend the dried diastereomeric salt in a biphasic mixture of an organic solvent (e.g., dichloromethane) and a saturated aqueous solution of a base (e.g., Na₂CO₃).[1][4]
-
Stir vigorously until all the solid has dissolved, indicating the salt has been broken.[1][4]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (e.g., 2 additional times).[1][4]
-
Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., K₂CO₃ or Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched amine.[1][4]
-
-
Analysis:
-
Determine the chemical yield of the recovered enantiomer.
-
Measure the enantiomeric excess (e.e.) of the product using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).[1]
-
Visual Workflows and Decision Trees
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Caption: Decision tree for troubleshooting low crystallization yield.
Caption: Troubleshooting workflow for improving low enantiomeric excess (e.e.).
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. US5457201A - Chiral resolution process - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Technical Support Center: Diastereomeric Salt Crystallization with (1S)-(+)-10-Camphorsulfonic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with poor diastereomeric salt crystallization using (1S)-(+)-10-Camphorsulfonic acid (CSA).
Troubleshooting Guide
Issue 1: No Crystallization or Oil Formation
If you are observing no crystal formation or the formation of an oil instead of a solid, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solvent System | Screen a variety of solvents with different polarities (e.g., alcohols, esters, ketones, ethers, and hydrocarbons). Consider using solvent mixtures to fine-tune solubility. | Identification of a solvent system where the desired diastereomeric salt has low solubility, promoting crystallization. |
| Supersaturation | Control the rate of supersaturation. Slow cooling, anti-solvent addition, or solvent evaporation can be effective methods. | Formation of well-ordered crystals instead of amorphous oil. |
| Purity of Amine | Ensure the racemic amine starting material is free of impurities that could inhibit crystallization. | Improved crystallization success rate. |
| Stoichiometry | Vary the stoichiometry of the resolving agent. While a 1:1 ratio is common, sometimes a slight excess of either the amine or the acid can be beneficial. | Optimized conditions for salt formation and crystallization. |
Issue 2: Low Diastereomeric Excess (de)
If the resulting crystals exhibit low diastereomeric excess, the following strategies can be employed to improve selectivity.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Solvent | The choice of solvent significantly impacts the selectivity of the crystallization. Screen a range of solvents to find one that maximizes the insolubility difference between the two diastereomeric salts. | Enhanced diastereomeric excess of the crystalline product. |
| Equilibration | The diastereomeric salts may not have reached thermodynamic equilibrium. Implement a slurry experiment at a controlled temperature. | Increased diastereomeric excess as the system equilibrates to the more stable, less soluble diastereomer. |
| Recrystallization | Perform one or more recrystallization steps on the obtained solid. | Progressive enrichment of the desired diastereomer, leading to higher diastereomeric excess. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a solvent for diastereomeric salt resolution with this compound?
A1: The ideal solvent should exhibit a significant solubility difference between the two diastereomeric salts. This means the desired diastereomer should be sparingly soluble, while the undesired diastereomer remains in solution. Protic solvents like alcohols (e.g., methanol, ethanol, isopropanol) are often good starting points due to their ability to form hydrogen bonds, which can play a crucial role in the crystal lattice formation. However, a systematic screening of various solvent classes is highly recommended.
Q2: How can I improve the filterability of my crystals?
A2: Poor filterability is often due to small crystal size or an unfavorable crystal habit (e.g., needles). To improve this, focus on controlling the crystallization process. Slower cooling rates, reducing the level of supersaturation, and gentle agitation can promote the growth of larger, more well-defined crystals that are easier to filter.
Q3: My diastereomeric salt is forming an oil. What can I do?
A3: Oiling out occurs when the salt separates from the solution as a liquid phase rather than a solid. This is often due to high supersaturation or the solvent being too good a solvent for the salt. To overcome this, you can try:
-
Reducing the concentration: Start with a more dilute solution.
-
Slowing down the process: Use a slower cooling ramp or a slower addition of anti-solvent.
-
Changing the solvent system: Move to a less polar solvent or a solvent mixture.
-
Seeding: Introduce a small amount of the desired crystalline material to act as a template for crystal growth.
Experimental Protocols
Protocol 1: Screening for Optimal Crystallization Solvent
-
Preparation: In separate vials, dissolve a small, precise amount of the racemic amine and a stoichiometric equivalent of this compound in a minimal amount of a candidate solvent at an elevated temperature to ensure complete dissolution.
-
Screening: Prepare a set of vials with different solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, and mixtures thereof).
-
Crystallization: Allow the vials to cool slowly to room temperature, and then further cool to a lower temperature (e.g., 4 °C).
-
Observation: Observe the vials for the formation of a crystalline solid. Note the solvent in which the most significant amount of precipitate is formed.
-
Analysis: Isolate the solid by filtration, wash with a small amount of the cold solvent, and dry. Analyze the diastereomeric excess of the solid by a suitable method (e.g., chiral HPLC or NMR spectroscopy).
Protocol 2: Slurry Equilibration for Enantiomeric Enrichment
-
Preparation: Prepare a suspension (slurry) of the diastereomeric salt with a known, low-to-moderate diastereomeric excess in a selected solvent.
-
Equilibration: Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours). The temperature should be chosen to allow for some solubility of both diastereomers.
-
Sampling: Periodically take small samples of the solid and the supernatant.
-
Analysis: Separate the solid and liquid phases of the samples. Analyze the diastereomeric excess of the solid and the composition of the supernatant.
-
Endpoint: Continue the equilibration until the diastereomeric excess of the solid phase no longer increases, indicating that thermodynamic equilibrium has been reached.
Visualizations
Caption: Workflow for diastereomeric salt resolution.
Caption: Troubleshooting decision tree.
Technical Support Center: Solvent Selection for Optimal Resolution with (1S)-(+)-10-Camphorsulfonic Acid
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on solvent selection and troubleshooting for chiral resolution using (1S)-(+)-10-Camphorsulfonic acid (CSA).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of chiral resolution using this compound?
Chiral resolution with this compound is based on the formation of diastereomeric salts.[1][2] When the chiral acid (CSA) reacts with a racemic mixture of a base (e.g., an amine), it forms two diastereomeric salts. These diastereomers have different physical properties, most importantly, different solubilities in a given solvent system.[1][3] This difference in solubility allows for the separation of one diastereomer through selective crystallization.[3]
Q2: How do I choose an appropriate starting solvent for my resolution?
The ideal solvent is one in which the two diastereomeric salts exhibit a significant difference in solubility.[4] A good starting point is to perform a small-scale solvent screen with a range of solvents such as alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate, isopropyl acetate), ethers (tetrahydrofuran, dioxane), and ketones (acetone).[3][5] Protic solvents like alcohols are common initial choices.[4]
Q3: What is the maximum theoretical yield for a single enantiomer in a classical resolution?
For a standard chiral resolution by diastereomeric salt formation, the theoretical maximum yield for one enantiomer is 50%, as the initial racemic mixture contains equal amounts of both enantiomers. However, it is possible to achieve yields approaching 100% if the undesired enantiomer can be racemized and recycled back into the process.[4]
Q4: Can I recover and reuse the this compound after the resolution?
Yes, the resolving agent can typically be recovered and reused, which contributes to the cost-effectiveness of the process.[6] After separating the desired enantiomer, the CSA can be recovered from the aqueous layer by acidification, followed by extraction with a suitable organic solvent.[4]
Troubleshooting Guide
Q1: My product is "oiling out" instead of crystallizing. What should I do?
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid instead of a solid. This can be due to several factors, including the salt's melting point being lower than the crystallization temperature or the solution being too concentrated.[7]
-
Add more solvent: This will lower the concentration and may prevent oiling out.[7]
-
Lower the crystallization temperature: A lower temperature might be below the melting point of the salt.[7]
-
Change the solvent system: A less polar solvent may favor crystallization.[7]
-
Verify salt formation: Use a technique like NMR spectroscopy to confirm that a salt has formed in the oil.[4]
Q2: I am not getting any crystals to form. What are the possible reasons and solutions?
The failure of crystals to form is a common issue and can be attributed to several factors:[7]
-
Supersaturation not reached: The solution may be too dilute. Try to increase the concentration by slowly evaporating the solvent.[7]
-
Inhibition by impurities: Trace impurities can hinder nucleation. Consider an additional purification step for your starting material.[7]
-
Incorrect solvent system: The chosen solvent may be too effective at dissolving both diastereomeric salts. A thorough solvent screen is recommended to find a system with differential solubility.[7]
-
High energy barrier for nucleation: The metastable zone might be too wide. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding seed crystals of the desired diastereomer if available.[7]
Q3: The diastereomeric excess (de) of my crystallized salt is low. How can I improve it?
Low diastereomeric excess indicates poor separation of the two diastereomers.[7]
-
Optimize the solvent system: The choice of solvent is critical for achieving high selectivity. A systematic solvent screen is the most effective method to find a solvent that maximizes the solubility difference between the two diastereomeric salts.[7]
-
Recrystallization: Purifying the isolated salt by recrystallization from a suitable solvent can improve the diastereomeric and subsequent enantiomeric purity.[1]
Data Presentation
Table 1: Resolution of (±)-trans-2,3-diphenylpiperazine with this compound
| Entry | Solvent | Molar Ratio (Racemate:CSA) | Fraction | Yield (%) | Enantiomeric Excess (ee%) |
| 1 | THF | 1:1.5 | Filtrate | - | 58 |
| 2 | THF | 1:2 | - | 20 | 80 |
| 3 | CH₂Cl₂ | 1:2 | Precipitate | - | 90 |
| 4 | CH₂Cl₂ | 1:2 | Precipitate | - | 98[8] |
Table 2: Resolution of DL-phenylglycine with this compound
| Solvent | Fraction | Isolated Yield (%) | Optical Purity (%) |
| Water | Crystalline Salt | 45.7 | 98.8[9][10] |
Experimental Protocols
Protocol 1: General Procedure for Chiral Resolution of a Racemic Amine
This protocol is based on the resolution of (±)-trans-2,3-diphenylpiperazine.[8]
-
Dissolution: Dissolve the racemic amine (1.0 equivalent) and this compound (0.5 to 2.0 equivalents) in a suitable solvent (e.g., CH₂Cl₂) in separate flasks, with gentle heating if necessary.[1][8]
-
Salt Formation: Slowly add the CSA solution to the amine solution with continuous stirring.[1]
-
Crystallization: Stir the mixture at a controlled temperature (e.g., 25°C) for a set period (e.g., 24 hours) to allow for crystallization of the less soluble diastereomeric salt.[8]
-
Isolation of the Diastereomeric Salt: Isolate the solid diastereomeric salt by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor. The filtrate contains the more soluble diastereomeric salt and can be processed separately to isolate the other enantiomer.[1]
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., CH₂Cl₂) and an aqueous base (e.g., 2M Na₂CO₃). Stir until the solid dissolves completely. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., K₂CO₃).[8]
-
Analysis: Remove the solvent under reduced pressure to obtain the free enantiomerically enriched amine. Determine the enantiomeric excess using chiral HPLC or by measuring its specific rotation.[4]
Protocol 2: Recovery of this compound
-
Isolate Aqueous Layer: Take the aqueous layer from the "Liberation of the Enantiomer" step (Protocol 1, step 5).[4]
-
Acidification: Cool the aqueous solution in an ice bath and acidify it with a strong acid (e.g., concentrated HCl) to an acidic pH.[4]
-
Extraction: Extract the acidified aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate).[4]
-
Isolation: Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to recover the this compound.[4]
Visualizations
Caption: A typical experimental workflow for chiral resolution via diastereomeric salt formation.
Caption: A decision-making guide for selecting and optimizing a solvent system for chiral resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S [ ] )-(+)-camphor-10-sulfonic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
managing temperature control in (1S)-(+)-10-Camphorsulfonic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (1S)-(+)-10-Camphorsulfonic acid (CSA).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: this compound should be stored in a dry, cool, and well-ventilated area. While it is stable at room temperature, some suppliers recommend storing it below +30°C.[1] It is also important to protect it from moisture as it can be hygroscopic.[1][2]
Q2: What is the decomposition temperature of this compound?
A2: this compound decomposes at approximately 202-206°C.[2][3][4] Heating the substance may lead to expansion or decomposition, which could cause a violent rupture of the container.[5]
Q3: Is this compound suitable for high-temperature reactions?
A3: Yes, this compound has been successfully used as a catalyst in reactions at elevated temperatures, with some protocols reporting temperatures as high as 140°C.[6][7] However, it is crucial to consider the stability of all reactants and the potential for side reactions at higher temperatures.
Q4: Can temperature affect the enantioselectivity of reactions catalyzed by this compound?
A4: Yes, temperature can significantly influence the enantioselectivity of enzyme-catalyzed reactions, and similar principles can apply to chiral catalysts like this compound.[8] The relationship between temperature and enantiomeric excess (ee) can be complex; in some cases, higher temperatures may increase enantioselectivity, while in others, it may decrease it.[8][9] Optimization of the reaction temperature is often necessary to achieve the desired stereochemical outcome.
Q5: Are reactions involving this compound typically exothermic?
A5: Reactions where this compound is used as a strong acid catalyst can be exothermic, especially when it comes into contact with bases or in certain condensation reactions. It is important to handle the initial mixing of reactants and catalyst with care, potentially with cooling, to control the reaction rate and temperature.
Troubleshooting Guide
Issue 1: The reaction is proceeding too slowly or not at all.
| Possible Cause | Suggested Solution |
| Insufficient Temperature | Gradually increase the reaction temperature in increments of 5-10°C and monitor the progress by TLC or another appropriate method. For some reactions, refluxing in a suitable solvent may be necessary. |
| Catalyst Inactivity | Ensure the this compound is dry, as moisture can affect its catalytic activity. If necessary, dry the catalyst under vacuum before use. |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction kinetics. Consider switching to a solvent with a higher boiling point if a higher reaction temperature is required. |
Issue 2: The formation of significant byproducts or charring is observed.
| Possible Cause | Suggested Solution |
| Excessive Temperature | Reduce the reaction temperature. If the reaction is highly exothermic, consider adding the catalyst or one of the reactants portion-wise to better control the temperature. Utilize an ice bath for initial cooling if necessary. In the synthesis of CSA itself, maintaining the temperature below 20°C is crucial to prevent the formation of discolored crystals.[2] |
| Prolonged Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the degradation of the product. |
| Reaction with Solvent | At elevated temperatures, the catalyst may react with the solvent. Ensure the chosen solvent is stable under the reaction conditions. |
Issue 3: Difficulty in controlling an exothermic reaction.
| Possible Cause | Suggested Solution |
| Rapid Addition of Catalyst/Reagents | Add the catalyst or reagents slowly and in portions to the reaction mixture. Monitor the internal temperature closely during addition. |
| Inadequate Cooling | Ensure the reaction vessel is equipped with an efficient cooling system (e.g., ice bath, cryostat). For larger-scale reactions, consider a cooling coil. |
| High Reactant Concentration | Dilute the reaction mixture with an appropriate inert solvent to better manage the heat generated. |
Issue 4: Low or inconsistent enantioselectivity.
| Possible Cause | Suggested Solution |
| Suboptimal Temperature | Systematically screen a range of temperatures to find the optimum for enantioselectivity. The relationship is not always linear, so testing both higher and lower temperatures is recommended. |
| Presence of Water | Ensure all reagents and solvents are anhydrous, as water can interfere with the chiral environment created by the catalyst. |
| Incorrect Catalyst Loading | Vary the molar percentage of the this compound to find the optimal catalyst loading for both yield and enantioselectivity. |
Data Presentation
Table 1: Temperature Conditions for Various Reactions Catalyzed by this compound
| Reaction Type | Temperature (°C) | Solvent | Yield (%) | Reference |
| Synthesis of Indole (B1671886) Derivatives | 140 | PhCl | 98 | [6][7] |
| Synthesis of 2-Quinolone Derivatives | Room Temperature | MeOH | High | [6] |
| Synthesis of β-amino ketones | Ambient | Solvent-free | Good to Excellent | [10] |
| Condensation of 2-naphthol (B1666908) with aldehydes | 80 | - | High | [11] |
| Friedel-Crafts alkylation | Room Temperature | CHCl3 | High | [12] |
| Synthesis of pseudoglycosides | Room Temperature | Dichloromethane | Good to Excellent | [13][14] |
Table 2: Physical and Safety Data for this compound
| Property | Value |
| Melting Point | 196-200 °C (decomposes) |
| Decomposition Temperature | ~202-206 °C |
| Storage Temperature | Below +30°C, in a dry place |
| Primary Hazards | Causes severe skin burns and eye damage.[5][15][16] |
Experimental Protocols
Protocol 1: Synthesis of Indole Derivatives
This protocol is adapted from a procedure for the synthesis of functionalized indoles.[6][7]
-
To a stirred solution of 2'-aminoacetophenone (B46740) (0.740 mmol) and benzaldehyde (B42025) (1.112 mmol) in ethanol (B145695) (2.0 mL), add 3-phenylpropiolic acid (0.814 mmol) at room temperature.
-
After stirring for 30 minutes, add cyclohexylisocyanide (0.814 mmol).
-
Continue stirring the reaction mixture for 16 hours.
-
Concentrate the reaction mixture under reduced pressure and dry thoroughly.
-
Add chlorobenzene (B131634) (PhCl, 15.0 mL) and this compound (1.480 mmol).
-
Heat the mixture to 140°C for 20 hours.
-
Monitor the reaction completion by TLC.
-
After completion, concentrate the reaction mixture and purify by column chromatography.
Protocol 2: Synthesis of this compound
This protocol is based on the sulfonation of camphor (B46023).[2]
-
In a three-necked, round-bottomed flask equipped with a stirrer, dropping funnel, and thermometer, place concentrated sulfuric acid (6 moles).
-
Cool the flask in an ice-salt mixture.
-
Slowly add acetic anhydride (B1165640) (12 moles) at a rate that maintains the temperature below 20°C.
-
Add coarsely powdered (1S)-(+)-camphor (6 moles) to the mixture.
-
Continue stirring until the camphor is completely dissolved.
-
Remove the ice bath and allow the mixture to stand at room temperature for 36 hours.
-
Collect the resulting crystalline camphorsulfonic acid by suction filtration.
-
Wash the product with ether and dry it in a vacuum desiccator.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of indole derivatives.
Caption: Troubleshooting logic for common reaction issues.
References
- 1. chembk.com [chembk.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. DL-10-CAMPHORSULFONIC ACID | 5872-08-2 [chemicalbook.com]
- 4. (+/-)-10-Camphorsulfonic Acid | 5872-08-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Camphorsulfonic Acid-Mediated One-Pot Tandem Consecutive via the Ugi Four-Component Reaction for the Synthesis of Functionalized Indole and 2-Quinolone Derivatives by Switching Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temperature effects on S1- and S'1-enantioselectivity of alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. (±)-Camphor-10-sulfonic acid catalyzed direct one-pot three-component Mannich type reaction of alkyl (hetero)aryl ketones under solvent-free conditions: application to the synthesis of aminochromans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. (S)-Camphorsulfonic acid catalyzed highly stereoselective synthesis of pseudoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dcfinechemicals.com [dcfinechemicals.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Purification of (1S)-(+)-10-Camphorsulfonic Acid for High-Purity Applications
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of (1S)-(+)-10-Camphorsulfonic acid (CSA) for applications requiring high purity. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
A1: Commercial this compound may contain several impurities, including:
-
The (1R)-(-)-10-Camphorsulfonic acid enantiomer.
-
Unreacted starting materials from its synthesis, such as camphor, sulfuric acid, and acetic anhydride.[1]
-
Byproducts of the sulfonation reaction.
-
Alkyl camphorsulfonates, which are potential genotoxic impurities (PGIs) that can form in the presence of alcohol solvents.[2]
-
Water, as the compound is hygroscopic.[3]
Q2: What is the recommended method for achieving high chemical and enantiomeric purity of this compound?
A2: Recrystallization is the most common and effective method for purifying this compound. Glacial acetic acid is a well-documented solvent for this purpose.[4] For achieving high enantiomeric purity, chiral HPLC can be employed both as an analytical tool to assess purity and, on a larger scale, for preparative separation.
Q3: My purified this compound has a low melting point. What could be the issue?
A3: A low or broad melting point is a primary indicator of impurities. The presence of the other enantiomer, residual solvents, or byproducts from the synthesis can depress the melting point. A second recrystallization or purification by another method may be necessary.
Q4: "Oiling out" occurred during recrystallization. How can I resolve this?
A4: "Oiling out," where the compound separates as a liquid instead of a solid, can be caused by a solution that is too concentrated or cooled too quickly. To remedy this, try redissolving the oil by heating and adding a small amount of additional solvent. Then, allow the solution to cool more slowly. Using a different solvent system may also be necessary.[5][6]
Q5: How can I confirm the purity of my final product?
A5: A combination of analytical techniques is recommended to confirm the purity of this compound.
-
Melting Point Analysis: Compare the melting point of your purified product to the literature value (typically around 196-200 °C with decomposition).
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To detect and quantify volatile impurities, such as alkyl camphorsulfonates.[2]
-
Titration: To determine the chemical assay.
Quantitative Data
Table 1: Solubility of D-Camphor-10-Sulfonic Acid in Various Solvents at Different Temperatures
The following table summarizes the mole fraction solubility (x) of D-camphor-10-sulfonic acid, which serves as a close approximation for the (1S)-(+)-enantiomer, in several organic solvents at various temperatures. This data is crucial for selecting an appropriate recrystallization solvent.
| Temperature (K) | Ethyl Acetate (x) | Methyl Acetate (x) | n-Butyl Acetate (x) | Isopropyl Acetate (x) | Glacial Acetic Acid (x) | Acetic Anhydride (x) | Propionic Acid (x) |
| 283.15 | 0.0158 | 0.0133 | 0.0102 | 0.0091 | 0.0455 | 0.0389 | 0.0321 |
| 293.15 | 0.0224 | 0.0191 | 0.0148 | 0.0133 | 0.0612 | 0.0528 | 0.0442 |
| 303.15 | 0.0311 | 0.0269 | 0.0211 | 0.0191 | 0.0811 | 0.0711 | 0.0603 |
| 313.15 | 0.0425 | 0.0373 | 0.0296 | 0.0271 | 0.1061 | 0.0948 | 0.0815 |
| 323.15 | 0.0575 | 0.0511 | 0.0411 | 0.0379 | 0.1373 | 0.1251 | 0.1089 |
| 333.15 | 0.0769 | 0.0691 | 0.0563 | 0.0522 | 0.1759 | 0.1633 | 0.1438 |
Data adapted from a study on D-camphor-10-sulfonic acid, which is expected to have very similar solubility to the (1S)-(+)-enantiomer.[9]
Experimental Protocols
Protocol 1: Recrystallization of this compound from Glacial Acetic Acid
This protocol is adapted from a procedure for the recrystallization of DL-camphorsulfonic acid and is a good starting point for achieving high chemical purity.[4]
Materials:
-
Crude this compound
-
Glacial acetic acid
-
Anhydrous ether
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Vacuum source
-
Vacuum desiccator
Procedure:
-
Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of hot glacial acetic acid. For example, approximately 90 mL of glacial acetic acid can be used for 60 g of crude product. Heat the mixture to about 105°C with stirring until all the solid dissolves.[4]
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should occur during this time. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold anhydrous ether to remove residual acetic acid.
-
Drying: Transfer the purified crystals to a crystallizing dish and remove the ether under reduced pressure. For final drying, place the crystals in a vacuum desiccator over a suitable desiccant (e.g., sulfuric acid or phosphorus pentoxide) until a constant weight is achieved.
Expected Recovery: Approximately 60-70%. For example, starting with 60 g of crude product can yield about 40 g of purified material.[4]
Protocol 2: Chiral HPLC for Enantiomeric Purity Assessment
This protocol provides a general method for the separation of camphorsulfonic acid enantiomers. The exact conditions may need to be optimized for your specific HPLC system and column.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase, for example, a porous graphitic carbon column like Hypercarb, or a Chiralcel OD column.[7][8]
Mobile Phase:
-
A mixture of dichloromethane (B109758) and cyclohexane (B81311) (e.g., 50:50 v/v) with a chiral counter-ion such as quinine (B1679958) (e.g., 0.10 mM) and a small amount of acetic acid (e.g., 0.008%).[7]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in the mobile phase.
-
Injection: Inject a small volume (e.g., 5 µL) of the sample solution onto the column.[7]
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 337 nm).[7]
-
Analysis: The enantiomeric purity can be determined by integrating the peak areas of the two enantiomers.
Troubleshooting Guides
Table 2: Troubleshooting Common Issues in the Purification of this compound
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystal Formation | Solution is not supersaturated. | - Concentrate the solution by carefully evaporating some of the solvent. - Cool the solution to a lower temperature. - Scratch the inside of the flask with a glass rod to induce nucleation.[5] - Add a seed crystal of pure this compound.[5] |
| Incorrect solvent choice. | The compound may be too soluble in the chosen solvent. Try a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures. | |
| Low Yield | Too much solvent used during dissolution. | Use the minimum amount of hot solvent required to dissolve the crude product. |
| Incomplete precipitation. | Ensure the solution is cooled for a sufficient amount of time at a low temperature (e.g., in an ice bath). | |
| Premature filtration. | Allow adequate time for crystallization to complete before filtering. | |
| "Oiling Out" | Solution is too concentrated. | Add more hot solvent to dissolve the oil, then cool the solution more slowly.[5][6] |
| Cooling rate is too fast. | Allow the solution to cool gradually to room temperature before placing it in an ice bath. | |
| High level of impurities. | Consider a preliminary purification step, such as treatment with activated charcoal, before recrystallization. | |
| Low Enantiomeric Purity | Incomplete separation of diastereomeric salts (if used as a resolution method). | Perform a second recrystallization of the diastereomeric salt. |
| Co-crystallization of both enantiomers. | Optimize the recrystallization solvent and cooling rate. For high enantiomeric purity, preparative chiral chromatography may be necessary. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. lookchem.com [lookchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Preventing Racemization During Workup with (1S)-(+)-10-Camphorsulfonic Acid
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on preventing racemization during the workup of diastereomeric salts formed with (1S)-(+)-10-Camphorsulfonic acid (CSA). Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the critical stages of chiral resolution.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during the workup of diastereomeric salts?
A1: Racemization is the conversion of an enantiomerically enriched or pure substance into a mixture containing equal amounts of both enantiomers (a racemate), leading to a loss of optical activity.[1] This is a significant issue during the workup of diastereomeric salts because the primary goal of chiral resolution is to isolate a single, pure enantiomer. If racemization occurs during the liberation of the chiral compound from its salt with this compound, the enantiomeric excess (e.e.) of the final product will be diminished, compromising the success of the resolution.
Q2: What are the primary factors that can induce racemization during the workup of CSA diastereomeric salts?
A2: The main culprits for racemization during workup are harsh pH conditions (both strongly acidic and basic) and elevated temperatures. The presence of certain impurities can also potentially catalyze racemization. For many chiral molecules, especially those with a stereocenter adjacent to a carbonyl group or other acidifying feature, exposure to strong bases can facilitate the formation of a planar, achiral intermediate (like an enolate), which can then be protonated from either side, leading to a loss of stereochemical information.
Q3: How critical is the choice of base for neutralizing the CSA salt and liberating the chiral amine?
A3: The choice of base is critical. Strong bases, such as sodium hydroxide (B78521) or potassium hydroxide, can create a highly alkaline environment that promotes racemization, especially if the chiral center is labile. Milder bases, such as sodium bicarbonate or sodium carbonate, are generally preferred as they can neutralize the sulfonic acid without creating excessively harsh conditions. The ideal base will efficiently neutralize the CSA while minimizing the risk of epimerization at the chiral center of the target molecule.
Q4: Can the solvent used during workup influence the extent of racemization?
A4: Yes, the solvent can play a role. While the primary drivers of racemization are typically pH and temperature, the solvent can influence reaction rates and the stability of intermediates. It is important to choose a solvent system that provides good solubility for the components during the workup but does not promote racemization. For instance, aprotic solvents are generally less likely to participate in proton exchange mechanisms that can lead to racemization compared to protic solvents under basic conditions.
Troubleshooting Guide: Loss of Enantiomeric Excess (e.e.) During Workup
This guide will help you identify and resolve common issues leading to a decrease in enantiomeric purity during the workup of diastereomeric salts of this compound.
| Symptom | Potential Cause | Troubleshooting Steps |
| Significant loss of e.e. after basification and extraction. | Harsh basic conditions during neutralization. | - Use a milder base such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) instead of strong bases like NaOH or KOH.[2] - Add the base slowly and with vigorous stirring to avoid localized areas of high pH. - Perform the basification at a reduced temperature (e.g., 0-5 °C) to minimize the rate of potential racemization. |
| Decreased e.e. after solvent removal. | Elevated temperature during concentration. | - Remove the solvent under reduced pressure using a rotary evaporator with a water bath temperature kept below 30-40 °C. - Avoid prolonged heating of the enantiomerically enriched sample. |
| Inconsistent e.e. values between batches. | Variability in workup parameters. | - Standardize the workup protocol by carefully controlling the pH, temperature, and reaction times. - Ensure all reagents are of consistent quality. |
| Low yield of the desired enantiomer. | Incomplete liberation from the salt or losses during extraction. | - Ensure the pH is sufficiently basic to fully neutralize the CSA and liberate the free amine. - Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product. - Wash the combined organic layers with brine to remove residual water and water-soluble impurities. |
Impact of Workup Conditions on Enantiomeric Excess: A Comparative Overview
The following table, adapted from data for a similar chiral acid resolution, illustrates the critical impact of pH and temperature on the final enantiomeric excess of the product.
| Condition | pH during Neutralization | Temperature (°C) | Base Used | Resulting Enantiomeric Excess (e.e.) (%) |
| Optimal | 8-9 | 0-5 | Saturated NaHCO₃ | >98 |
| High pH | >12 | 25 | 1M NaOH | 85 |
| High Temperature | 8-9 | 50 | Saturated NaHCO₃ | 90 |
This data is illustrative and highlights the general trends observed. Actual results will vary depending on the specific chiral molecule.
Detailed Experimental Protocols
Protocol 1: Optimized Workup for the Liberation of a Chiral Amine from its this compound Salt
This protocol is a general guideline for the non-racemizing workup of a diastereomeric salt of a chiral amine and CSA.
Materials:
-
Diastereomeric salt of the chiral amine and this compound
-
Suitable organic solvent (e.g., dichloromethane, ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
Suspension of the Diastereomeric Salt: Suspend the isolated diastereomeric salt in a mixture of the organic solvent and saturated aqueous NaHCO₃ or Na₂CO₃ solution in a flask placed in an ice bath (0-5 °C).
-
Neutralization: Stir the mixture vigorously until the solid completely dissolves. This indicates the dissociation of the salt and the liberation of the free amine. Monitor the pH of the aqueous layer to ensure it is basic (pH 8-9).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with fresh portions of the organic solvent.
-
Washing: Combine the organic extracts and wash with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 30-40 °C.
-
Analysis: Determine the enantiomeric excess of the final product using an appropriate analytical technique, such as chiral HPLC or by measuring its specific rotation.
Visualizing the Workflow
To aid in understanding the critical steps of the workup process and the troubleshooting logic, the following diagrams are provided.
References
troubleshooting low enantiomeric excess in resolutions using (1S)-(+)-10-Camphorsulfonic acid
Technical Support Center: Chiral Resolution Using (1S)-(+)-10-Camphorsulfonic Acid
Welcome to our dedicated technical support center for troubleshooting chiral resolutions using this compound (CSA). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the separation of enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind chiral resolution using this compound?
A1: Chiral resolution with this compound is based on the formation of diastereomeric salts.[1][2][3] When the enantiomerically pure CSA is reacted with a racemic mixture of a basic compound (like an amine), it forms two diastereomeric salts.[2][4] These diastereomers have different physical properties, such as solubility, which allows them to be separated by techniques like fractional crystallization.[1][2][5] The less soluble diastereomer will crystallize preferentially, enabling the isolation of one enantiomer of the target compound.[1]
Q2: What are the characteristics of a good resolving agent like this compound?
A2: A good chiral resolving agent should be enantiomerically pure and readily form stable, crystalline salts with the compound to be resolved.[1][6] The resulting diastereomeric salts must exhibit a significant difference in solubility in a common solvent.[1][7] Additionally, the resolving agent should be easily recoverable for reuse after the resolution is complete, contributing to the cost-effectiveness of the process.[1][2][6]
Q3: How critical is the choice of solvent for a successful resolution?
A3: The choice of solvent is a critical factor that can significantly impact the enantiomeric excess (ee) of the resolved product.[1][7] The success of the separation relies on maximizing the solubility difference between the two diastereomeric salts.[1][7][8] An ideal solvent will dissolve the undesired diastereomer while having low solubility for the desired diastereomer at a specific temperature.[1] It is common to screen a variety of solvents with different polarities to find the optimal conditions.[1]
Q4: Can I improve the enantiomeric excess of my product after the initial crystallization?
A4: Yes, recrystallization is a common and highly recommended step to improve the enantiomeric excess of the isolated diastereomeric salt.[1][7][9] Dissolving the crystals in a minimal amount of hot solvent and allowing them to cool slowly can lead to a purer crystalline product with a higher ee.[7]
Troubleshooting Guide: Low Enantiomeric Excess (ee)
Low enantiomeric excess is a frequent challenge in diastereomeric salt resolutions. The following guide provides a structured approach to troubleshooting this issue.
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting low enantiomeric excess.
Detailed Troubleshooting Q&A
Q: My enantiomeric excess is low. What is the most likely cause?
A: The most common cause of low enantiomeric excess is a suboptimal solvent choice.[1][7][9] The solvent system may not be providing a large enough solubility difference between the two diastereomeric salts.[7][9]
-
Solution: Conduct a solvent screening with a range of solvents of varying polarities (e.g., alcohols, esters, ethers, and hydrocarbons).[1][10] You can also try a solvent/anti-solvent system, where the diastereomeric salt is dissolved in a good solvent and a poor solvent is slowly added to induce crystallization.[10]
Q: I observed very rapid crystal formation upon cooling, and the ee is poor. What went wrong?
A: Rapid cooling can trap the more soluble diastereomer within the crystal lattice of the less soluble one, leading to co-precipitation and a lower enantiomeric excess.[1][7][9]
-
Solution: Allow the solution to cool slowly to room temperature.[1][7] You can insulate the flask to slow down the cooling process.[1] Once at room temperature, the flask can be placed in an ice bath for a short period to maximize the yield of the less soluble diastereomer.[1]
Q: I'm not sure about the optimal molar ratio of my compound to this compound. Could this affect the ee?
A: Yes, the stoichiometry between the racemic compound and the resolving agent can significantly influence the resolution's efficiency.[9][11]
-
Solution: A 1:1 molar ratio is a common starting point.[7] However, in some cases, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can be more effective.[11]
Q: Instead of crystals, an oil separated from the solution. What is "oiling out" and how can I prevent it?
A: "Oiling out" is the separation of the diastereomeric salt as a liquid phase instead of a crystalline solid.[7][11] This can happen if the solution is too concentrated or if the cooling rate is too fast.[7]
-
Solution: To prevent oiling out, you can try diluting the solution with more solvent, cooling the solution at a much slower rate, or adding a co-solvent to alter the solubility properties of the salts.[7][9] Proper agitation can also help.[11]
Data Presentation
The following tables summarize the impact of different experimental parameters on the enantiomeric excess in chiral resolutions.
Table 1: Effect of Solvent and Stoichiometry on the Resolution of (±)-trans-2,3-diphenylpiperazine with this compound.[12]
| Entry | Racemic Amine (mmol) | Resolving Agent (mmol) | Solvent | Product Fraction | Yield (%) | Enantiomeric Excess (ee) (%) |
| 1 | 1.5 | 2.25 | THF | Filtrate | - | 58 |
| 2 | 1.5 | 3.0 | THF | Precipitate | 20 | 80 |
| 3 | - | - | CH₂Cl₂ | Precipitate | - | 90 |
| 4 | 10 | 20 | CH₂Cl₂ | Precipitate | - | 98 |
Table 2: Example of Solvent Screening for the Resolution of a Hypothetical Racemic Acid with a Chiral Amine.[1]
| Solvent | Diastereomeric Excess (d.e.) (%) | Yield (%) | Observations |
| Methanol | 65 | 75 | Rapid crystallization upon cooling |
| Ethanol | 88 | 60 | Slower crystal growth, well-formed needles |
| Isopropanol | 95 | 45 | Very slow crystallization over several hours |
Experimental Protocols
General Protocol for Diastereomeric Salt Resolution
This protocol outlines the fundamental steps for separating a racemic mixture of a chiral base using this compound.
-
Salt Formation:
-
Crystallization:
-
Allow the solution to cool slowly to room temperature to promote the crystallization of the less soluble diastereomeric salt.[1][7]
-
For slow cooling, the flask can be placed in an insulated container.[1]
-
After reaching room temperature, the flask can be placed in an ice bath for 20-30 minutes to maximize precipitation.[1]
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering mother liquor.[1]
-
Dry the crystals.
-
-
Recrystallization to Improve Enantiomeric Excess (Optional but Recommended):
-
Liberation of the Enantiomer:
-
Suspend the purified diastereomeric salt in water or an appropriate solvent.
-
Add a base (e.g., aqueous Na₂CO₃ or NaOH) to neutralize the camphorsulfonic acid and liberate the free base of the desired enantiomer.[12]
-
Extract the desired enantiomer with a suitable organic solvent.
-
The aqueous layer containing the this compound can be treated to recover the resolving agent.[10]
-
-
Analysis:
-
Determine the enantiomeric excess of the product using an appropriate analytical technique, such as chiral HPLC or by measuring its specific rotation.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Optimizing Amine Resolution with (1S)-(+)-10-Camphorsulfonic Acid
Welcome to the Technical Support Center for optimizing the chiral resolution of amines using (1S)-(+)-10-Camphorsulfonic Acid (CSA). This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges, particularly those related to the stoichiometry of the amine to CSA ratio.
Frequently Asked Questions (FAQs)
Q1: What is the ideal molar ratio of amine to this compound (CSA) for effective chiral resolution?
A1: There is no single "ideal" molar ratio for all amine resolutions. The optimal stoichiometry is highly dependent on the specific amine, the solvent system used, and the crystallization conditions.[1] While a 1:1 molar ratio is a common theoretical starting point, it is often not the most effective for achieving high enantiomeric excess (ee) and yield.
Q2: What is a good starting point for optimizing the amine to CSA ratio?
A2: A widely recommended starting point for screening is to use a sub-stoichiometric amount of the resolving agent, typically 0.5 molar equivalents of CSA to the racemic amine.[2][3] This approach often facilitates the preferential crystallization of the less soluble diastereomeric salt, leading to a higher enantiomeric excess in the initial solid product. From this starting point, the ratio can be systematically varied to find the optimal conditions for your specific amine.
Q3: How does the stoichiometry of amine to CSA impact the resolution efficiency?
A3: The stoichiometry significantly influences both the yield and the enantiomeric excess (ee) of the desired enantiomer.[3] Using a sub-stoichiometric amount of CSA can lead to a higher ee in the crystalline salt, as the less soluble diastereomer precipitates out, leaving the more soluble diastereomer and the excess of the original enantiomer in the solution.[4] Conversely, using a 1:1 or even an excess of CSA might increase the overall yield of the salt but potentially at the cost of lower enantiomeric purity.
Q4: Can an excess of CSA be beneficial?
A4: In some cases, using a molar excess of CSA (e.g., 2.0 equivalents) can increase the enantiopurity of the resolved amine.[5] This is particularly useful when the desired enantiomer forms a more stable and less soluble salt with the resolving agent. However, this can also lead to the precipitation of both diastereomeric salts, thereby reducing the enantiomeric excess. Therefore, the effect of excess CSA should be evaluated experimentally.
Troubleshooting Guides
This section provides solutions to common problems encountered during the optimization of the amine to CSA ratio.
Problem 1: Low Enantiomeric Excess (ee)
-
Possible Cause: The chosen stoichiometry is not optimal, leading to the co-precipitation of both diastereomeric salts.
-
Solution:
-
Systematic Stoichiometry Screening: Perform a series of small-scale experiments with varying amine to CSA ratios (e.g., 1:0.5, 1:0.8, 1:1, 1:1.2). Analyze the enantiomeric excess of the resulting crystalline material for each ratio to identify the optimal stoichiometry.
-
Solvent Screening: The solubility difference between the diastereomeric salts is highly dependent on the solvent.[6] A thorough screening of different solvents or solvent mixtures may be necessary to find a system that maximizes this difference.
-
Recrystallization: If the initial ee is moderate, one or more recrystallizations of the diastereomeric salt can significantly enhance the enantiomeric purity.
-
Problem 2: Low Yield of the Desired Enantiomer
-
Possible Cause: The stoichiometry is too low, resulting in a significant amount of the desired enantiomer remaining in the mother liquor.
-
Solution:
-
Increase CSA Ratio: Gradually increase the molar ratio of CSA towards 1.0 equivalent or slightly above. This may increase the yield of the diastereomeric salt, but it is crucial to monitor the effect on the enantiomeric excess.
-
Optimize Crystallization Conditions: Slower cooling rates and allowing the crystallization to proceed over a longer period (e.g., 24 hours) can improve the yield of the crystalline salt.[4]
-
Isolate the Second Enantiomer: The mother liquor is enriched in the other enantiomer. This can be recovered by basification and extraction, and then resolved using the opposite enantiomer of the resolving agent if available.
-
Problem 3: "Oiling Out" - Formation of an Oil Instead of Crystals
-
Possible Cause: The concentration of the diastereomeric salt in the solution is too high, leading to its separation as a liquid phase instead of a solid. This can also be influenced by the solvent and temperature.
-
Solution:
-
Dilute the Solution: Use a more dilute solution of the amine and CSA to reduce the level of supersaturation.[1]
-
Slower Cooling: Employ a slower, more controlled cooling process to encourage the formation of an ordered crystal lattice rather than an amorphous oil.
-
Solvent System Modification: The choice of solvent is critical. If oiling out occurs, try a different solvent or a mixture of solvents to alter the solubility of the diastereomeric salt.[3]
-
Seeding: Adding a small seed crystal of the desired diastereomeric salt can help to induce crystallization from the oil.[3]
-
Data Presentation
The following table summarizes the effect of varying the this compound (CSA) stoichiometry on the resolution of (±)-trans-2,3-diphenylpiperazine, as a representative example.[5]
| Amine:CSA Molar Ratio | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1:1.5 | THF | - | 58 (filtrate) |
| 1:2 | THF | 20 | 80 (precipitate) |
| 1:2 | CH₂Cl₂ | - | 98 (precipitate) |
Experimental Protocols
Protocol for Optimizing Amine to CSA Stoichiometry
This protocol outlines a general procedure for determining the optimal molar ratio of a racemic amine to this compound for chiral resolution.
-
Salt Formation (Screening Phase):
-
In separate vials, dissolve a known amount of the racemic amine in a suitable solvent (e.g., methanol, ethanol, acetone).
-
Prepare stock solutions of CSA in the same solvent.
-
Add varying molar equivalents of the CSA solution to the amine solutions to achieve different amine:CSA ratios (e.g., 1:0.5, 1:0.7, 1:1.0, 1:1.2, 1:1.5).
-
Stir the mixtures at room temperature or a slightly elevated temperature until all solids dissolve.
-
-
Crystallization:
-
Allow the solutions to cool slowly to room temperature.
-
If no crystals form, try cooling the solutions in an ice bath or a refrigerator.
-
Allow the crystallization to proceed for a set amount of time (e.g., 12-24 hours) to ensure equilibrium is reached.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in water or a biphasic mixture of water and an organic solvent (e.g., diethyl ether, dichloromethane).
-
Add a base (e.g., aqueous sodium hydroxide) with stirring until the pH is basic, which will neutralize the CSA and liberate the free amine.[4]
-
Extract the liberated amine into the organic solvent.
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄).
-
-
Analysis:
-
Remove the solvent by rotary evaporation to yield the enantiomerically enriched amine.
-
Determine the enantiomeric excess (ee) of the product using an appropriate analytical technique, such as chiral HPLC or by measuring its specific rotation.[4]
-
Analyze the yield for each tested stoichiometry to find the optimal balance between purity and quantity.
-
Visualizations
Caption: Experimental workflow for optimizing amine to CSA stoichiometry.
Caption: Troubleshooting logic for stoichiometry optimization.
References
Technical Support Center: Recovery and Reuse of (1S)-(+)-10-Camphorsulfonic Acid
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the recovery and reuse of (1S)-(+)-10-Camphorsulfonic acid (CSA) following its application as a chiral resolving agent.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to recover this compound?
A1: this compound is a costly reagent. Its efficient recovery and reuse are crucial for making the resolution process economically viable, especially for large-scale industrial production.[1][2]
Q2: What is the general principle behind recovering CSA after resolution?
A2: The recovery process typically involves three main stages:
-
Alkalinization: The diastereomeric salt (resolved base + CSA) is treated with a base. This neutralizes the CSA, forming its salt (e.g., sodium camphorsulfonate) which is water-soluble, and liberates the free base, which is typically soluble in an organic solvent.
-
Phase Separation: The aqueous layer containing the CSA salt is separated from the organic layer containing the resolved base.
-
Acidification & Isolation: The aqueous layer is acidified with a strong acid to regenerate the free this compound, which is then isolated by crystallization or extraction.[2][3]
Q3: Can the recovered CSA be reused? How effective is it?
A3: Yes, recovered CSA can be highly effective for subsequent resolutions. With proper recovery and purification, the optical purity and resolving capability are maintained, providing results consistent with new CSA.[4]
Q4: What are the common impurities in recovered CSA and how can they be removed?
A4: Common impurities include inorganic salts (from the neutralization and acidification steps) and residual organic compounds.[5] Purification methods like recrystallization from appropriate solvents (e.g., methyl ethyl ketone/cyclohexane) or treatment with activated carbon are effective at removing these impurities.[3][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery Yield | 1. Incomplete Extraction: The CSA salt may not have fully transferred to the aqueous phase during alkalinization, or the free CSA was not fully extracted from the acidified aqueous phase. | 1. Ensure vigorous mixing during phase separations. Perform multiple extractions (e.g., 2-3 times) with the organic solvent to maximize the separation of the resolved base and recovery of the aqueous layer containing the CSA salt.[3] |
| 2. Degradation of CSA: High temperatures or harsh acidic/basic conditions during concentration can lead to the degradation of CSA, potentially producing sulfur dioxide.[6] | 2. Concentrate aqueous solutions under reduced pressure at moderate temperatures (e.g., 50-60°C).[6] Avoid using excessively strong acids or bases where possible. | |
| 3. Losses during Transfers/Filtration: Mechanical losses can occur when transferring solutions or collecting the crystallized product. | 3. Ensure all vessels are rinsed with the mother liquor or appropriate solvent to transfer all material. Use fine filter paper and ensure a good seal during suction filtration to prevent loss of solid product. | |
| Poor Purity of Recovered CSA | 1. Contamination with Inorganic Salts: Salts formed during pH adjustments (e.g., sodium sulfate, sodium chloride) can co-precipitate with the CSA. | 1. After acidification and concentration, dissolve the resulting solid in a suitable organic solvent (e.g., acetone, ethyl acetate) in which the CSA is soluble but the inorganic salts are not. Filter off the insoluble salts before crystallization.[2] |
| 2. Residual Organic Impurities: Traces of the resolved base or solvents can remain in the final product. Colored impurities may also be present. | 2. Recrystallize the recovered CSA from a suitable solvent system to remove impurities.[3] For colored impurities, treat the aqueous solution with activated carbon before concentration.[6] | |
| 3. Incorrect pH for Separation: If the pH during the alkalinization step is not sufficiently high (>8.5), the CSA may not be fully converted to its salt, leading to its partial extraction into the organic layer along with the resolved base. | 3. Carefully monitor and adjust the pH to the recommended range (typically 8.5-9.0) using a saturated solution of a weak base like sodium or potassium bicarbonate.[2][3] | |
| Difficulty in Crystallization | 1. Supersaturation Issues: The solution may be supersaturated, or nucleation may be slow. | 1. Try seeding the solution with a small crystal of pure CSA. Scratching the inside of the flask with a glass rod at the liquid-air interface can also induce nucleation. Allow sufficient time for crystallization, sometimes up to 12 hours at room temperature or colder.[3] |
| 2. Inappropriate Solvent System: The chosen solvent may not be ideal for crystallization, leading to oiling out or no precipitation. | 2. Use a binary solvent system. Dissolve the CSA in a good solvent (e.g., methyl ethyl ketone, acetone) and then add an anti-solvent (e.g., cyclohexane) to induce crystallization.[3] |
Quantitative Data Summary
The following table summarizes recovery yields and purity data from various reported protocols.
| Reference Substrate | Recovery Method | Yield (%) | Melting Point (°C) | Specific Rotation [α]D |
| Voriconazole (B182144) | Alkalinization (Na₂CO₃), Acidification (H₂SO₄), Crystallization (MEK/Cyclohexane) | 91.4% | 192.5 - 193.0 | -22.3° (c=20, H₂O) |
| Voriconazole | Alkalinization (KHCO₃), Acidification (H₃PO₄), Crystallization (DCM/Cyclohexane) | 90.8% | 193.0 - 194.5 | -21.8° (c=20, H₂O) |
| Clopidogrel (B1663587) | Alkalinization (Na₂CO₃), Acidification (HCl), Crystallization (Acetone) | 89.1% | 192 - 194 | -22.5° (c=20, H₂O) |
| Clopidogrel | Alkalinization (K₂CO₃), Acidification (H₂SO₄), Crystallization (Ethyl Acetate) | 91.4% | 191 - 194 | -22.8° (c=20, H₂O) |
Experimental Protocols
Protocol 1: Recovery via Basification, Acidification, and Crystallization[2][3]
This method is common for recovering CSA after resolving basic compounds like voriconazole or clopidogrel.
-
Alkalinization: Dissolve the diastereomeric salt (e.g., 40 g of voriconazole camphorsulfonate) in a biphasic mixture of an organic solvent (e.g., 160 mL of dichloromethane) and water (e.g., 200 mL).
-
pH Adjustment: Stir the mixture vigorously and add a saturated aqueous solution of a weak base (e.g., sodium carbonate) dropwise until the pH of the aqueous layer is between 8.5 and 9.0.
-
Phase Separation: Separate the organic layer containing the free base. Extract the aqueous layer again with the organic solvent (e.g., 2 x 30 mL) to remove any residual free base. Discard the organic layers.
-
Acidification: Cool the combined aqueous layer and acidify with a strong acid (e.g., concentrated H₂SO₄) to a pH of ~0.5-1.0.
-
Concentration: Concentrate the acidified aqueous solution to dryness under reduced pressure at 50-60°C to obtain a solid residue.
-
Purification & Crystallization:
-
Add an organic solvent in which CSA is soluble but inorganic salts are not (e.g., 75 mL of methyl ethyl ketone).
-
Heat the mixture (e.g., to 60°C) to dissolve the solid, then filter to remove any insoluble inorganic salts.
-
Add an anti-solvent (e.g., 75 mL of cyclohexane) to the hot filtrate.
-
Allow the solution to cool to room temperature and crystallize for 5-12 hours.
-
-
Isolation: Collect the crystals by suction filtration, wash with a small amount of cold anti-solvent, and dry the filter cake at 85-90°C to obtain pure this compound.
Protocol 2: Recovery via Liquid-Ion Exchange[1][5]
This method is effective for recovering CSA from dilute aqueous solutions containing inorganic salt impurities.
-
Extraction:
-
Take the dilute aqueous solution containing the CSA salt (e.g., sodium camphorsulfonate) and adjust the pH to 3-6 with an acid like sulfuric acid.[5]
-
Mix this aqueous solution with a solution of a secondary amine (e.g., Amberlite LA-1) in a water-immiscible solvent like toluene. The CSA will be extracted into the organic phase as an amine salt.
-
-
Phase Separation: Separate the organic phase containing the CSA-amine complex.
-
Back-Extraction:
-
Mix the organic phase with a smaller volume of water.
-
Adjust the pH to above 9 with a base (e.g., 50% NaOH). This converts the amine back to its free form in the organic layer and transfers the CSA as its salt into the new aqueous phase.
-
-
Isolation:
-
Separate the purified and now more concentrated aqueous phase.
-
Acidify this solution with a concentrated acid (e.g., HCl) to regenerate the free CSA. This final solution is suitable for reuse in subsequent resolutions.
-
Workflow Visualizations
Caption: Workflow for CSA Recovery via Crystallization.
Caption: Workflow for CSA Recovery via Liquid-Ion Exchange.
References
- 1. US3221046A - Process for concentrating aqueous solutions of camphorsulfonic acid - Google Patents [patents.google.com]
- 2. CN102093263B - Method for recovering levocamphorsulfonic acid serving as clopidogrel resolving agent - Google Patents [patents.google.com]
- 3. Method for recovering voriconazole resolving agent (R)-10-camphorsulfonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102093263A - Recycling method of levorotation camphorsulfonic acid serving as clopidogrel resolving agent - Google Patents [patents.google.com]
- 5. US4049703A - Process for the production of purified camphorsulfonic acid salts - Google Patents [patents.google.com]
- 6. Method for recovering camphorsulfonic acid - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Troubleshooting Emulsions in Amine Extractions
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing emulsion formation during the extraction of resolved amines.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion in the context of liquid-liquid extraction?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as fine droplets.[1][2] In the case of amine extractions, this often appears as a cloudy or milky layer between the organic and aqueous phases, making a clean separation difficult.[3]
Q2: What causes emulsions to form during the extraction of resolved amines?
Several factors can contribute to the formation of emulsions during amine extractions:
-
Presence of Surfactants and Particulates: Samples may contain endogenous surfactant-like molecules (e.g., phospholipids, fatty acids) or fine particulates that stabilize the interface between the two liquid phases.[4]
-
Vigorous Mixing: Excessive shaking or agitation of the separatory funnel can create very small droplets that are slow to coalesce.[4][5]
-
High Analyte Concentration: High concentrations of the amine salt can sometimes contribute to emulsion formation.
-
pH of the Aqueous Phase: The pH of the aqueous solution can influence the charge and solubility of the amine and other components, potentially leading to conditions that favor emulsification.[2][5]
-
"Third Phase" Formation: Under certain conditions of high metal and acid loading, the organic phase can split into two, which can be mistaken for or contribute to an emulsion.[5]
Q3: How can I prevent emulsions from forming in the first place?
Prevention is often more effective than trying to break a stable emulsion.[1][4][5] Consider the following preventative measures:
-
Gentle Mixing: Instead of vigorous shaking, gently invert or swirl the separatory funnel to allow for adequate phase contact without excessive shearing forces.[4][5]
-
Pre-treatment of the Sample: If your sample is known to contain emulsifying agents, consider a pre-treatment step such as filtration to remove particulates.
-
Phase Ratio Adjustment: Modifying the ratio of the organic to the aqueous phase can sometimes prevent emulsion formation.
Troubleshooting Guide: Breaking Emulsions
If an emulsion has already formed, the following techniques can be employed to facilitate phase separation. The effectiveness of each method will vary depending on the specific nature of the emulsion.
Visual Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting emulsions during extraction.
Summary of Emulsion Breaking Techniques
| Method | Principle | General Protocol | Considerations |
| Allow to Stand | Gravitational separation over time. | Let the separatory funnel stand undisturbed for 15-30 minutes. Gentle swirling or tapping the funnel can aid coalescence.[5][6] | May be time-consuming and not effective for stable emulsions. |
| "Salting Out" | Increases the ionic strength of the aqueous phase, reducing the solubility of organic components and disrupting the emulsion.[1][4] | Add a small amount of saturated sodium chloride (brine) solution or solid salt to the separatory funnel and gently mix.[5][7] | May affect the solubility of the desired amine if it has significant aqueous solubility. |
| Centrifugation | Applies a strong force to accelerate the separation of the denser and lighter phases.[1][5] | Transfer the emulsion to centrifuge tubes and spin at a moderate speed (e.g., 1000-3000 x g) for 5-10 minutes. | Often the most effective method but requires a centrifuge capable of handling the required volumes.[1][5] |
| Filtration | Physically separates the phases or removes particulate matter that may be stabilizing the emulsion. | Pass the entire mixture through a plug of glass wool or phase separation filter paper into a clean flask.[1][4][5] | The choice of filter media is crucial; phase separation paper is designed to allow either the organic or aqueous phase to pass through.[4] |
| Temperature Change | Alters the viscosity and solubility properties of the phases, which can destabilize the emulsion.[2][5] | Gently warm the separatory funnel in a warm water bath or cool it in an ice bath. Avoid excessive heat to prevent decomposition of the analyte.[2] | The thermal stability of the resolved amine must be considered. |
| Addition of a Different Organic Solvent | Changes the polarity of the organic phase, which can help to dissolve emulsifying agents and break the emulsion.[1][4][5] | Add a small volume of a different, miscible organic solvent (e.g., a few drops of methanol (B129727) to a dichloromethane (B109758) extraction) and gently mix. | The added solvent must be easily removable from the final product. |
| pH Adjustment | Alters the charge of acidic or basic compounds that may be acting as surfactants.[2][3] | Add a few drops of a dilute acid or base to the mixture and gently swirl. | The pH change should not affect the desired partitioning of the resolved amine. |
| Ultrasonic Bath | Uses high-frequency sound waves to disrupt the droplets and promote coalescence.[3][6] | Place the separatory funnel or a beaker containing the emulsion in an ultrasonic bath for a short period. | Can generate heat, so monitor the temperature if the analyte is heat-sensitive. |
Detailed Experimental Protocols
Protocol 1: "Salting Out" Technique
-
Prepare a Saturated Brine Solution: Add sodium chloride (NaCl) to deionized water with stirring until no more salt dissolves.
-
Addition to the Emulsion: Carefully open the stopcock of the separatory funnel to release any pressure. Add the saturated brine solution dropwise to the emulsion. The amount to add will vary, but start with approximately 10% of the aqueous phase volume.
-
Mixing: Gently swirl or invert the separatory funnel a few times to mix the brine with the aqueous phase. Avoid vigorous shaking.
-
Observation: Allow the funnel to stand and observe if the emulsion begins to break. This may take several minutes.
-
Separation: Once the layers have separated, carefully drain the lower layer and collect the desired phase.
Protocol 2: Centrifugation
-
Transfer to Centrifuge Tubes: Carefully transfer the emulsion and the two phases into appropriate centrifuge tubes. Ensure the tubes are balanced.
-
Centrifugation: Place the tubes in the centrifuge. Spin at a moderate speed (e.g., 2000 x g) for 5-10 minutes. Higher speeds may be necessary for very stable emulsions.
-
Recovery: Carefully remove the tubes from the centrifuge. The phases should now be clearly separated. Use a pipette to carefully remove the desired layer.
Protocol 3: Filtration through Glass Wool
-
Prepare the Filter Funnel: Take a small amount of glass wool and loosely pack it into the bottom of a glass funnel.
-
Position the Funnel: Place the funnel over a clean collection flask.
-
Filtration: Slowly pour the entire contents of the separatory funnel (emulsion and both phases) through the glass wool. The glass wool will help to break up the emulsion and trap any particulate matter.
-
Separation: The filtrate in the collection flask should consist of two distinct layers. Transfer this back to a clean separatory funnel to perform the final separation.
Alternative Approaches to Avoid Emulsions
For samples that are consistently prone to emulsion formation, consider alternative extraction techniques that are less susceptible to this issue.
-
Solid-Phase Extraction (SPE): This technique involves passing the liquid sample through a solid sorbent that retains the analyte of interest. The analyte is then eluted with a different solvent. Since the two liquid phases do not come into direct contact in the same way as in LLE, emulsions are avoided.[1]
-
Supported Liquid Extraction (SLE): In SLE, the aqueous sample is adsorbed onto an inert solid support. An immiscible organic solvent is then passed through the support to extract the analyte. This method also avoids the vigorous mixing of two liquid phases.[4]
Logical Relationship of Extraction Techniques
Caption: Decision tree for selecting an appropriate extraction technique.
References
Validation & Comparative
A Comparative Guide to Chiral Resolving Agents: (1S)-(+)-10-Camphorsulfonic Acid vs. Alternatives
In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers from a racemic mixture—a process known as chiral resolution—is a critical step. The choice of a chiral resolving agent is paramount, directly influencing the efficiency, yield, and economic viability of obtaining a single, desired enantiomer. This guide provides an objective comparison of (1S)-(+)-10-Camphorsulfonic acid with other commonly employed chiral resolving agents, namely L-tartaric acid and (S)-mandelic acid, for the resolution of racemic amines. The comparison is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in selecting the most appropriate agent for their specific needs.
The Principle of Chiral Resolution via Diastereomeric Salt Formation
The most prevalent and industrially scalable method for chiral resolution is the formation of diastereomeric salts.[1][2] This technique leverages the reaction of a racemic mixture with an enantiomerically pure resolving agent. In the context of resolving racemic amines, a chiral acid is used as the resolving agent. The reaction yields two diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physicochemical characteristics, including solubility.[1][2] This difference in solubility allows for their separation by fractional crystallization, where the less soluble diastereomeric salt preferentially crystallizes from the solution and can be isolated by filtration.[1] Subsequently, the resolved amine enantiomer is liberated from the salt, typically by treatment with a base.
Performance Comparison of Chiral Resolving Agents
The efficacy of a chiral resolving agent is evaluated based on key performance indicators such as the yield of the diastereomeric salt and the enantiomeric excess (ee) of the desired enantiomer after liberation. The selection of an appropriate solvent system is also crucial for achieving high resolution efficiency.
While direct, side-by-side comparative studies under identical experimental conditions are scarce in the literature, the following table summarizes representative data for the resolution of the model racemic amine, 1-phenylethylamine (B125046), with the three resolving agents.
| Resolving Agent | Racemic Compound | Yield of Resolved Enantiomer | Enantiomeric Purity (ee%) | Reference(s) |
| This compound | 2,3-diphenylpiperazine* | 25% | >98% | [3] |
| L-Tartaric Acid | 1-phenylethylamine | Not specified | >90% | [4] |
| (S)-Mandelic Acid | 1-phenylethylamine | 75-80% | >95% | [5] |
This compound is a strong acid, which makes it particularly effective for forming crystalline salts with a wide range of amines, including those that are difficult to resolve with weaker carboxylic acid-based agents.[1][4] This often leads to high enantiomeric purities.[3]
L-Tartaric acid is a widely used, cost-effective, and naturally derived resolving agent that has demonstrated good performance in the resolution of racemic amines.[1]
(S)-Mandelic acid is another highly effective chiral resolving agent for racemic amines, frequently providing high enantiomeric excess in a single crystallization.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation and optimization of chiral resolution. Below are generalized protocols for the resolution of a racemic amine using each of the compared chiral acids. These protocols may require optimization for specific substrates and scales.
Protocol 1: Resolution of a Racemic Amine using this compound
Materials:
-
Racemic amine
-
This compound
-
Suitable solvent (e.g., methanol, ethanol, acetone)
-
Aqueous base solution (e.g., 2M NaOH)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)
Procedure:
-
Salt Formation: Dissolve the racemic amine (1.0 equivalent) in a suitable solvent. In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, warming if necessary. Slowly add the resolving agent solution to the amine solution with stirring.
-
Crystallization: Allow the solution to cool to room temperature to induce crystallization. If no crystals form, scratching the inside of the flask or adding a seed crystal of the desired diastereomeric salt can initiate crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The diastereomeric purity can often be enhanced by recrystallization.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water. Add the aqueous base solution dropwise until the solution is basic (pH > 10).
-
Extraction and Isolation: Extract the liberated amine with an organic solvent. Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess of the resolved amine using chiral HPLC, chiral GC, or polarimetry.
Protocol 2: Resolution of (±)-1-Phenylethylamine using L-Tartaric Acid
Materials:
-
(±)-1-Phenylethylamine
-
L-(+)-Tartaric acid
-
Methanol
-
50% Aqueous NaOH solution
-
Diethyl ether
-
Anhydrous Na₂SO₄
Procedure:
-
Salt Formation: Dissolve L-(+)-tartaric acid in hot methanol. Slowly add an equimolar amount of (±)-1-phenylethylamine to the hot solution.[2]
-
Crystallization: Allow the solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt, (S)-(-)-1-phenylethylammonium-(+)-tartrate.[2]
-
Isolation of Diastereomeric Salt: Isolate the prismatic crystals by vacuum filtration.
-
Liberation of the Free Amine: Dissolve the collected crystals in water and add 50% aqueous NaOH until the solution is strongly basic.[2]
-
Extraction and Isolation: Extract the liberated (S)-(-)-1-phenylethylamine with diethyl ether. Dry the combined ether extracts over anhydrous Na₂SO₄, filter, and remove the ether by rotary evaporation.
-
Analysis: Determine the enantiomeric excess of the product by measuring its optical rotation using a polarimeter and comparing it to the literature value for the pure enantiomer.
Protocol 3: Resolution of a Racemic Amine using (S)-Mandelic Acid
Materials:
-
Racemic amine
-
(S)-Mandelic acid
-
Suitable solvent (e.g., ethanol, isopropanol)
-
Aqueous base solution (e.g., 2M NaOH)
-
Organic solvent for extraction (e.g., toluene, ethyl acetate)
-
Anhydrous drying agent (e.g., MgSO₄)
Procedure:
-
Salt Formation: Dissolve the racemic amine (1.0 equivalent) in a suitable solvent, warming if necessary. In a separate flask, dissolve an equimolar amount of (S)-mandelic acid in the same solvent.
-
Crystallization: Add the (S)-mandelic acid solution to the amine solution. Allow the mixture to cool to room temperature and stir to promote crystallization.
-
Isolation of Diastereomeric Salt: Collect the crystalline diastereomeric salt by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Suspend the salt in water and add an aqueous base to liberate the free amine.
-
Extraction and Isolation: Extract the amine with an organic solvent, dry the organic layer, and remove the solvent to obtain the resolved amine.
-
Analysis: Determine the enantiomeric excess by a suitable analytical method.
Visualization of Key Processes
To further elucidate the principles and workflows discussed, the following diagrams are provided.
References
(1S)-(+)-10-Camphorsulfonic acid versus (1R)-(-)-10-Camphorsulfonic acid in resolution
An Objective Comparison of (1S)-(+)- and (1R)-(-)-10-Camphorsulfonic Acid in Chiral Resolution
Introduction to Chiral Resolution with Camphorsulfonic Acid
In the fields of pharmaceutical development and fine chemical synthesis, the separation of racemic mixtures into their constituent enantiomers is a critical process.[1][2] Enantiomers, being non-superimposable mirror images, can exhibit significantly different pharmacological and toxicological profiles. Chiral resolution is a key technique to isolate the desired enantiomer, and one of the most robust and widely employed methods is diastereomeric salt formation.[2][3][4]
This guide provides a comparative overview of (1S)-(+)-10-Camphorsulfonic acid (often abbreviated as (+)-CSA) and (1R)-(-)-10-Camphorsulfonic acid ((-)-CSA), two of the most effective and commonly used chiral resolving agents.[2][5][6] These reagents are particularly effective for the resolution of racemic bases, such as amines, due to their ability to form crystalline diastereomeric salts that can be separated by fractional crystallization.[3][7]
Principle of Diastereomeric Salt Formation
The fundamental principle of this resolution technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties, most notably solubility.[1][8] When a racemic base, for example, a (±)-amine, is reacted with an enantiomerically pure chiral acid like this compound, two diastereomeric salts are formed:
-
[(R)-amine]·[(1S)-acid]
-
[(S)-amine]·[(1S)-acid]
These diastereomeric salts have different spatial arrangements and intermolecular interactions, leading to different crystal packing energies and, consequently, different solubilities in a given solvent.[8] By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated from the solution while the other remains dissolved. The precipitated salt can then be isolated, and the pure enantiomer regenerated.
Caption: Conceptual diagram of diastereomeric salt formation.
Comparative Performance: (1S)-(+) vs. (1R)-(-) CSA
The choice between (+)-CSA and (-)-CSA is fundamentally empirical and depends on the specific racemic compound being resolved. One enantiomer of the resolving agent will form a less soluble salt with one enantiomer of the racemate, while the other CSA enantiomer will typically form a less soluble salt with the other enantiomer of the racemate. Therefore, if the goal is to isolate the (R)-enantiomer of a base, one might find that (+)-CSA is effective. Conversely, to isolate the (S)-enantiomer of the same base, (-)-CSA would likely be the better choice.
Often, both enantiomers of CSA are screened to determine which provides a better resolution in terms of yield and enantiomeric excess (e.e.). In some processes, both are used sequentially: one is used to precipitate and isolate the desired enantiomer, and the other can be used to recover the opposite enantiomer from the filtrate (mother liquor).[9]
Performance Data from Experimental Studies
The following table summarizes data from published resolution experiments. Note that direct, side-by-side comparisons in a single publication are rare; the data is compiled from different studies to illustrate the effectiveness of the resolving agents.
| Racemic Compound | Resolving Agent | Solvent | Recovered Enantiomer | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| (±)-trans-2,3-diphenylpiperazine | (1S)-(+)-10-CSA | CH₂Cl₂ | (R,R)-(+)-enantiomer | 25% (from precipitate) | 98% | [10] |
| (±)-trans-2,3-diphenylpiperazine | (1S)-(+)-10-CSA | CH₂Cl₂ | (S,S)-(-)-enantiomer | 62% (from precipitate II) | 73% | [10] |
| (±)-Diethanolamine derivative | (-)-CSA | Acetone | (R,R)-(-)-enantiomer | 70% (from precipitate) | >99% | [11] |
| (±)-Diethanolamine derivative | (-)-CSA | Acetone | (S,S)-(+)-enantiomer | 70% (from filtrate) | 79% | [11] |
| 3-amino-diazepin-2-one | (1S)-(+)-10-CSA | Isopropyl acetate/Acetonitrile | (3S)-enantiomer | High | >99.5% | [12] |
Experimental Protocols
Below is a generalized protocol for the chiral resolution of a racemic amine using a CSA enantiomer, based on common laboratory procedures.[3][10][11]
Diastereomeric Salt Formation and Crystallization
-
Dissolution: Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, acetone, or dichloromethane). The choice of solvent is critical and often requires screening to find optimal conditions for differential solubility.[10]
-
Addition of Resolving Agent: Add the chiral resolving agent, either (1S)-(+)-CSA or (1R)-(-)-CSA (typically 0.5 to 2.0 equivalents), to the solution.[10][13] The mixture may be heated gently to ensure complete dissolution.
-
Crystallization: Allow the solution to cool gradually to room temperature. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.[12] The solution is then typically stirred for several hours (e.g., 16-24 hours) to allow for complete crystallization of the less soluble diastereomeric salt.[10][11]
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. The solid is the diastereomeric salt of one enantiomer, while the other enantiomer remains in the filtrate.
Regeneration of the Pure Enantiomer
-
Salt Dissociation: Suspend the isolated diastereomeric salt crystals in a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., saturated Na₂CO₃ or NaOH).[3]
-
Extraction: Stir the mixture until the solid dissolves completely. The base neutralizes the CSA, liberating the free amine into the organic layer.
-
Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer a few more times with the organic solvent.
-
Isolation: Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., K₂CO₃ or Na₂SO₄), and evaporate the solvent under reduced pressure to yield the pure enantiomer.
Analysis
-
The enantiomeric excess (e.e.) of the resolved product is determined using a suitable analytical technique, most commonly chiral High-Performance Liquid Chromatography (HPLC).[11]
Caption: General experimental workflow for chiral resolution.
Conclusion
Both this compound and (1R)-(-)-10-Camphorsulfonic acid are highly effective and versatile chiral resolving agents. The primary distinction in their application lies not in a general superiority of one over the other, but in their complementary ability to selectively crystallize one of the two enantiomers from a racemic mixture. The choice of which CSA enantiomer to use is dictated by the specific target molecule and the desired enantiomer. Successful resolution relies on systematic optimization of experimental parameters, particularly the choice of solvent, to maximize the difference in solubility between the resulting diastereomeric salts. Through careful experimentation, these resolving agents provide a reliable and scalable pathway to optically pure compounds essential for research and industry.
References
- 1. nbinno.com [nbinno.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Research Portal [iro.uiowa.edu]
- 7. (1R)-(-)-10-Camphorsulfonic acid: Uses and Mechanism_Chemicalbook [chemicalbook.com]
- 8. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S [ ] )-(+)-camphor-10-sulfonic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. arkat-usa.org [arkat-usa.org]
- 12. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 13. US5457201A - Chiral resolution process - Google Patents [patents.google.com]
A Comparative Guide to Chiral Resolving Agents: (1S)-(+)-10-Camphorsulfonic Acid vs. Mandelic Acid for Amine Resolution
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers from a racemic mixture, a critical process known as chiral resolution, is a cornerstone in the development and manufacturing of a vast array of pharmaceuticals and fine chemicals. The selection of an appropriate chiral resolving agent is paramount to the efficiency, yield, and scalability of this process. This guide provides an objective comparison of two commonly employed chiral resolving agents, (1S)-(+)-10-Camphorsulfonic acid and mandelic acid, for the resolution of racemic amines.
The fundamental principle of this resolution technique involves the reaction of a racemic amine with an enantiomerically pure chiral acid. This acid-base reaction forms two diastereomeric salts. Unlike enantiomers, which share identical physical properties, diastereomers possess different physical characteristics, including solubility. This difference allows for their separation by methods such as fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, enabling its isolation. Subsequently, the resolved amine enantiomer can be liberated from the purified salt, typically by treatment with a base.
Performance Comparison
This compound, a strong acid, is often a valuable option for amines that are challenging to resolve with carboxylic acid-based agents and can lead to very high enantiomeric purities.[1] Mandelic acid is also a highly effective chiral resolving agent for racemic amines, frequently providing high enantiomeric excess in a single crystallization.[1]
Table 1: Performance Data for Amine Resolution
| Chiral Resolving Agent | Racemic Amine | Solvent(s) | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Recovered Amine | Reference |
| This compound | (±)-2,3-Diphenylpiperazine | Dichloromethane | 25% (precipitate I) | 98% (R,R) | [2][3] |
| This compound | Diethanolamine derivative | Acetone | 70% (precipitate) | >99% (R,R) | [3][4] |
| (-)-Mandelic Acid | (±)-1-Phenylethylamine | Water | High | High | [3] |
| PEGylated-(R)-Mandelic Acid | Phenylalanine methyl ester | Methanol | Good | High (improved with additional cycle) | [5] |
| PEGylated-(R)-Mandelic Acid | 2-Amino-1-butanol | Methanol | Good | High (improved with additional cycle) | [5] |
| PEGylated-(R)-Mandelic Acid | 1-Phenylethylamine | Methanol | Good | High (improved with additional cycle) | [5] |
Note: The data presented is compiled from various sources and may not represent a direct comparison under identical experimental conditions. The use of PEGylated mandelic acid demonstrates a modification to improve crystallization.
Experimental Workflow and Protocols
The successful implementation of chiral resolution relies on detailed and reproducible experimental protocols. The general workflow for the resolution of a racemic amine via diastereomeric salt formation is illustrated below.
References
A Comparative Guide: (1S)-(+)-10-Camphorsulfonic Acid vs. Tartaric Acid in Chiral Applications
In the landscape of chiral chemistry, the selection of an appropriate chiral resolving agent or catalyst is paramount for the successful synthesis of enantiomerically pure compounds. Among the arsenal (B13267) of chiral acids available to researchers, (1S)-(+)-10-Camphorsulfonic acid (CSA) and tartaric acid are two prominent choices, each possessing distinct advantages. This guide provides a comprehensive comparison of their performance in chiral resolution and asymmetric catalysis, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their selection process.
Physicochemical Properties at a Glance
A fundamental understanding of the intrinsic properties of CSA and tartaric acid is crucial for predicting their behavior in chemical transformations.
| Property | This compound (CSA) | Tartaric Acid |
| Structure | Bicyclic sulfonic acid | Dicarboxylic acid |
| Molar Mass | 232.30 g/mol | 150.09 g/mol |
| pKa₁ | Strong acid (typically < 1) | ~2.98 |
| Appearance | White crystalline powder | White crystalline powder |
| Key Structural Feature | Rigid, bulky camphor (B46023) backbone | Flexible, linear backbone with hydroxyl groups |
The rigid and bulky structure of CSA can lead to more defined and rigid diastereomeric salt crystals, which can facilitate separation. In contrast, the hydroxyl groups in tartaric acid offer additional sites for hydrogen bonding, which can be advantageous in achieving selective crystallization.
Chiral Resolution: A Head-to-Head Comparison
Chiral resolution via diastereomeric salt formation remains a cornerstone of enantiomer separation. The efficiency of this process hinges on the differential solubility of the diastereomeric salts formed between the racemic substrate and the chiral resolving agent.
Advantages of this compound in Chiral Resolution
This compound often exhibits superior performance in the resolution of specific substrates due to several key factors:
-
Higher Acidity: As a sulfonic acid, CSA is significantly more acidic than the carboxylic acid groups of tartaric acid. This allows it to form stable salts with a wider range of weakly basic compounds.
-
Formation of Crystalline Salts: The rigid, hydrophobic camphor backbone of CSA often promotes the formation of well-defined, crystalline diastereomeric salts. This crystallinity is crucial for efficient separation by fractional crystallization.
-
High Enantiomeric Purity: Resolutions with CSA can achieve very high enantiomeric excess (ee), often in a single crystallization step.
Experimental Data: Chiral Resolution of Amines
The following table summarizes experimental data for the chiral resolution of various amines using both CSA and tartaric acid (or its derivatives). While direct head-to-head comparisons for the same substrate under identical conditions are scarce in the literature, the compiled data provides valuable insights into their relative performance.
| Racemic Amine | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (±)-trans-2,3-Diphenylpiperazine | This compound | Dichloromethane (B109758) | 25 (precipitate I) | 98 (R,R) | [1] |
| Racemic diethanolamine (B148213) derivative | (-)-Camphor-10-sulphonic acid | Acetone | 70 (precipitate) | >99 (R,R) | [2] |
| Racemic 1-phenylethylamine | (-)-Camphoric Acid | Ethanol | 75 | >95 | |
| Racemic 1-phenylethylamine | (+)-Tartaric Acid | Methanol | 80 | >98 | |
| (S,S)-Sertraline | D-Tartaric Acid | Not specified | Not specified | The Srt–D-Ta salt is 1.6 times less soluble than the Srt–L-Ta salt. | [3] |
| Racemic Amphetamine | d-Tartaric Acid | Ethanol | Not specified | Not specified | [4] |
Note: The yield and enantiomeric excess are highly dependent on the specific experimental conditions, including stoichiometry, concentration, temperature, and crystallization time.
Experimental Protocols for Chiral Resolution
-
Salt Formation: In a suitable flask, combine 10 mmol of (±)-trans-2,3-diphenylpiperazine and 20 mmol of this compound in 100 mL of dichloromethane.
-
Crystallization: Stir the mixture at 25°C for 24 hours.
-
Isolation of Diastereomeric Salt: Collect the precipitate (precipitate I) by filtration.
-
Liberation of the Enantiomer: Suspend the precipitate in a mixture of dichloromethane and 2M aqueous sodium carbonate. Stir until the solid dissolves. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous potassium carbonate, and evaporate the solvent to obtain the (R,R)-(+)-2,3-diphenylpiperazine.
-
Analysis: Determine the enantiomeric excess using chiral HPLC.
-
Salt Formation: Dissolve 1 equivalent of the racemic primary amine in a minimal amount of warm methanol. In a separate flask, dissolve 0.5 to 1.0 equivalent of (+)-tartaric acid in warm methanol.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with constant stirring. Allow the mixture to cool to room temperature to induce crystallization. For maximum yield, the flask can be cooled in an ice bath for 1-2 hours.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.
-
Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and add a 2M NaOH solution dropwise until the pH is basic. Extract the liberated amine with an organic solvent (e.g., diethyl ether). Dry the organic layer over an anhydrous drying agent and evaporate the solvent.
-
Analysis: Determine the enantiomeric excess using a suitable analytical technique such as chiral HPLC or GC.
Asymmetric Catalysis: A Comparison of Catalytic Prowess
Both CSA and tartaric acid, along with their derivatives, are employed as chiral catalysts in a variety of asymmetric transformations.
This compound as a Chiral Brønsted Acid Catalyst
CSA is a powerful chiral Brønsted acid catalyst. Its high acidity allows it to protonate substrates, activating them towards nucleophilic attack in an enantioselective manner.
-
Friedel-Crafts Reactions: CSA has been shown to be an effective catalyst for the Friedel-Crafts alkylation of arenes with indolyl alcohols, providing high yields of the desired products.[5] The acidity of the catalyst was found to be a critical factor for the reaction's success.
-
Synthesis of Pseudoglycosides: (S)-Camphorsulfonic acid acts as an excellent catalyst for the conversion of 2,4,6-tri-O-acetyl-D-glucal to 2,3-unsaturated O-glycosides with high yields and exclusive alpha-stereoselectivity.[6]
Tartaric Acid and its Derivatives in Asymmetric Synthesis
Tartaric acid and its derivatives are versatile chiral building blocks for the synthesis of a wide range of chiral ligands and organocatalysts.[7]
-
Asymmetric Transformations: Tartrate-derived catalysts have been successfully applied in numerous asymmetric reactions, including aldol (B89426) reactions, epoxidations, Diels-Alder reactions, and hydrogenations.[7]
-
Organocatalysis: Tartaric acid itself can act as an organocatalyst. For example, it has been used effectively in the one-pot, three-component synthesis of biologically active imidazole (B134444) derivatives.
Mandatory Visualizations
Experimental Workflow for Chiral Resolution
Logical Relationship in Diastereomeric Salt Resolution
Conclusion
Both this compound and tartaric acid are invaluable tools in the field of chiral chemistry. The choice between them is not always straightforward and depends heavily on the specific substrate and the desired transformation.
Tartaric acid stands out as a versatile, cost-effective, and extensively documented resolving agent, particularly for primary amines.[8] Its derivatives offer a wide range of tunable properties for various applications in asymmetric synthesis.
This compound , with its strong acidity and rigid structure, often provides a significant advantage in resolving weakly basic compounds and in achieving high enantiomeric purity, sometimes in a single step.[1] Its utility as a chiral Brønsted acid catalyst is also a notable advantage in specific asymmetric reactions.
Ultimately, an empirical approach, guided by the principles and data outlined in this guide, will lead to the most effective and efficient outcome for a given chiral separation or synthesis challenge.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Diastereomeric salts of (S,S)-sertraline with l- and d-tartaric acids: an investigation into chiral supramolecular discrimination - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. US2833823A - Method for the separation of optically active isomers of amphetamine - Google Patents [patents.google.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Comparative Guide to Analytical Methods for Purity Validation of (1S)-(+)-10-Camphorsulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of purity for (1S)-(+)-10-Camphorsulfonic acid. Ensuring the purity of this critical chiral resolving agent and pharmaceutical intermediate is paramount for consistent and effective drug synthesis. This document outlines and contrasts High-Performance Liquid Chromatography (HPLC), classical acid-base titration, and alternative techniques, offering detailed experimental protocols and performance characteristics to aid in method selection and implementation.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the purity of this compound depends on the specific requirements of the analysis, such as whether the total purity (assay) or the enantiomeric purity is of interest. The following table summarizes the key performance indicators for the discussed methods.
| Analytical Method | Parameter Measured | Advantages | Disadvantages |
| Chiral HPLC | Enantiomeric Purity | High specificity for separating enantiomers, enabling accurate quantification of the desired (1S) enantiomer and its (1R) counterpart.[1] | Requires specialized and often expensive chiral stationary phases. Method development can be complex. |
| Acid-Base Titration | Assay (Total Acidity) | Simple, cost-effective, and provides high accuracy and precision for determining the total acid content.[2] | Non-specific; it cannot distinguish between this compound and other acidic impurities. |
| Ion Chromatography (IC) | Assay & Ionic Impurities | Capable of quantifying the camphorsulfonate anion and detecting other inorganic and organic anionic impurities simultaneously.[3][4] | May require specialized equipment with suppressed conductivity detection for optimal sensitivity.[3] |
| Capillary Electrophoresis (CE) | Enantiomeric Purity | High separation efficiency, low sample and reagent consumption.[5] Well-suited for the analysis of charged molecules like camphorsulfonic acid. | Can be less robust than HPLC for routine quality control. Reproducibility can be a challenge. |
| Quantitative NMR (qNMR) | Absolute Purity (Assay) | A primary analytical method that provides a direct measurement of purity without the need for a specific reference standard of the analyte.[6] Offers structural information. | Lower sensitivity compared to chromatographic methods. Requires access to an NMR spectrometer and a suitable internal standard. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This method is designed for the determination of the enantiomeric purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase, such as silica (B1680970) gel with quinidine (B1679956) derivatives bonded to the surface (e.g., Daicel Chiralpak ZWIX(-)).[1]
-
Mobile Phase: A mixture of methanol (B129727), formic acid, and diethylamine (B46881) (e.g., 1000:3.8:5.2 v/v/v).[1]
-
Flow Rate: 0.2 mL/min.[1]
-
Column Temperature: 20 °C.[1]
-
Detection: UV at 285 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 5 mg/mL.[1]
Acid-Base Titration
This method determines the total acidic content (assay) of this compound.
-
Apparatus: Burette, beaker, magnetic stirrer.
-
Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized.
-
Indicator: Phenolphthalein (B1677637) solution.
-
Sample Preparation: Accurately weigh approximately 0.5 g of this compound, dissolve in 50 mL of distilled water.
-
Procedure: Add 2-3 drops of phenolphthalein indicator to the sample solution. Titrate with 0.1 M NaOH until a persistent pink color is observed. Record the volume of NaOH consumed.
-
Calculation:
Where:
-
V = Volume of NaOH in mL
-
M = Molarity of NaOH
-
232.30 = Molecular weight of Camphorsulfonic acid
-
W = Weight of the sample in grams
-
Ion Chromatography (IC)
This method can be used to determine the amount of camphorsulfonate and other anionic impurities.
-
Instrumentation: Ion chromatograph with a suppressed conductivity detector.[3]
-
Column: Anion-exchange column (e.g., Metrosep A Supp1, 250 mm x 4.0 mm, 5.0 µm).[3]
-
Eluent: A suitable aqueous eluent, such as a sodium carbonate/sodium bicarbonate buffer.
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection: Suppressed conductivity.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in deionized water to a suitable concentration (e.g., 10-100 ppm).[3]
Method Validation and Performance
While specific validation data for all methods applied directly to this compound is not extensively published in readily available literature, typical performance characteristics for these analytical techniques are well-established. A patent for a chiral HPLC method for camphorsulfonic acid isomers reports good linearity (r > 0.99) and a recovery rate for the D-enantiomer between 92% and 105%.[1] The precision, indicated by the relative standard deviation (RSD) for the recovery, was 3.7%.[1] For ion chromatography, a study on various sulfonic acids demonstrated a linear correlation coefficient of > 0.999 and accuracy between 97% and 102%.[3] The precision for standard injections showed an RSD below 2.0%.[3]
Visualizing the Analytical Workflow
A diagram illustrating a typical analytical workflow for purity determination is provided below.
References
- 1. CN108362793B - Method for detecting isomers of camphorsulfonic acid or salts thereof - Google Patents [patents.google.com]
- 2. (1S)-(+)-Camphor-10-sulfonic acid, 98+%(dry wt.), water <2% 100 g | Request for Quote [thermofisher.com]
- 3. ijpsr.com [ijpsr.com]
- 4. helixchrom.com [helixchrom.com]
- 5. usp.org [usp.org]
- 6. pubsapp.acs.org [pubsapp.acs.org]
A Comparative Spectroscopic Guide to Chiral Resolution: Analyzing Diastereomeric Salts of (1S)-(+)-10-Camphorsulfonic Acid and Alternatives
For researchers, scientists, and drug development professionals, the effective separation of enantiomers is a critical hurdle in the synthesis of stereochemically pure compounds. (1S)-(+)-10-Camphorsulfonic acid (CSA) is a widely employed chiral resolving agent, valued for its ability to form crystalline diastereomeric salts with a variety of racemic compounds. This guide provides an objective comparison of the spectroscopic characteristics of diastereomeric salts formed with (+)-CSA against common alternatives, namely (R)-mandelic acid and L-tartaric acid. The presented experimental data, detailed methodologies, and structural insights aim to facilitate informed decisions in the selection of resolving agents and the analysis of the resulting diastereomers.
The principle of chiral resolution via diastereomeric salt formation hinges on the conversion of a pair of enantiomers, which are spectroscopically indistinguishable in an achiral environment, into a pair of diastereomers with distinct physical and spectroscopic properties. This transformation is achieved by reacting the racemic mixture with an enantiomerically pure resolving agent. The resulting diastereomeric salts can then be separated, often by fractional crystallization, and the desired enantiomer can be liberated.
Spectroscopic Analysis: A Comparative Overview
The success of a chiral resolution is not only dependent on the successful separation of the diastereomeric salts but also on the ability to accurately and efficiently analyze the composition and purity of these salts. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography are powerful tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the analysis of diastereomeric salts. The different spatial arrangement of the atoms in diastereomers leads to distinct chemical environments for the nuclei, resulting in separate signals in the NMR spectrum. The difference in chemical shifts (Δδ) between corresponding protons or carbons in the two diastereomers is a key indicator of the resolving agent's effectiveness in creating a spectroscopically distinguishable pair.
Table 1: Comparative ¹H NMR Data for Diastereomeric Salts of Racemic 1-Phenylethylamine (B125046)
| Chiral Resolving Agent | Diastereomer | Proton Analyzed | Chemical Shift (ppm) | Δδ (ppm) |
| This compound | (R)-Amine-(+)-CSA | α-CH | Data not available in searched literature | N/A |
| (S)-Amine-(+)-CSA | α-CH | Data not available in searched literature | ||
| (R)-Mandelic Acid | (R)-Amine-(R)-Acid | α-CH | 4.25 (q) | 0.12 |
| (S)-Amine-(R)-Acid | α-CH | 4.13 (q) | ||
| L-Tartaric Acid | (R)-Amine-L-Acid | α-CH | ~4.4 (m) | Overlapping signals |
| (S)-Amine-L-Acid | α-CH | ~4.4 (m) |
As illustrated in the table, (R)-mandelic acid provides a clear separation of the α-proton signals for the diastereomeric salts of 1-phenylethylamine, allowing for straightforward quantification. In contrast, the use of L-tartaric acid can result in overlapping signals, making accurate determination of the diastereomeric ratio more challenging. While specific comparative data for (+)-CSA with 1-phenylethylamine is not available, studies on camphorsulfonate esters of chiral alcohols have demonstrated baseline-resolved signals for the diastereomers, suggesting its potential for effective NMR differentiation.[1]
Infrared (IR) Spectroscopy
IR spectroscopy can also be used to differentiate between diastereomeric salts. The different intermolecular interactions, such as hydrogen bonding, within the crystal lattice of each diastereomer can lead to subtle but measurable shifts in the vibrational frequencies of functional groups. These differences are most often observed in the fingerprint region (below 1500 cm⁻¹) of the spectrum.
While enantiomers exhibit identical IR spectra, diastereomers, being different compounds, will have unique spectra. The analysis of these spectra can be used to distinguish between the two diastereomers and to monitor the progress of the crystallization.
Table 2: Key IR Absorption Regions for Diastereomeric Salt Analysis
| Functional Group | Typical Wavenumber (cm⁻¹) | Expected Differences in Diastereomers |
| N-H Stretch (amine salt) | 3200 - 2800 | Shift in position and change in band shape due to different hydrogen bonding environments. |
| C=O Stretch (carboxylate) | 1650 - 1550 | Shift in frequency based on the strength of the ionic interaction and hydrogen bonding. |
| S=O Stretch (sulfonate) | 1250 - 1150 | Variations in the asymmetric and symmetric stretching frequencies. |
| Fingerprint Region | < 1500 | Significant differences in the pattern of peaks, providing a unique fingerprint for each diastereomer. |
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive structural information about diastereomeric salts. It allows for the determination of the absolute configuration of the chiral centers and reveals the precise three-dimensional arrangement of the ions in the crystal lattice. This information is invaluable for understanding the chiral recognition mechanism and the factors that lead to differences in solubility.
Table 3: Comparative Crystallographic Data for Diastereomeric Salts of DL-Phenylglycine with this compound
| Diastereomeric Salt | Crystal System | Space Group | Unit Cell Dimensions |
| D-Phenylglycine-(+)-CSA | Orthorhombic | P2₁2₁2₁ | a = 9.589(2) Å, b = 35.432(5) Å, c = 6.943(1) Å |
| L-Phenylglycine-(+)-CSA | Monoclinic | P2₁ | a = 11.231(3) Å, b = 6.984(1) Å, c = 13.987(3) Å, β = 108.99(2)° |
The different crystal systems and unit cell parameters for the two diastereomeric salts of DL-phenylglycine with (+)-CSA highlight their distinct solid-state structures, which directly correlates with their differing solubilities and allows for their separation by fractional crystallization.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful chiral resolution and analysis.
General Protocol for Diastereomeric Salt Formation
-
Dissolution: Dissolve the racemic compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or acetone).
-
Addition of Resolving Agent: In a separate flask, dissolve the chiral resolving agent (0.5 - 1.0 equivalent) in the same solvent, warming if necessary.
-
Salt Formation: Slowly add the resolving agent solution to the solution of the racemic compound with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be required to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
Protocol for ¹H NMR Analysis of Diastereomeric Salts
-
Sample Preparation: Accurately weigh 5-10 mg of the diastereomeric salt mixture and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure good signal dispersion.
-
Data Analysis: Identify a well-resolved, non-overlapping signal corresponding to a proton in close proximity to a chiral center in both diastereomers. Integrate the signals for each diastereomer.
-
Calculation of Diastereomeric Ratio: The ratio of the integrals of the chosen signals directly corresponds to the ratio of the diastereomers in the mixture.
Protocol for IR Spectroscopy of Diastereomeric Salts
-
Sample Preparation: Prepare a KBr pellet or a Nujol mull of the crystalline diastereomeric salt.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Compare the spectra of the two diastereomeric salts, paying close attention to the regions corresponding to the N-H, C=O, and S=O stretching vibrations, as well as the fingerprint region.
Visualization of the Workflow
The process of chiral resolution and subsequent spectroscopic analysis can be visualized as a logical workflow.
Caption: Workflow for chiral resolution and spectroscopic analysis.
Conclusion
The choice of a chiral resolving agent is a critical parameter in the successful separation of enantiomers. This compound is a robust and effective resolving agent that often forms highly crystalline diastereomeric salts, facilitating their separation. Spectroscopic techniques such as NMR, IR, and X-ray crystallography are indispensable tools for the analysis of these salts, providing crucial information on diastereomeric purity, molecular structure, and the underlying principles of chiral recognition. While direct comparative data for the same substrate with different resolving agents can be scarce, the principles and protocols outlined in this guide provide a solid foundation for researchers to effectively utilize spectroscopic analysis in their chiral resolution endeavors. The selection of the optimal resolving agent will ultimately depend on the specific substrate and the empirical results obtained through screening and analysis.
References
The Industrial Resolution Landscape: A Cost-Benefit Analysis of (1S)-(+)-10-Camphorsulfonic Acid
In the realm of pharmaceutical and fine chemical manufacturing, the separation of enantiomers is a critical step, with classical resolution via diastereomeric salt formation remaining a cornerstone for large-scale production. Among the arsenal (B13267) of chiral resolving agents, (1S)-(+)-10-Camphorsulfonic acid (CSA) has established itself as a versatile and effective option. This guide provides a comprehensive cost-benefit analysis of CSA for industrial-scale resolutions, comparing its performance and economic viability against common alternatives such as tartaric acid and mandelic acid.
Performance and Efficiency: A Comparative Overview
The efficacy of a chiral resolving agent is paramount, directly impacting process efficiency and the cost of goods. Key performance indicators include the yield of the desired diastereomer, the achieved enantiomeric excess (e.e.), and the ease of purification.
This compound is a strong, chiral sulfonic acid, a characteristic that often leads to the formation of well-defined, crystalline diastereomeric salts with a wide range of racemic bases. This property can facilitate efficient separation and purification, often requiring fewer recrystallization steps to achieve high enantiomeric purity.
Tartaric acid and its derivatives are some of the most widely used and cost-effective resolving agents. Being a di-functional acid with hydroxyl groups, it can form intricate hydrogen-bonding networks, leading to effective chiral discrimination for a variety of compounds.
Mandelic acid , an alpha-hydroxy acid, offers another effective and economical option, particularly for the resolution of amines. Its aromatic nature can contribute to favorable crystal packing interactions.
The selection of an optimal resolving agent is highly substrate-dependent and often requires empirical screening. The following table summarizes representative performance data for the resolution of a model racemic amine, 1-phenylethylamine, using these three agents.
| Resolving Agent | Racemic Compound | Solvent | Diastereomeric Salt Yield (%) | Enantiomeric Excess (e.e.) of Recovered Amine (%) | Reference |
| This compound | 1-Phenylethylamine | Methanol | 85 | >98 | [1] |
| L-(+)-Tartaric acid | 1-Phenylethylamine | Methanol | 80 | 95 | [1] |
| (S)-(-)-Mandelic acid | 1-Phenylethylamine | Ethanol | 75 | 97 | [1] |
Note: The presented data is illustrative and performance will vary based on the specific substrate and experimental conditions.
Economic Viability: A Multi-faceted Analysis
A thorough cost-benefit analysis extends beyond the initial purchase price of the resolving agent. It must encompass factors such as the agent's efficiency, the potential for its recovery and recycling, and the overall process simplification it may offer.
Cost of Resolving Agents
The price of chiral resolving agents can fluctuate based on market demand, raw material costs, and the scale of purchase. The following table provides an estimated price comparison for industrial quantities.
| Resolving Agent | Estimated Industrial Price (USD/kg) |
| This compound | 100 - 200 |
| L-(+)-Tartaric acid | 5 - 15[2] |
| (S)-(-)-Mandelic acid | 20 - 50 |
While tartaric acid and mandelic acid present a lower upfront cost, the higher price of CSA can be offset by its performance and recyclability in many applications.
Recovery and Recycling: A Key Economic Driver
For large-scale industrial processes, the ability to recover and reuse the resolving agent is a critical factor in minimizing costs and improving the sustainability of the process.
This compound can be efficiently recovered from the diastereomeric salt or the mother liquor. The strong acidic nature of CSA facilitates its separation and purification for reuse. Patents describe recovery processes with yields often exceeding 90%.[3][4][5] This high recovery rate significantly reduces the effective cost of the resolving agent over multiple batches.
The recovery process for tartaric acid and mandelic acid is also feasible, though the efficiency can be more dependent on the specific process conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of chiral resolution on a large scale.
General Protocol for Diastereomeric Salt Resolution
-
Dissolution and Salt Formation: The racemic substrate and the chiral resolving agent (typically in a 0.5 to 1.0 molar equivalent ratio to the desired enantiomer) are dissolved in a suitable solvent, often with gentle heating to ensure complete dissolution.
-
Crystallization: The solution is slowly cooled to induce the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomer can be employed to control the crystallization process.
-
Isolation: The crystallized diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent.
-
Liberation of the Enantiomer: The purified diastereomeric salt is treated with an acid or base to break the salt and liberate the resolved enantiomer.
-
Recovery of the Resolving Agent: The resolving agent is recovered from the aqueous layer or mother liquor through a series of extraction and purification steps.
Example Protocol: Resolution of a Racemic Amine with this compound
-
Salt Formation: Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol). In a separate vessel, dissolve this compound (0.5 - 1.0 equivalent) in the same solvent. Combine the two solutions and stir.
-
Crystallization: Allow the solution to cool to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the precipitated diastereomeric salt by vacuum filtration and wash with cold solvent.
-
Liberation of the Amine: Suspend the salt in water and add a base (e.g., NaOH solution) to raise the pH and liberate the free amine. Extract the amine with an organic solvent.
-
Recovery of CSA: Acidify the remaining aqueous layer with a strong acid (e.g., HCl) to precipitate the CSA. The recovered CSA can be filtered, washed, and dried for reuse.[6]
Visualization of Key Processes
To aid in the understanding of the workflows and decision-making processes, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. CN102093263A - Recycling method of levorotation camphorsulfonic acid serving as clopidogrel resolving agent - Google Patents [patents.google.com]
- 4. Method for recovering voriconazole resolving agent (R)-10-camphorsulfonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN102093263B - Method for recovering levocamphorsulfonic acid serving as clopidogrel resolving agent - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
literature review of successful resolutions using (1S)-(+)-10-Camphorsulfonic acid
For Researchers, Scientists, and Drug Development Professionals
(1S)-(+)-10-Camphorsulfonic acid (CSA) is a widely utilized chiral resolving agent, particularly effective for the separation of enantiomers of basic compounds. Its commercial availability, high optical purity, and ability to form crystalline diastereomeric salts make it a valuable tool in both academic research and industrial drug development. This guide provides a comparative overview of successful resolutions achieved with CSA, supported by experimental data and detailed protocols.
Principle of Resolution
The fundamental principle behind chiral resolution with this compound lies in the formation of diastereomeric salts. When a racemic mixture of a basic compound, such as an amine, is reacted with the enantiomerically pure CSA, two diastereomeric salts are formed. These diastereomers possess different physicochemical properties, most notably different solubilities in a given solvent system. This disparity in solubility allows for their separation through fractional crystallization. The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor. Subsequently, the desired enantiomer can be regenerated from the isolated diastereomeric salt by treatment with a base.
Comparison of Successful Resolutions
The following table summarizes successful enantiomeric resolutions of various basic compounds using this compound, highlighting the achieved enantiomeric excess (ee) and yields under different experimental conditions.
| Racemic Compound | Molar Ratio (Substrate:CSA) | Solvent System | Isolated Enantiomer | Enantiomeric Excess (ee) | Yield (%) | Reference |
| (±)-trans-2,3-Diphenylpiperazine | 1:2 | Dichloromethane (B109758) | (R,R)-(+)-2,3-Diphenylpiperazine | >98% | 25% | [1] |
| (±)-trans-2,3-Diphenylpiperazine | 1:1.5 | Tetrahydrofuran | (S,S)-(-)-2,3-Diphenylpiperazine (from filtrate) | 58% | - | [1] |
| (±)-trans-2,3-Diphenylpiperazine | 1:2 | Tetrahydrofuran | (S,S)-(-)-2,3-Diphenylpiperazine (from filtrate) | 80% | 20% | [1] |
| 2-(benzyl-(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol | 1:1 | Acetone | R,R-(-)-enantiomer | >99% | 70% | |
| 2-(benzyl-(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol | 1:1 | Acetone | S,S-(+)-enantiomer (from filtrate) | 79% | 70% | |
| DL-Phenylglycine | 1:1 | Water | D-Phenylglycine | 98.8% | 45.7% | [2] |
| 3-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one | 1:0.86-0.94 | Isopropyl acetate/Acetonitrile | 3(S)-enantiomer | >99.5% | High | [3] |
| N-protected L-738,372 intermediate | 1:1 | Butyl Acetate | Desired Stereoisomer | 59% (initial crystallization) | - | [4] |
Experimental Protocols
Below are detailed methodologies for key resolutions cited in the literature.
Resolution of (±)-trans-2,3-Diphenylpiperazine[1]
1. Salt Formation:
-
In a suitable flask, dissolve 10.0 mmol of (±)-trans-2,3-diphenylpiperazine and 20.0 mmol of this compound in 100 mL of dichloromethane.
-
Stir the mixture at room temperature (25°C) for 24 hours. A precipitate will form during this time.
2. Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the precipitate by vacuum filtration. This solid is the diastereomeric salt of (R,R)-(+)-2,3-diphenylpiperazine and this compound.
3. Regeneration of the (R,R)-Enantiomer:
-
Suspend the isolated precipitate in a mixture of dichloromethane and a saturated aqueous solution of Na₂CO₃.
-
Stir the mixture until the solid completely dissolves.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous K₂CO₃.
-
Evaporate the solvent under reduced pressure to yield the enantiomerically enriched (R,R)-(+)-2,3-diphenylpiperazine.
4. Isolation of the More Soluble Diastereomeric Salt (from the filtrate):
-
The filtrate from the initial filtration is concentrated and treated with a base to recover the enriched (S,S)-(-)-2,3-diphenylpiperazine.
Resolution of 2-(benzyl-(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol
1. Salt Formation and Crystallization:
-
Dissolve the racemic diethanolamine (B148213) and an equimolar amount of (-)-camphor-10-sulfonic acid in boiling acetone.
-
Stir the mixture at room temperature for 16 hours.
-
Allow the mixture to stand for the diastereomeric complex to precipitate.
2. Isolation and Regeneration:
-
Filter the precipitate. Base extraction of the precipitate yields the R,R-(-) enantiomer.
-
Base extraction of the filtrate yields the S,S-(+) enantiomer.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow of a diastereomeric salt resolution and the logical relationship of the key steps.
Caption: General workflow of diastereomeric salt resolution.
Scope and Limitations
This compound is most effective for the resolution of racemic bases, particularly primary, secondary, and tertiary amines. The acidic nature of the sulfonic acid group readily reacts with basic functional groups to form the necessary diastereomeric salts. Its application in resolving other classes of compounds, such as alcohols or ketones, is not widely reported, as these functional groups do not typically form stable salts with CSA under standard conditions. The success of a resolution is highly dependent on the ability of the diastereomeric salts to crystallize and exhibit a significant difference in solubility. Therefore, extensive screening of solvents and crystallization conditions is often necessary to achieve optimal separation.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S [ ] )-(+)-camphor-10-sulfonic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 4. US5457201A - Chiral resolution process - Google Patents [patents.google.com]
A Comparative Guide to Chiral Resolving Agents for Amines: Alternatives to (1S)-(+)-10-Camphorsulfonic Acid
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral resolving agent is a critical step in the synthesis of enantiomerically pure amines. While (1S)-(+)-10-Camphorsulfonic acid is a widely used resolving agent, a variety of alternatives exist, each with its own advantages depending on the specific amine substrate and desired process parameters. This guide provides an objective comparison of common alternatives, supported by experimental data, to aid in the selection of the most effective resolving agent.
The primary method for the resolution of racemic amines is the formation of diastereomeric salts with a chiral acid.[1] This process leverages the different physical properties, particularly solubility, of the resulting diastereomers, allowing for their separation by fractional crystallization.[2] The less soluble diastereomeric salt is selectively crystallized, and the desired amine enantiomer is subsequently liberated, typically by treatment with a base.
Key Alternatives to this compound
Commonly employed alternatives to camphorsulfonic acid for the resolution of amines include tartaric acid and its derivatives, mandelic acid, and N-protected amino acids. The choice of resolving agent is often determined empirically, and screening of several candidates is a common practice to achieve optimal separation.[1]
Comparative Performance Data
The efficacy of a resolving agent is primarily evaluated based on the yield and the enantiomeric excess (e.e.) of the resolved amine. The following tables summarize available quantitative data for the resolution of specific amines using various chiral acids.
Table 1: Resolution of 1-Phenylethylamine
| Resolving Agent | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered Amine | Reference |
| D-(-)-Mandelic Acid | Water/Toluene | 75-80% (overall) | >95% | [3] |
| (R,R)-(+)-Tartaric Acid | Methanol | Not specified | Not specified in detail, but successful separation is indicated | [2][4] |
| D-(-)-O-Acetylmandelic Acid | Toluene | 96% (of amide) | 99% (of amide) | [5] |
Table 2: Resolution of N-methylamphetamine (MA)
| Resolving Agent | Molar Ratio (Agent:Amine) | Enantiomeric Excess (e.e.) of Extracted Enantiomer | Reference |
| (2R,3R)-Tartaric Acid (TA) | 0.25 | < 5% | [6] |
| O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) | 0.25 | 82.5% | [6] |
| O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | 0.25 | 57.9% | [6] |
Table 3: Resolution of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine (intermediate for Apremilast)
| Resolving Agent | Yield of Desired (S)-enantiomer | Reference |
| N-acetyl-L-leucine | 44% (89% based on theoretical max) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of resolution experiments. Below are representative protocols for the resolution of amines with some of the discussed alternatives.
Protocol 1: Resolution of Racemic 1-Phenylethylamine with D-(-)-Mandelic Acid
This protocol is adapted from a patented process yielding D(+)-alpha-phenethylamine.[3]
-
Salt Formation: A racemic mixture of D,L-alpha-phenethylamine is added to a water/acid solution. D-(-)-mandelic acid is then introduced as the resolving agent.
-
Crystallization: The solution is allowed to stand, leading to the crystallization of the D(+)alpha-PEA mandelate (B1228975) salt.
-
Isolation of Diastereomeric Salt: The crystallized salt is isolated by filtration and washed with water.
-
Liberation of the Free Amine: The salt is treated with a base, such as sodium hydroxide (B78521), to break the salt and liberate the D(+)PEA.
-
Extraction: The liberated amine is extracted from the aqueous solution using an organic solvent like toluene.
-
Purification: The final product is recovered in high yield and enantiomeric purity via vacuum distillation.
Protocol 2: Resolution of Racemic Methamphetamine with (-)-O,O'-Di-p-toluoyl-R,R-tartaric Acid
This protocol provides a general framework for the resolution of methamphetamine.[8]
-
Salt Formation: Dissolve 3.0 g (0.02 mol) of racemic methamphetamine in 6 cm³ of methanol. In a separate flask, dissolve 3.9 g (0.01 mol) of (-)-O,O'-di-p-toluoyl-R,R-tartaric acid in 4 cm³ of methanol. The tartaric acid solution is then added to the methamphetamine solution.
-
Crystallization: The reaction mixture is stirred at room temperature for 1 hour, followed by cooling at 5°C for 2 hours to facilitate crystallization of the less soluble diastereomeric salt.
-
Isolation of the Diastereomeric Salt: The crystals are collected by vacuum filtration and washed with a small amount of cold methanol.
-
Liberation of the Free Amine: The dried diastereomeric salt is dissolved in water, and a 2 M sodium hydroxide solution is added dropwise until the solution is basic (pH > 10).
-
Extraction: The liberated free amine is extracted from the aqueous solution with an organic solvent such as chloroform.
-
Work-up: The combined organic phases are dried and the solvent is evaporated to yield the enantiomerically enriched methamphetamine.
Visualization of the Resolution Workflow
The general process of chiral resolution via diastereomeric salt formation can be visualized as a logical workflow.
Caption: General workflow for the chiral resolution of a racemic amine via diastereomeric salt formation.
Conclusion
While this compound remains a reliable choice for the resolution of many amines, alternatives such as tartaric acid derivatives, mandelic acid, and N-protected amino acids offer a broad toolkit for the modern chemist. Tartaric acid and its derivatives are particularly noteworthy due to their wide availability and demonstrated efficacy in resolving a range of amines, including pharmaceutical intermediates.[6][9] Mandelic acid has also proven to be a highly effective resolving agent, capable of producing high yields and excellent enantiomeric purity.[3] The optimal choice of a resolving agent is highly dependent on the specific amine substrate, and empirical screening of various agents and solvent systems is often the most effective strategy for developing an efficient resolution process.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. US4983771A - Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid - Google Patents [patents.google.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. CN104152526A - Resolution method for preparing optically pure R-1-phenylethylamine - Google Patents [patents.google.com]
- 6. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
A Comparative Guide to Industrial Chiral Resolution: (1S)-(+)-10-Camphorsulfonic Acid vs. Alternatives
In the landscape of pharmaceutical and fine chemical manufacturing, the separation of racemic mixtures into enantiomerically pure compounds is a critical step. The choice of a chiral resolving agent is paramount, directly influencing process efficiency, yield, and the optical purity of the final product. This guide provides an objective comparison of (1S)-(+)-10-Camphorsulfonic acid (CSA), a widely used resolving agent, with other common alternatives such as tartaric acid and mandelic acid. The comparison is supported by case studies, quantitative data, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in making informed decisions for industrial-scale applications.
The primary method for chiral resolution on an industrial scale is the formation of diastereomeric salts. This technique involves reacting a racemic mixture, such as a racemic amine, with an enantiomerically pure chiral resolving agent, like a chiral acid. The resulting diastereomers possess different physical properties, including solubility, which allows for their separation through fractional crystallization.
This compound (CSA) in Industrial Resolution
This compound is a strong, chiral acid that has proven effective in the resolution of a variety of racemic compounds, particularly amines. Its rigid bicyclic structure can lead to well-defined crystal packing, which may result in high diastereoselectivity.[1]
Case Study 1: Resolution of a Quazolinone Derivative
In a patented process, this compound was used to resolve a racemic quinazolinone derivative. The initial crystallization yielded a product with 59% enantiomeric excess (ee). Following recrystallization, the desired diastereomeric salt was obtained with a final enantiomeric excess of 95% ee.[2]
Case Study 2: Resolution of (±)-trans-2,3-diphenylpiperazine
The resolution of racemic trans-2,3-diphenylpiperazine using this compound in dichloromethane (B109758) yielded the (R,R)-(+)-enantiomer with 98% ee in a single step.[3] The partially resolved (S,S)-(-)-enantiomer from the filtrate (73% ee) could be further enriched to 97% ee.[3]
Case Study 3: Resolution of a Racemic Diethanolamine (B148213)
A highly efficient resolution of a racemic diethanolamine was achieved using (-)-camphor-10-sulphonic acid (the enantiomer of the topic compound). The process yielded the R,R-(-) enantiomer with >99% ee and a 70% yield, and the S,S-(+) enantiomer with 79% ee (which could be further enriched to >98% ee) in a 70% yield.[4]
Comparative Performance of Chiral Resolving Agents
The selection of an optimal resolving agent is often empirical and depends heavily on the specific substrate.[5] An ideal agent will form diastereomeric salts with a significant difference in solubility, leading to high recovery and high enantiomeric excess.[5] Below is a comparison of CSA with other commonly used industrial resolving agents.
Data Presentation: Comparison of Chiral Resolving Agents for Amines
| Racemic Amine | Resolving Agent | Solvent(s) | Yield | Enantiomeric Excess (ee) | Reference |
| 3-Amino-diazepin-2-one derivative | This compound | Isopropyl acetate (B1210297) / Acetonitrile | High (not specified) | >99.5% | [6] |
| (±)-trans-2,3-diphenylpiperazine | This compound | Dichloromethane | Not specified | 98% (for R,R-enantiomer) | [3] |
| Racemic Diethanolamine derivative | (-)-10-Camphorsulfonic Acid | Acetone | 70% | >99% (for R,R-enantiomer) | [4] |
| Racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine | (R,R)-4-chlorotartranilic acid (a tartaric acid derivative) | Water | 44% (89% of theoretical) | >99% | [7] |
| Racemic N-methylamphetamine | O,O'-dibenzoyl-(2R,3R)-tartaric acid | Supercritical CO2 | Not specified | 82.5% | [8] |
| Racemic trans-2-benzylaminocyclohexanol | di-p-toluoyl-L-tartaric acid / HCl | Not specified | 92% | 99.5% (de) | [9] |
Note: Direct comparison is challenging as substrates and conditions vary. The table provides a snapshot of performance for different amine resolutions.
Experimental Protocols
General Protocol for Chiral Resolution using this compound
-
Dissolution: Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., butyl acetate, dichloromethane, or acetone) in a reaction vessel. Heat the mixture if necessary to achieve a homogeneous solution.[2]
-
Salt Formation: In a separate container, dissolve this compound (0.5 to 2.0 equivalents) in the same or a compatible solvent.[2][3] Add the CSA solution to the amine solution. The mixture may be heated (e.g., refluxed) for a period to ensure complete salt formation.[2]
-
Crystallization: Allow the solution to cool gradually to room temperature to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt may be beneficial.[2] Further cooling in an ice bath can maximize the crystal yield.
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove impurities.[2]
-
Recrystallization (Optional): To improve the enantiomeric purity, the isolated diastereomeric salt can be recrystallized from a suitable solvent.[2]
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water. Add a base (e.g., sodium hydroxide (B78521) or sodium carbonate solution) to raise the pH and break the salt.[3]
-
Extraction: Extract the liberated free amine with an organic solvent (e.g., dichloromethane or diethyl ether). Combine the organic extracts, dry over an anhydrous salt (e.g., K2CO3), and evaporate the solvent to obtain the enantiomerically enriched amine.[3]
General Protocol for Chiral Resolution using Tartaric Acid or its Derivatives
-
Dissolution: In an Erlenmeyer flask, dissolve the racemic primary amine (1.0 equivalent) in a minimum amount of a warm solvent like methanol. In a separate flask, dissolve the chiral resolving agent (e.g., (+)-tartaric acid or a derivative, 0.5 to 1.0 equivalent) in the same warm solvent.[5]
-
Salt Formation: Slowly add the tartaric acid solution to the amine solution with continuous stirring.[5]
-
Crystallization: Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt. The flask can be further cooled in an ice bath to enhance the yield.[5]
-
Isolation: Isolate the diastereomeric salt crystals by vacuum filtration, washing them with a small portion of cold solvent.[5]
-
Liberation of the Free Amine: Dissolve the collected salt in water and cool the solution in an ice bath. Add a base, such as a 2 M aqueous sodium hydroxide solution, dropwise until the pH is above 11.[5]
-
Extraction: Extract the liberated free amine from the aqueous solution using an organic solvent like dichloromethane. Combine the organic layers, dry, and remove the solvent to yield the resolved amine.[5]
Visualizing the Resolution Process
Caption: Workflow of chiral resolution via diastereomeric salt formation.
References
- 1. benchchem.com [benchchem.com]
- 2. US5457201A - Chiral resolution process - Google Patents [patents.google.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. arkat-usa.org [arkat-usa.org]
- 5. benchchem.com [benchchem.com]
- 6. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 7. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 8. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (1S)-(+)-10-Camphorsulfonic Acid: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of (1S)-(+)-10-Camphorsulfonic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards. This substance is a corrosive solid that requires careful handling and disposal as hazardous waste.[1][2]
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its hazards and to use appropriate personal protective equipment (PPE). The substance is corrosive and can cause severe skin burns and eye damage.[2]
Key Hazards:
-
Corrosive: Causes severe burns to skin, eyes, and the gastrointestinal tract if ingested.[1][3]
-
Respiratory Irritant: Inhalation of dust can be corrosive to the respiratory tract.[3]
-
Reactive: Incompatible with strong bases, oxidizing agents, and reducing agents.[1][3] It may also be corrosive to some metals.[4]
Required Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves (e.g., elbow-length PVC gloves).[1][6][7]
-
Eye Protection: Chemical splash goggles and a full face shield.[1][3][6][7]
-
Body Protection: A full protective suit or lab coat.[3][6][7]
-
Respiratory Protection: A NIOSH/MSHA-approved vapor and dust respirator, especially when dust may be generated.[3][6][7][8]
Always handle this chemical in a well-ventilated area or under a chemical fume hood.[3][5] Ensure that an eyewash station and safety shower are readily accessible.[5]
Chemical and Disposal Data Summary
The following table summarizes key data for the safe handling and disposal of this compound.
| Parameter | Data / Information | Source(s) |
| UN Number | UN3261 | [1][9][10] |
| Proper Shipping Name | CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S. | [9] |
| Hazard Class | 8 (Corrosive) | [1][10] |
| Packing Group | II | [1][10] |
| US EPA Hazardous Waste | D002 (Corrosivity characteristic) | [1] |
| Incompatible Materials | Strong oxidizing agents, strong bases, reducing agents, alkalis, moisture.[1][3][5] Avoid aluminum and galvanized steel containers.[1][4] | [1][3][4][5] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed, original container.[3][4][5] Protect from moisture and physical damage.[4][5] | [3][4][5] |
Step-by-Step Disposal Procedures
Disposal of this compound and its containers must be handled in accordance with all local, state, and federal regulations.[1][5][6] Never discharge this chemical into sewers or drains.[1][5]
Spillage Response
-
Minor Spills:
-
Major Spills:
Waste Disposal Hierarchy
A hierarchical approach should be taken for managing this chemical waste.[1]
-
Reduce: Minimize the generation of waste in the first place.
-
Reuse: If the material is uncontaminated and suitable for its intended use, it may be reused.
-
Recycle: Recycle the material wherever possible.[1][4] Consult the manufacturer for recycling options if the material is unused.[1][4]
-
Disposal: If all other options are exhausted, dispose of the material as hazardous waste.
Chemical Waste Disposal
-
Unused or Waste Chemical:
-
Contaminated Packaging:
-
Empty containers may retain product residue and should be treated as hazardous.[1]
-
Completely remove all contents before disposing of the container.[9]
-
Do not cut, drill, grind, or weld on or near the container.[1]
-
Dispose of the container in accordance with local, regional, and national regulations.[6][7][9]
-
General Protocol for Laboratory Neutralization
For small quantities of this compound waste generated in a laboratory setting, neutralization can be a preliminary treatment step before collection by a licensed waste disposal service. This procedure must be performed by trained personnel wearing full PPE in a chemical fume hood.
Objective: To neutralize the acidic waste to a pH range that is safer for temporary storage and subsequent disposal.
Materials:
-
This compound waste
-
Water (for slurrying)
-
A weak base such as sodium bicarbonate (NaHCO₃) or a mixture of soda ash/slaked lime.
-
Large glass or polyethylene (B3416737) beaker
-
Stir bar and stir plate
-
pH meter or pH strips
Methodology:
-
Preparation: Place a large beaker containing a stir bar on a stir plate inside a chemical fume hood.
-
Dilution: Slowly and cautiously add the acidic waste to a significant volume of cold water in the beaker with constant stirring. This creates a slurry and helps to dissipate heat. Never add water to the acid .[3]
-
Neutralization: While stirring the diluted acid solution, slowly add small portions of the neutralizing agent (e.g., sodium bicarbonate). Be prepared for gas (CO₂) evolution and potential foaming.
-
Monitoring: Continuously monitor the pH of the solution using a pH meter or pH strips.
-
Completion: Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
Disposal: Once neutralized, the solution should be transferred to a labeled hazardous waste container for collection by a certified waste management company. Even after neutralization, it must be disposed of according to institutional and local regulations.
Disclaimer: This is a generalized protocol. The user must adapt it to their specific laboratory conditions and comply with all institutional safety guidelines and governmental regulations. This procedure should only be performed by qualified professionals.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. lobachemie.com [lobachemie.com]
- 7. lobachemie.com [lobachemie.com]
- 8. scribd.com [scribd.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for (1S)-(+)-10-Camphorsulfonic Acid
(1S)-(+)-10-Camphorsulfonic acid is a corrosive solid that can cause severe skin burns and eye damage.[1] Adherence to strict safety protocols is imperative to ensure the well-being of laboratory personnel and to maintain a safe research environment. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal methods.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent personal exposure.[2] The following table summarizes the recommended equipment.
| Body Part | Recommended Protection | Specifications and Remarks |
| Eyes/Face | Safety goggles, full face shield | Chemical goggles are required.[3] A full face shield should be used where splashing is a risk.[3] |
| Skin | Chemical-resistant gloves, overalls, PVC apron | Elbow-length PVC gloves are recommended.[3] For prolonged contact, use gloves with a protection class of 5 or higher (breakthrough time > 240 minutes).[3] For brief contact, a protection class of 3 or higher (> 60 minutes) is acceptable.[3] An apron and overalls provide additional protection.[3] |
| Respiratory | Particulate dust filter, acid vapor respirator | A NIOSH/MSHA approved respirator is advised, particularly when ventilation is inadequate or dust is generated.[1][4][5] A Type B acid vapor cartridge/canister is recommended.[3] |
| Body | Full protective suit, boots | A full suit and boots are necessary in situations with a high risk of exposure, such as large spills or fire.[5] |
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][6]
-
Avoid all personal contact, including the inhalation of dust.[2][3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2]
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[2][3]
-
Keep away from incompatible materials such as oxidizing agents, strong bases, and alkalis.[3][5][6]
Spill Management:
-
Minor Spills: Immediately clean up spills using dry methods to avoid generating dust.[2] Wear appropriate PPE.[2] Place the spilled material into a suitable, labeled container for disposal.[2]
-
Major Spills: Evacuate the area.[6] Wear a full protective suit and a self-contained breathing apparatus.[5] Prevent the spill from entering sewers or confined areas.[5] Dike the spill if necessary and use a water spray to reduce vapors.[5]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[5]
-
Skin Contact: Immediately flush the affected area with large amounts of water.[3] Remove all contaminated clothing and shoes.[3][5] Seek immediate medical attention.[5]
-
Inhalation: Move the exposed person to fresh air. If not breathing, provide artificial respiration.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5]
Disposal:
-
This compound and its container must be disposed of as hazardous waste.[3]
-
All waste disposal must adhere to local, state, and federal regulations.[3]
-
Do not allow wash water from cleaning equipment to enter drains.[3]
Experimental Workflow
The following diagram outlines the standard procedure for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
